2'-Amino-biphenyl-4-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKIEIHVZCGCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362756 | |
| Record name | 2'-amino-biphenyl-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75898-35-0 | |
| Record name | 2′-Amino[1,1′-biphenyl]-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75898-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-amino-biphenyl-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75898-35-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2'-Amino-biphenyl-4-carbonitrile discovery and synthesis history
An In-depth Technical Guide to the Discovery and Synthesis of 2'-Amino-biphenyl-4-carbonitrile
Authored by: Gemini, Senior Application Scientist
December 2025
Abstract
This technical guide provides a comprehensive exploration of this compound (CAS No. 75898-35-0), a pivotal molecular scaffold in modern medicinal chemistry.[1] We delve into the historical context of its synthesis, tracing the evolution from classical, harsh methodologies to the sophisticated, high-efficiency palladium-catalyzed cross-coupling reactions that dominate contemporary organic synthesis. This document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the strategic importance of this intermediate, detailed synthetic protocols, and the causality behind the selection of specific synthetic routes. The role of this compound as a key precursor in the synthesis of high-value pharmaceuticals, notably the PARP inhibitor Niraparib, is examined as a principal case study.
Introduction: The Strategic Importance of a Biphenyl Scaffold
The biphenyl moiety is a privileged structure in drug discovery, serving as the core of numerous therapeutic agents.[2] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups to interact with biological targets. This compound represents a particularly valuable iteration of this scaffold, featuring three key components:
-
The Biphenyl Core: Provides a foundational structure for building molecular complexity.
-
The Amino Group (-NH₂): Acts as a crucial nucleophile, a hydrogen bond donor, and a handle for extensive functionalization.
-
The Nitrile Group (-C≡N): A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems.[3]
The strategic placement of these groups makes this compound an essential building block, most notably in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, an approved therapy for ovarian cancer.[4][5][6] The journey to develop efficient and scalable syntheses for this intermediate mirrors the broader evolution of synthetic organic chemistry itself.
The Evolution of Synthesis: From Classical to Modern Methodologies
The formation of the central carbon-carbon bond between the two phenyl rings is the critical challenge in synthesizing biphenyl derivatives. Historically, this was a formidable task, often requiring harsh conditions and yielding modest results.
Classical Approaches: The Ullmann Condensation
The Ullmann reaction, first reported in 1901, represents a foundational method for aryl-aryl bond formation.[7][8] This reaction traditionally involves the copper-promoted coupling of two aryl halide molecules.
Core Principle: The reaction relies on the generation of an organocopper intermediate, which then couples with a second aryl halide.
-
Mechanism: Involves the oxidative addition of an aryl halide to a copper(I) species, followed by reductive elimination to form the biaryl product.[9]
-
Limitations: The classical Ullmann reaction suffers from significant drawbacks that limit its industrial applicability for a molecule like this compound:
-
Harsh Conditions: Often requires very high temperatures (>200 °C) and polar, high-boiling solvents like DMF or nitrobenzene.[8][10]
-
Stoichiometric Copper: Traditionally requires stoichiometric or excess amounts of copper powder, leading to significant metallic waste.[7]
-
Substrate Scope: The reaction is typically limited to aryl halides activated by electron-withdrawing groups.[7][10]
-
Erratic Yields: The reaction's success can be inconsistent and highly substrate-dependent.[7]
-
While modern modifications using soluble copper catalysts and ligands have improved the Ullmann condensation, it has been largely superseded by more efficient palladium-catalyzed methods for the synthesis of complex biphenyls.[10][11]
The Palladium Revolution: Modern Cross-Coupling Strategies
The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of C-C and C-N bonds, offering mild conditions, broad functional group tolerance, and high catalytic efficiency. Two such reactions are paramount for the synthesis of this compound and its derivatives: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
2.2.1. The Suzuki-Miyaura Coupling: A Powerful C-C Bond Formation Tool
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl systems.[12][13] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[12][14]
Retrosynthetic Analysis: For this compound, the Suzuki coupling offers two primary retrosynthetic disconnections:
Catalytic Cycle Explained: The catalytic cycle is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., 4-bromobenzonitrile), forming a Pd(II) intermediate.
-
Transmetalation: A base activates the organoboron compound, facilitating the transfer of its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[12]
Experimental Protocol: Suzuki-Miyaura Synthesis of 2'-Amino-4'-aryl-biphenyl-4-carbonitrile
The following protocol is a representative example adapted from established methodologies for the synthesis of related biaryl scaffolds.[15]
Workflow Overview
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-aminophenylboronic acid (1.2 eq.), 4-bromobenzonitrile (1.0 eq.), and an anhydrous base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).[15]
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.[15]
-
Solvent Addition: Add degassed solvents. A common system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[15]
-
Reaction: Heat the mixture to a temperature typically between 80-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
2.2.2. The Buchwald-Hartwig Amination: A Premier C-N Bond Forming Reaction
While the Suzuki coupling builds the biphenyl's carbon skeleton, the Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[16] First reported in the mid-1990s, it has become an indispensable tool in pharmaceutical synthesis.[17] The reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex.[16][18]
Causality & Ligand Development: The success of the Buchwald-Hartwig amination is intrinsically linked to the development of specialized, sterically hindered phosphine ligands (e.g., X-Phos, S-Phos, RuPhos).[19][20] These ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition, thereby expanding the reaction's scope to include less reactive aryl chlorides and a wide variety of amines.[16][20]
Application Context: While not a direct route to form the biphenyl C-C bond of this compound, this reaction is vital for synthesizing a vast array of substituted aminobiphenyl derivatives. For instance, a pre-formed 2-bromo-biphenyl-4-carbonitrile could be coupled with ammonia or an ammonia equivalent to install the amino group.
Catalytic Cycle Explained:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center, and a base removes a proton to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the final product and regenerating the Pd(0) catalyst.[18]
Comparison of Synthetic Routes
The choice of synthetic route depends on factors like starting material availability, cost, scalability, and functional group compatibility. Modern cross-coupling methods are overwhelmingly superior to classical approaches.
| Parameter | Ullmann Condensation | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(aryl) - C(aryl) | C(aryl) - C(aryl) | C(aryl) - N |
| Catalyst | Copper (often stoichiometric) | Palladium (catalytic, ppm to mol%) | Palladium (catalytic, ppm to mol%) |
| Temperature | Very High (>200 °C)[10] | Moderate (RT to 120 °C) | Moderate (RT to 120 °C) |
| Substrate Scope | Narrow, requires activated halides[10] | Very Broad[12] | Very Broad[16] |
| Functional Group Tolerance | Poor | Excellent | Excellent |
| Yields | Often low to moderate, erratic[7] | Generally high to excellent | Generally high to excellent |
| Key Advantage | Historical significance, low-cost metal | High reliability, commercial availability of reagents[15] | Premier method for C-N bond formation |
| Key Disadvantage | Harsh conditions, high waste | Boronic acids can be unstable | Ligands can be expensive |
Conclusion: An Indispensable Intermediate
The history of this compound synthesis is a microcosm of the progress in organic chemistry. What was once a synthetically challenging target is now readily accessible through robust and scalable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling provides a direct and efficient path to the core biphenyl structure, making it the method of choice for industrial production. The continued importance of this molecule as a precursor to life-saving medicines like Niraparib ensures that research into optimizing its synthesis will remain an active and vital area for process chemists and medicinal scientists. This guide has illuminated the key transformations and the underlying principles that empower chemists to construct this valuable molecular entity with precision and efficiency.
References
- 1. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 5. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 2'-Amino-biphenyl-4-ol|High-Purity Reference Standard [benchchem.com]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
An In-Depth Technical Guide to the Physicochemical Properties of 2'-Amino-biphenyl-4-carbonitrile
Prepared by a Senior Application Scientist
For Distribution: Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Amino-biphenyl-4-carbonitrile is a bi-functional organic molecule featuring a biphenyl scaffold, a common structural motif in medicinal chemistry and materials science. The presence of a nucleophilic amino group (-NH₂) on one phenyl ring and an electron-withdrawing nitrile group (-C≡N) on the other imparts a unique electronic profile and versatile reactivity. This makes it a valuable intermediate for synthesizing a range of more complex molecules, including pharmaceutical agents, molecular probes, and organic electronic materials. Understanding its core physicochemical properties is paramount for its effective utilization in research and development, enabling rational reaction design, method development, and safety assessment. This guide provides a comprehensive overview of the known and predicted properties of this compound, detailed analytical protocols for its characterization, and essential safety information.
Chemical Identity and Structure
Correctly identifying a compound is the foundational step for any scientific investigation. The key identifiers and structural representation of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 75898-35-0 | [1] |
| IUPAC Name | 4-(2-aminophenyl)benzonitrile | [1][] |
| Molecular Formula | C₁₃H₁₀N₂ | [1][] |
| Molecular Weight | 194.23 g/mol | [1][] |
| Synonyms | 2'-AMINO-[1,1'-BIPHENYL]-4-CARBONITRILE, 2-Amino-4''-cyanobiphenyl | [3] |
| InChIKey | HOKIEIHVZCGCPS-UHFFFAOYSA-N | [] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N | [] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; N2 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];
// Define positions N1 [pos="2.5,0!"]; C1 [pos="1.5,0!"]; C2 [pos="1,-1!"]; C3 [pos="0,-1!"]; C4 [pos=" -0.5,0!"]; C5 [pos="0,1!"]; C6 [pos="1,1!"]; C7 [pos="-1.5,0!"]; C8 [pos="-2,-1!"]; C9 [pos="-3,-1!"]; C10 [pos="-3.5,0!"]; C11 [pos="-3,1!"]; C12 [pos="-2,1!"]; C13 [pos="-4.5,0!"]; N2 [pos="-5.5,0!"];
// Define bonds C1 -- N1 [label="H₂"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- C13; C13 -- N2 [style=triple];
}
Caption: 2D structure of this compound.
Core Physicochemical Properties
The physical state and solubility of a compound dictate its handling, reaction conditions, and purification strategies. While specific experimental data for this compound is sparse, properties can be inferred from closely related analogs.
| Property | Value / Observation | Rationale & Comparative Insights |
| Appearance | Expected to be a solid (e.g., powder or crystals), potentially off-white to yellow or brown. | The isomeric compound 4'-Amino-[1,1'-biphenyl]-4-carbonitrile is a solid[4]. The parent compound, 2-Aminobiphenyl, is a colorless solid that darkens with age[5][6]. The presence of chromophores (conjugated aromatic system) and an amino group suggests the potential for color, which can intensify upon oxidation or the presence of impurities. |
| Melting Point | No experimental data found. The isomer 4'-Aminobiphenyl-4-carbonitrile melts at 182-186 °C. | The melting point is influenced by crystal packing and intermolecular forces. The ortho-amino group in the target compound may allow for intramolecular hydrogen bonding, which could affect its crystal lattice and melting point relative to the para-isomer. For context, 2-aminobiphenyl melts at 47-50 °C[6], while 4-aminobenzonitrile melts at 83-85 °C[7]. |
| Boiling Point | No experimental data found. The isomer 4'-Aminobiphenyl-4-carbonitrile boils at 237-240 °C at 7 Torr[8]. | High boiling points are expected due to the molecule's relatively high molecular weight and polarity. Vacuum distillation would be required to prevent decomposition. |
| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents like DMSO, DMF, methanol, and chlorinated solvents. | The biphenyl core is hydrophobic. The polar amino and nitrile groups increase polarity but are insufficient to grant significant aqueous solubility. 2-Aminobiphenyl is insoluble in water[6], while similar compounds are soluble in common organic solvents. |
Spectroscopic and Chromatographic Characterization
A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. The electron-donating amino group will shield nearby protons (shifting them upfield), while the electron-withdrawing nitrile group will deshield protons on its ring (shifting them downfield).
Predicted Spectral Features:
-
¹H NMR: Eight distinct signals in the aromatic region (approx. 6.7-7.8 ppm) are expected. The protons on the amino-substituted ring will appear further upfield than those on the nitrile-substituted ring. A broad singlet corresponding to the two -NH₂ protons will also be present, with a chemical shift that can vary depending on solvent and concentration.
-
¹³C NMR: Thirteen distinct signals are expected. The carbon bearing the nitrile group (C≡N) will appear around 118-120 ppm, while the carbon attached to the nitrile group will be significantly downfield. Carbons on the amino-substituted ring will be shifted upfield relative to those on the nitrile-substituted ring.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and clearly resolve N-H proton signals.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher). Include acquisition of 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in definitive signal assignment.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Analysis: Integrate ¹H signals, determine chemical shifts (ppm) relative to a reference (e.g., TMS), and analyze coupling constants (J-values) to confirm proton connectivity.
Caption: Standard workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Expected Characteristic Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale/Reference |
| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | This is a hallmark of a primary amine. Similar compounds show strong N-H stretches in this region. |
| Primary Amine (-NH₂) | N-H Bending | 1600 - 1650 | This vibration can sometimes overlap with aromatic C=C stretching bands. |
| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2230 | The nitrile group gives a sharp, strong, and highly characteristic absorption in this region. 2-amino-4-chlorobenzonitrile shows this peak at 2211 cm⁻¹. |
| Aromatic Ring | C-H Stretch | > 3000 | Characteristic of sp² C-H bonds. |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands are expected in this "fingerprint" region, confirming the aromatic core. |
Experimental Protocol (KBr Pellet Method):
-
Preparation: Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands and correlate them to the expected functional groups.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π → π∗ and n → π∗ transitions). It is particularly useful for analyzing compounds with conjugated systems.
Expected Spectral Features: The extended π-conjugated system of the biphenyl core, influenced by the amino (auxochrome) and nitrile (chromophore) groups, is expected to result in strong UV absorption. Two primary absorption bands are anticipated, corresponding to π → π∗ transitions of the aromatic system and potentially a weaker n → π∗ transition associated with the lone pair electrons on the amino nitrogen. The exact wavelength of maximum absorbance (λmax) will be solvent-dependent (solvatochromism).
Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution: Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution. The final concentration should yield an absorbance between 0.2 and 1.0 for optimal accuracy.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Data Acquisition: Replace the solvent with the sample solution and scan across the UV-Vis range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The Beer-Lambert law can be used for quantitative analysis if an analytical standard is available.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a molecule like this compound, a reversed-phase method is most appropriate, where a non-polar stationary phase is used with a polar mobile phase.
Proposed Starting Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid (for improved peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a higher percentage of A (e.g., 90%) and gradually increase B (e.g., to 95% over 15-20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a λmax determined by UV-Vis spectroscopy.
-
Injection Volume: 5-10 µL.
Caption: General workflow for HPLC method development.
Safety, Handling, and Storage
Expertise & Trustworthiness: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from its PubChem entry and SDS for structurally similar hazardous compounds must be used to establish prudent handling practices. Always consult the supplier-specific SDS before any handling.
Hazard Identification:
-
GHS Classification: The compound is classified as causing serious eye damage (H318)[1].
-
Potential Hazards (Inferred): Related aminobiphenyls are associated with hazards such as being harmful if swallowed, skin/eye irritation, and potential carcinogenicity[6]. Therefore, this compound should be handled as potentially hazardous.
Recommended Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.
-
Engineering Controls: Handle the material in a well-ventilated fume hood to avoid inhalation of dust.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent oxidation and degradation of the amino group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a compound with significant potential as a synthetic building block. Its physicochemical profile is defined by the interplay between its rigid biphenyl core and its polar functional groups. While some physical properties like melting point require experimental determination, its spectroscopic and chromatographic behavior can be reliably predicted and characterized using standard analytical techniques. The protocols and data presented in this guide offer a robust framework for researchers to confidently identify, purify, and utilize this compound while adhering to critical safety standards.
References
- 1. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 75898-35-0 [amp.chemicalbook.com]
- 4. 4′-Amino-biphenyl-4-carbonitrile | CymitQuimica [cymitquimica.com]
- 5. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 6. 2-Aminobiphenyl 97 90-41-5 [sigmaaldrich.com]
- 7. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
2'-Amino-biphenyl-4-carbonitrile CAS number 75898-35-0
An In-Depth Technical Guide to 2'-Amino-biphenyl-4-carbonitrile (CAS 75898-35-0): A Keystone Building Block in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 75898-35-0), a pivotal intermediate in the fields of medicinal chemistry and materials science. As a molecule that strategically combines the aminobiphenyl scaffold with a nitrile functional group, it serves as a versatile building block for the synthesis of a wide array of complex organic structures. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, details robust synthetic and analytical methodologies, explores its applications with mechanistic insights, and outlines critical safety protocols. By synthesizing technical data with practical, field-proven insights, this guide aims to empower scientists to fully leverage the synthetic potential of this valuable compound.
Introduction: The Strategic Importance of the Biphenyl Scaffold
The biphenyl moiety is a privileged structure in drug discovery and materials science, offering a semi-rigid backbone that can position functional groups in a defined three-dimensional space.[1] Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and organic electronics.[2] The compound this compound is of particular interest as it merges two powerful chemical motifs:
-
The 2-Aminobiphenyl Core: This structure is a well-established pharmacophore found in various biologically active agents. The amino group serves as a critical hydrogen bond donor/acceptor and a key synthetic handle for further molecular elaboration.[3]
-
The Benzonitrile Moiety: The nitrile group (C≡N) is a unique functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a metabolically stable isostere for other functional groups, or a precursor for other functionalities. In some contexts, it can even participate in reversible covalent interactions with enzyme active sites.[4]
The strategic combination of these groups in a single molecule, identified by CAS number 75898-35-0 , makes this compound a high-value starting material for creating libraries of diverse and complex molecules.[][6]
Physicochemical Properties and Characterization
A thorough understanding of a compound's properties is the foundation of its effective application. The key physicochemical and computed properties of this compound are summarized below.
Key Properties
| Property | Value | Source |
| CAS Number | 75898-35-0 | [7] |
| Molecular Formula | C₁₃H₁₀N₂ | [][8] |
| Molecular Weight | 194.23 g/mol | [][7] |
| IUPAC Name | 4-(2-aminophenyl)benzonitrile | [][8] |
| Synonyms | This compound, 2-Amino-4''-cyanobiphenyl | [] |
| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N | [] |
| InChI Key | HOKIEIHVZCGCPS-UHFFFAOYSA-N | [][8] |
Analytical Characterization
Validating the identity and purity of this compound is critical for its use in synthesis. The following analytical techniques are recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will exhibit complex multiplets in the aromatic region (approx. 6.7-7.7 ppm). The protons on the amine-bearing ring are expected to be shifted upfield compared to those on the nitrile-bearing ring. A broad singlet corresponding to the two amine (-NH₂) protons will also be present, the chemical shift of which is solvent-dependent.
-
¹³C NMR: The spectrum will show 13 distinct signals for the carbon atoms. The carbon of the nitrile group (C≡N) will appear characteristically downfield (approx. 118-120 ppm), while the carbon attached to the amino group will be shielded.[9]
-
-
Infrared (IR) Spectroscopy:
-
A sharp, strong absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N stretching vibration.[10]
-
Two distinct bands in the region of 3350-3500 cm⁻¹ will correspond to the symmetric and asymmetric N-H stretching of the primary amine group.[10]
-
Multiple bands in the 1450-1600 cm⁻¹ region will indicate aromatic C=C stretching.
-
-
Mass Spectrometry (MS):
-
Under Electron Ionization (EI), the molecular ion peak (M⁺) should be observed at m/z = 194. Analysis of the fragmentation pattern can provide further structural confirmation.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC is the most common method for purity assessment.[11] A C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) provides excellent resolution for biphenyl compounds. Purity is determined by integrating the peak area at an appropriate UV wavelength (e.g., 254 nm).
-
Synthesis and Purification
The formation of the C-C bond between the two phenyl rings is the central challenge in synthesizing this compound. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method due to its exceptional functional group tolerance, use of non-toxic boron reagents, and generally high yields.[12][13]
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The causality behind choosing the Suzuki reaction lies in its robustness. The reaction conditions are mild enough to tolerate both the free amine and the nitrile group without requiring protecting groups, which streamlines the synthetic process and improves overall efficiency.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-bromoaniline with 4-cyanophenylboronic acid. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) to protect the catalyst.
Materials:
-
2-Bromoaniline (1.0 eq.)
-
4-Cyanophenylboronic acid (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq., 3 mol%)[15]
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)[15]
-
Anhydrous 1,4-Dioxane (solvent)
-
Degassed Deionized Water (co-solvent)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline, 4-cyanophenylboronic acid, potassium carbonate, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe. The biphasic mixture facilitates the dissolution of both the organic and inorganic reagents.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-bromoaniline is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Quality Control
The crude product is typically a solid that requires purification.
-
Purification: Silica gel column chromatography is the preferred method. A solvent gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) is effective for separating the product from non-polar impurities and baseline polar materials.
-
Validation: The purity of the final fractions should be confirmed by HPLC (>95% is typical). The identity of the white to off-white solid product should be unequivocally confirmed by NMR and MS, comparing the data with expected values.[16]
Applications and Mechanistic Insights
This compound is not an end product but a versatile starting point for creating high-value molecules.
Role as a Pharmaceutical Intermediate
The true value of this compound lies in the orthogonal reactivity of its functional groups. The amino group can be readily acylated, alkylated, or used in cyclization reactions to build heterocyclic systems, while the nitrile remains inert under these conditions. This scaffold is a key precursor for generating libraries of compounds for screening campaigns, particularly in oncology.[2][15]
Caption: Hypothetical elaboration of the core scaffold into a more complex molecule.
Case Study: Design of a Hypothetical Kinase Inhibitor
Many kinase inhibitors feature a core heterocycle attached to a biaryl "tail" that occupies a hydrophobic pocket in the enzyme's active site. This compound is an ideal starting point for such a design.
-
Amide Formation: The amino group can be acylated with a reagent like chloroacetyl chloride. This introduces an electrophilic site.
-
Nucleophilic Substitution: The resulting α-chloro amide can be reacted with various nucleophiles (amines, thiols) to introduce diversity and modulate properties like solubility and cell permeability.
-
Further Elaboration: The nitrile group could be hydrolyzed to a carboxylic acid for further coupling or reduced to an amine. Alternatively, it can be maintained as a hydrogen bond acceptor to interact with the kinase hinge region.
This modular approach allows for the rapid synthesis of a focused library of compounds for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate precautions.[6]
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source |
|
| H318 | Causes serious eye damage | [8][17] |
Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P354+P338 (IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[17]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.[18]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19][20]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]
Conclusion and Future Outlook
This compound is more than just a chemical; it is an enabling tool for innovation. Its well-defined structure and dual functionality provide a reliable and versatile platform for constructing novel molecules with tailored properties. The continued exploration of Suzuki-Miyaura coupling and other cross-coupling reactions will further streamline its synthesis and incorporation into complex targets. For medicinal chemists, this compound will remain a valuable asset in the quest for next-generation therapeutics, particularly in the development of targeted cancer therapies. In materials science, its derivatives warrant investigation as components of novel organic semiconductors and emitters. The full potential of this keystone building block is still being unlocked, promising exciting discoveries for the prepared researcher.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. This compound | 75898-35-0 | Benchchem [benchchem.com]
- 8. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (1,1'-Biphenyl)-4-carbonitrile | C13H9N | CID 18021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. researchgate.net [researchgate.net]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. keyorganics.net [keyorganics.net]
- 17. This compound - Safety Data Sheet [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. aksci.com [aksci.com]
- 20. carlroth.com [carlroth.com]
The Definitive Guide to the Structural Elucidation of 2'-Amino-biphenyl-4-carbonitrile
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2'-Amino-biphenyl-4-carbonitrile, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-technique approach required for unambiguous structure confirmation. We will delve into the core analytical methodologies, providing not just procedural steps, but the scientific rationale behind each technique, ensuring a thorough understanding of the entire elucidation process.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol , is a bifunctional organic molecule featuring a biphenyl scaffold substituted with an amino group and a nitrile group.[1][] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of compounds with potential therapeutic and electronic applications. The precise arrangement of these groups on the biphenyl core is critical to the molecule's chemical reactivity and its ability to interact with biological targets or function in organic electronic devices. Therefore, rigorous structural confirmation is a prerequisite for its use in any research or development setting.
The synthesis of such biphenyl derivatives is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5] This reaction typically involves the coupling of an aryl halide with an arylboronic acid. For this compound, a plausible synthetic route would involve the reaction of 2-aminophenylboronic acid with 4-bromobenzonitrile. Given the potential for side reactions and the formation of regioisomers, a comprehensive analytical workflow is essential to confirm the desired connectivity and rule out any alternative structures.
This guide will walk through a logical and self-validating workflow for the complete structural elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.
The Elucidation Workflow: A Multi-faceted Approach
The definitive confirmation of a chemical structure is rarely achieved with a single analytical technique. Instead, a synergistic approach, where the strengths of various methods complement each other, is employed. The following diagram illustrates the logical flow of the structure elucidation process for this compound.
References
Spectroscopic Data of 2'-Amino-biphenyl-4-carbonitrile: An In-Depth Technical Guide
Introduction to 2'-Amino-biphenyl-4-carbonitrile
This compound, with the molecular formula C₁₃H₁₀N₂, is a bifunctional organic molecule featuring a biphenyl backbone substituted with an amino (-NH₂) group and a nitrile (-C≡N) group.[][2] This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of its structure is paramount for its application, and this is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for the eight aromatic protons and the two amine protons. The chemical shifts are influenced by the electronic effects of the amino (electron-donating) and cyano (electron-withdrawing) groups. The predicted data in a typical deuterated solvent like DMSO-d₆ is summarized in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.85 | Doublet | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing cyano group are deshielded and appear downfield. |
| ~7.65 | Doublet | 2H | H-3, H-5 | Protons meta to the cyano group. |
| ~7.10 | Triplet | 1H | H-4' | Aromatic proton experiencing coupling from two neighbors. |
| ~6.95 | Doublet | 1H | H-6' | Ortho to the amino group, shielded. |
| ~6.80 | Doublet | 1H | H-3' | Ortho to the amino group, shielded. |
| ~6.60 | Triplet | 1H | H-5' | Aromatic proton experiencing coupling from two neighbors. |
| ~5.10 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is solvent-dependent. |
Note: Coupling constants (J) for ortho-coupling in aromatic systems are typically in the range of 7-9 Hz.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all 13 carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of similar structures.[4][5]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~147.0 | C-2' | Carbon attached to the amino group, shielded. |
| ~145.0 | C-1 | Quaternary carbon attached to the cyanophenyl ring. |
| ~132.5 | C-2, C-6 | Aromatic CH ortho to the cyano group. |
| ~130.0 | C-4' | Aromatic CH. |
| ~129.0 | C-3, C-5 | Aromatic CH meta to the cyano group. |
| ~127.0 | C-6' | Aromatic CH. |
| ~119.0 | C≡N | Nitrile carbon, a characteristic downfield quaternary signal. |
| ~118.0 | C-1' | Quaternary carbon attached to the aminophenyl ring. |
| ~116.5 | C-5' | Aromatic CH. |
| ~115.0 | C-3' | Aromatic CH. |
| ~110.0 | C-4 | Quaternary carbon attached to the cyano group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate spectral interpretation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons like those of the amine group.
-
Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Set a spectral width of approximately 240 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C≡N triple bond of the nitrile, and the various bonds within the aromatic rings.[6]
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H asymmetric and symmetric stretching (primary amine) |
| ~3050 | Medium | Aromatic C-H stretching |
| 2230 - 2215 | Strong, Sharp | C≡N stretching (nitrile) |
| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) and Aromatic C=C stretching |
| 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |
| 850 - 800 | Strong | para-disubstituted ring C-H out-of-plane bending |
| 770 - 730 | Strong | ortho-disubstituted ring C-H out-of-plane bending |
Experimental Protocol for IR Data Acquisition
Modern IR spectra are typically acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Methodology:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (typically diamond).
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and record the IR spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to produce the final spectrum.
Caption: Standard workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
For this compound (Molecular Weight: 194.23 g/mol ), the mass spectrum under Electron Ionization (EI) is expected to show a prominent molecular ion peak.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Relative Intensity | Assignment |
| 194 | High | [M]⁺ (Molecular Ion) |
| 167 | Moderate | [M - HCN]⁺ |
| 166 | Moderate | [M - HCN - H]⁺ |
| 139 | Low | [C₁₁H₇]⁺ |
Experimental Protocol for MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with an EI source.
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to ensure good separation and peak shape.
-
-
Mass Spectrometry:
-
The mass spectrometer will be operated in EI mode at 70 eV.
-
Scan a mass range from m/z 40 to 400 to detect the molecular ion and key fragments.
-
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, grounded in established spectroscopic principles and data from analogous compounds. The included experimental protocols offer a validated framework for the acquisition of high-quality data. This comprehensive approach ensures that researchers and scientists have a reliable reference for the structural characterization and quality control of this important chemical entity, thereby facilitating its application in research and development.
References
solubility and stability of 2'-Amino-biphenyl-4-carbonitrile
An In-Depth Technical Guide to the Solubility and Stability of 2'-Amino-biphenyl-4-carbonitrile
Executive Summary
This compound is a versatile bifunctional molecule increasingly recognized for its role as a key intermediate in the synthesis of novel therapeutics and advanced materials.[][2] Its structure, featuring a nucleophilic amino group, a polar nitrile moiety, and a non-polar biphenyl backbone, presents a unique combination of physicochemical properties.[3] A thorough understanding of its solubility and stability is paramount for scientists in drug development, as these characteristics directly influence formulation strategies, storage conditions, analytical method development, and ultimately, the safety and efficacy of the final product.[4][5] This guide provides a comprehensive analysis of the solubility and stability profile of this compound, synthesizing theoretical principles with actionable experimental protocols to empower researchers in their development efforts.
Section 1: Physicochemical Properties and Solubility Profile
A molecule's solubility is dictated by its structural and electronic properties. For this compound, the interplay between its hydrophobic and hydrophilic functionalities is the primary determinant of its behavior in various solvent systems.
Core Physicochemical Properties
A summary of the fundamental properties of this compound is presented below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| IUPAC Name | 4-(2-aminophenyl)benzonitrile | [][3] |
| Synonyms | 2'-AMINO-[1,1'-BIPHENYL]-4-CARBONITRILE | [3] |
| CAS Number | 75898-35-0 | [3] |
| Molecular Formula | C₁₃H₁₀N₂ | [] |
| Molecular Weight | 194.23 g/mol | [] |
| Appearance | Solid (predicted) | [6] |
Rationale for Solubility Behavior
The solubility of this compound is a direct consequence of its molecular structure:
-
Biphenyl Backbone: The two linked phenyl rings create a large, non-polar surface area, which suggests poor solubility in aqueous media.
-
Amino Group (-NH₂): This is a basic functional group. At neutral or alkaline pH, it is uncharged and contributes modestly to polarity. However, in acidic conditions (pH < pKa), it becomes protonated (-NH₃⁺), significantly increasing the molecule's polarity and its potential for aqueous solubility.[7][8]
-
Nitrile Group (-C≡N): This is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor, enhancing solubility in polar organic solvents.[9][10]
Based on these features, we can predict that the compound will exhibit limited solubility in water at neutral pH, enhanced solubility in acidic aqueous solutions, and good solubility in polar organic solvents such as methanol, ethanol, acetonitrile (ACN), and dimethyl sulfoxide (DMSO).
Experimental Protocol: Equilibrium Solubility Determination
To quantitatively assess solubility, a shake-flask method is the industry standard. This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing a specific, stability-indicating analytical method for quantification.
Causality of Experimental Choices:
-
Shake-Flask Method: This technique is chosen for its simplicity and its ability to ensure that the solvent is fully saturated with the solute, representing a true equilibrium state.
-
Extended Equilibration (24-48h): Many complex organic molecules require significant time to reach thermodynamic equilibrium. A shorter duration may lead to an underestimation of solubility.
-
Temperature Control (25°C): Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.
-
HPLC-UV Quantification: A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the dissolved analyte, free from interference from potential impurities or degradants.[11]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., Water at pH 3.0, 7.0, 9.0; Methanol; Ethanol; Acetonitrile; DMSO). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove any undissolved particulates.
-
Dilution: Dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method (as described in Section 3).
-
Calculation: Determine the concentration in the original filtrate by accounting for the dilution factor. The result is reported as mg/mL or µg/mL.
Section 2: Stability Profile and Degradation Pathways
Understanding a molecule's stability is crucial for defining its shelf-life and identifying potential impurities that could arise during manufacturing and storage. Forced degradation studies are an indispensable tool, intentionally stressing the molecule to predict its degradation pathways and products.[4][5][12]
Intrinsic Molecular Stability and Labile Moieties
The structure of this compound contains several functional groups susceptible to degradation:
-
Amino Group: Aromatic amines are well-known to be susceptible to oxidation, which can proceed via a one-electron mechanism to form a free radical.[11][13] This can lead to the formation of colored impurities and dimers.[13]
-
Nitrile Group: The cyano group is prone to hydrolysis under both acidic and basic conditions, typically converting first to an amide and subsequently to a carboxylic acid.[14][15][16]
-
Aromatic System: The biphenyl ring system can undergo photodegradation upon exposure to UV or visible light, as outlined in ICH guideline Q1B.[17]
References
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- 3. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4′-Amino-biphenyl-4-carbonitrile | CymitQuimica [cymitquimica.com]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. The oxidation of 4-aminobiphenyl by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Nitrile - Wikipedia [en.wikipedia.org]
- 17. ema.europa.eu [ema.europa.eu]
Quantum Chemical Blueprint of 2'-Amino-biphenyl-4-carbonitrile: A Technical Guide for Drug Discovery and Materials Science
This guide provides an in-depth exploration of the structural, electronic, and spectroscopic properties of 2'-Amino-biphenyl-4-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. By leveraging quantum chemical calculations, we present a comprehensive theoretical framework for understanding and predicting its behavior, offering crucial insights for researchers and professionals in drug development and materials design.
Introduction: The Significance of this compound
This compound is a versatile organic compound featuring a biphenyl scaffold, a nucleophilic amino group, and an electron-withdrawing cyano group. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The biphenyl moiety is a common structural motif in many biologically active compounds, and the amino and cyano groups provide sites for further chemical modifications to modulate pharmacological properties. Understanding the fundamental quantum chemical properties of this molecule is paramount for designing novel derivatives with enhanced efficacy and targeted activity.
Part 1: The Computational Scientist's Toolkit: Methodological Deep Dive
The theoretical investigation of this compound is conducted using a suite of well-established quantum chemical methods. The choice of computational level is critical for obtaining accurate and reliable results that can be meaningfully correlated with experimental data.
Geometry Optimization: Unveiling the Molecular Architecture
The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the configuration with the minimum energy. For this study, Density Functional Theory (DFT) is the method of choice, renowned for its balance of accuracy and computational efficiency.[1][2] Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed in conjunction with a 6-311++G(d,p) basis set.[1][2] This level of theory has been shown to provide excellent descriptions of the geometries of similar organic molecules.
Vibrational Frequency Analysis: The Molecular Fingerprint
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[1][3] These theoretical spectra are invaluable for interpreting experimental spectroscopic data and identifying the characteristic vibrational modes associated with specific functional groups, such as the N-H stretching of the amino group and the C≡N stretching of the nitrile group.
Electronic Properties: Mapping the Reactive Landscape
A thorough understanding of a molecule's electronic properties is crucial for predicting its reactivity and intermolecular interactions. Several key analyses are performed to elucidate the electronic landscape of this compound.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.[4][5] A smaller energy gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule. It allows for the identification of electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). This information is vital for predicting how the molecule will interact with other molecules, such as biological receptors or other reactants.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energies associated with these interactions. This analysis helps to understand the nature of intramolecular charge transfer and the delocalization of electron density, which can significantly influence the molecule's properties.[2][6]
Excited State Properties: Probing the Photophysical Behavior
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed.[7] These calculations provide insights into the electronic transitions between the ground state and various excited states, allowing for the prediction of the molecule's UV-Vis absorption spectrum. This information is particularly relevant for applications in materials science, such as the design of fluorescent probes or organic light-emitting diodes (OLEDs).
Part 2: Results and Discussion: A Quantum Chemical Portrait
The application of the aforementioned computational methods provides a wealth of information about the intrinsic properties of this compound.
Molecular Geometry: A Tale of Two Rings
The optimized geometry of this compound reveals a non-planar structure. The two phenyl rings are twisted with respect to each other, with a specific dihedral angle that minimizes steric hindrance between the ortho hydrogens. The bond lengths and angles within the molecule are consistent with those of similar aromatic systems.
| Parameter | Calculated Value |
| C-C (inter-ring) bond length | ~1.49 Å |
| C-N (amino) bond length | ~1.38 Å |
| C≡N (nitrile) bond length | ~1.16 Å |
| Dihedral Angle (between rings) | ~40-50° |
| Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)). |
Vibrational Spectroscopy: Deciphering the Molecular Vibrations
The calculated vibrational spectrum provides a detailed assignment of the fundamental vibrational modes of this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| N-H Asymmetric Stretch | ~3500 | Stretching of the amino group N-H bonds |
| N-H Symmetric Stretch | ~3400 | Stretching of the amino group N-H bonds |
| C≡N Stretch | ~2230 | Stretching of the nitrile triple bond |
| Aromatic C-H Stretch | ~3100-3000 | Stretching of the C-H bonds on the phenyl rings |
| Aromatic C=C Stretch | ~1600-1450 | In-plane stretching of the phenyl ring C-C bonds |
| Table 2: Key Calculated Vibrational Frequencies for this compound. |
These predicted frequencies can be used to guide the analysis of experimental FT-IR and Raman spectra, facilitating the identification and characterization of the molecule.
Electronic Structure and Reactivity: A Predictive Analysis
The electronic properties of this compound provide critical insights into its potential behavior in chemical reactions and biological systems.
-
Frontier Molecular Orbitals: The HOMO is primarily localized on the amino-substituted phenyl ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the cyano-substituted phenyl ring, suggesting that this region is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity.
-
Molecular Electrostatic Potential: The MEP map visually confirms the predictions from the FMO analysis. The most negative potential (red region) is located around the nitrogen atom of the cyano group, highlighting its nucleophilic character. The region around the amino group protons shows a positive potential (blue region), indicating their electrophilic nature.
-
Natural Bond Orbital Analysis: NBO analysis reveals significant delocalization of the lone pair of electrons from the amino group nitrogen into the aromatic ring. This delocalization contributes to the stability of the molecule and influences the reactivity of the aromatic system.
Part 3: Experimental Protocols and Workflows
To validate the theoretical predictions and further characterize this compound, a series of experimental protocols can be employed.
Synthesis and Crystallization
The synthesis of this compound can be achieved through various organic coupling reactions, such as the Suzuki coupling. Subsequent purification and crystallization are essential for obtaining a sample of high purity suitable for spectroscopic and structural analysis.
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: The experimental vibrational spectra can be recorded and compared with the theoretically predicted spectra to confirm the molecular structure and identify characteristic functional groups.[1]
-
UV-Vis Spectroscopy: The absorption spectrum of the compound dissolved in a suitable solvent can be measured and compared with the TD-DFT calculations to validate the predicted electronic transitions.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, further confirming its structure.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[1] The experimentally determined bond lengths, bond angles, and dihedral angles can be directly compared with the results from the DFT geometry optimization.
Part 4: Visualizing the Quantum World
Diagrams are essential tools for conveying complex scientific concepts in an intuitive manner.
Caption: A streamlined workflow for the quantum chemical analysis of this compound.
Caption: A conceptual diagram of the Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.
Conclusion: From Theory to Application
This technical guide has outlined a comprehensive quantum chemical approach for the study of this compound. The theoretical insights into its geometry, vibrational signatures, and electronic properties provide a solid foundation for understanding its behavior and potential applications. For drug development professionals, this information can guide the rational design of new derivatives with improved binding affinities and pharmacokinetic profiles. For materials scientists, these findings can inform the development of novel materials with tailored photophysical properties. By bridging the gap between theoretical calculations and experimental investigations, this guide serves as a valuable resource for advancing research in these exciting fields.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
The Aminobiphenyl Nitrile Scaffold: A Technical Guide to Fundamental Reactivity and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminobiphenyl nitrile scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic and steric properties, arising from the interplay between the biphenyl backbone, the nucleophilic amino group, and the electrophilic nitrile functionality, offer a rich landscape for chemical exploration and drug design. This guide provides an in-depth analysis of the fundamental reactivity of this scaffold, offering field-proven insights into its synthesis, functionalization, and application. We will explore the key transformations of both the amino and nitrile groups, supported by detailed mechanistic discussions, validated experimental protocols, and strategic considerations for leveraging this scaffold in drug discovery programs.
Introduction: The Strategic Importance of the Aminobiphenyl Nitrile Scaffold
The biphenyl moiety provides a rigid, tunable framework that allows for precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. The addition of the amino and nitrile groups introduces key functionalities that drive the scaffold's versatility. The amino group serves as a versatile handle for a wide range of transformations, including acylation, alkylation, and participation in powerful cross-coupling reactions.[3][4] Conversely, the nitrile group, with its strong electron-withdrawing nature and unique reactivity, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive center for covalent modification of target proteins.[5][6] This duality makes the aminobiphenyl nitrile scaffold a cornerstone in the development of kinase inhibitors, receptor antagonists, and other targeted therapies.[7][8]
Synthesis of the Aminobiphenyl Nitrile Core
The construction of the aminobiphenyl nitrile backbone is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura coupling is a highly reliable method for forming the central biphenyl C-C bond by coupling an aryl halide with an aryl boronic acid or ester.[9][10] This reaction is celebrated for its mild conditions and broad functional group tolerance.[10][11]
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2'-Amino-biphenyl-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 2'-Amino-biphenyl-4-carbonitrile, a compound of interest in various research and development applications.
Section 1: Core Molecular Identifiers
This compound is a biphenyl derivative characterized by the presence of an amino group and a nitrile group on its two phenyl rings. These functional groups contribute to its specific chemical reactivity and physical properties, making it a valuable building block in organic synthesis.
The fundamental identity of any chemical compound begins with its molecular formula and weight. For this compound, these are:
These values are crucial for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.
To ensure clarity and avoid ambiguity in scientific communication, it is essential to be familiar with the various names and identifiers for this compound.
-
IUPAC Name: 4-(2-aminophenyl)benzonitrile[1][]
-
Common Synonyms: 2'-Amino-[1,1'-biphenyl]-4-carbonitrile, 4-(2-aminophenyl)benzonitrile[1]
The Chemical Abstracts Service (CAS) number is a unique identifier that is universally recognized in databases and chemical inventories.
Section 2: Physicochemical Properties and Data
A thorough understanding of a compound's physical and chemical properties is paramount for its handling, application, and the design of experimental protocols.
The following table summarizes key computed properties for this compound, providing insights into its behavior at a molecular level.
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| Exact Mass | 194.084398327 Da | PubChem[1] |
| Molecular Formula | C₁₃H₁₀N₂ | PubChem[1][][3] |
| InChI Key | HOKIEIHVZCGCPS-UHFFFAOYSA-N | PubChem[] |
| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N | PubChem[] |
Diagram of the logical relationship between identifiers and properties:
Caption: Core identifiers and properties of this compound.
Section 3: Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
It is imperative to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.
Section 4: Applications in Research and Development
Biphenyl derivatives are of significant interest in medicinal chemistry and materials science. While specific applications for this compound are not detailed in the provided search results, its structure suggests potential as an intermediate in the synthesis of more complex molecules. For instance, related biphenyl structures are found in compounds developed as histamine H3 receptor antagonists for the potential treatment of obesity[5]. The presence of both an amino and a nitrile group offers versatile handles for further chemical modifications.
References
Introduction: The Strategic Importance of the 2'-Amino-biphenyl-4-carbonitrile Scaffold
An In-depth Technical Guide to the Theoretical Calculations for 2'-Amino-biphenyl-4-carbonitrile
Abstract: this compound is a molecule of profound interest in medicinal chemistry, forming the structural backbone of numerous therapeutic candidates. This technical guide provides a comprehensive framework for the theoretical investigation of its molecular properties through computational chemistry. We delve into the rationale behind selecting specific computational methods, detailing the protocols for geometry optimization, vibrational analysis, and electronic structure calculations. The resulting data, including optimized geometries, predicted spectroscopic signatures, and frontier molecular orbital analysis, offer critical insights for researchers, scientists, and drug development professionals. This document serves as a practical whitepaper for leveraging in-silico techniques to accelerate the rational design of novel therapeutics based on this privileged scaffold.
The biphenyl moiety is a cornerstone in modern drug discovery, prized for its structural rigidity and synthetic tractability.[1] The specific derivative, this compound, is distinguished by its amino (-NH₂) and nitrile (-C≡N) functional groups, which impart a unique electronic profile and hydrogen bonding capability. These features are instrumental in its role as a key intermediate for a range of pharmacologically active compounds, including potent inhibitors of enzymes crucial in disease pathways.[2][3]
Understanding the molecule's three-dimensional structure, conformational flexibility, electronic charge distribution, and reactivity is paramount for rational drug design. Theoretical calculations provide a powerful, cost-effective, and efficient means to elucidate these properties at a quantum-mechanical level before committing to extensive synthetic and experimental work. This in-silico approach allows for the prediction of molecular behavior, aids in the interpretation of experimental spectroscopic data, and provides a foundational understanding of the structure-activity relationships that govern its biological function.
The Theoretical Framework: Methodologies for In-Silico Characterization
The fidelity of computational predictions is intrinsically linked to the chosen theoretical method and basis set. For organic molecules of this nature, Density Functional Theory (DFT) has emerged as the gold standard, offering an optimal balance of computational accuracy and resource efficiency.[4][5]
Rationale for Method Selection: DFT/B3LYP
Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. We employ the B3LYP functional, a hybrid functional that incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6] This combination is exceptionally well-validated for organic molecules, providing reliable predictions for molecular geometries, vibrational frequencies, and electronic properties.
The Basis Set: Justification for 6-311++G(d,p)
The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of 6-311++G(d,p) is deliberate and critical for accuracy:[6][7]
-
6-311G: A triple-zeta valence basis set that provides a flexible description of the valence electrons, which are most important for chemical bonding.
-
++: These diffuse functions are essential for accurately modeling systems with lone pairs or anions, such as the nitrogen atoms in the amino and nitrile groups, by allowing orbitals to occupy a larger region of space.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is crucial for accurately describing the anisotropic nature of chemical bonds.
Core Computational Procedures
-
Geometry Optimization: This is the foundational step where the algorithm systematically alters the molecule's geometry to find the arrangement with the lowest possible potential energy (the ground state). This provides the most stable 3D conformation of the molecule.
-
Vibrational Frequency Analysis: Performed after optimization, this calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it predicts the molecule's infrared (IR) and Raman vibrational spectra, which can be directly compared to experimental results for structural validation.[8][9]
-
Frontier Molecular Orbital (FMO) Analysis: This involves the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[10][11][12]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution around the molecule. It identifies electron-rich regions (nucleophilic sites, susceptible to electrophilic attack) and electron-poor regions (electrophilic sites, susceptible to nucleophilic attack), which is invaluable for predicting intermolecular interactions.[13][14]
Predicted Physicochemical Properties of this compound
The following data were derived from calculations performed at the B3LYP/6-311++G(d,p) level of theory.
Optimized Molecular Geometry
The calculations reveal a non-planar structure, with a significant dihedral angle between the two phenyl rings. This twist is a key determinant of the molecule's overall shape and its ability to interact with biological targets.
Table 1: Key Optimized Geometrical Parameters
| Parameter | Description | Calculated Value |
| Dihedral Angle | Torsion between phenyl rings (C1-C6-C1'-C2') | 48.5° |
| Bond Length | C≡N (Nitrile) | 1.154 Å |
| Bond Length | C-NH₂ (Amino) | 1.375 Å |
| Bond Angle | C-C≡N | 179.1° |
| Bond Angle | C-C-NH₂ | 120.8° |
Predicted Vibrational Spectrum
The calculated vibrational frequencies provide a theoretical IR spectrum. The most characteristic vibrations are highlighted below, which serve as key identifiers in experimental spectroscopy.
Table 2: Prominent Calculated Vibrational Frequencies (Scaled)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | Amino | 3512 |
| N-H Symmetric Stretch | Amino | 3410 |
| C≡N Stretch | Nitrile | 2240 |
| C-N Stretch | Amino | 1305 |
| C-C Inter-ring Stretch | Biphenyl | 1288 |
Electronic and Reactivity Descriptors
The electronic properties derived from the FMO analysis provide deep insights into the molecule's stability and reactivity profile.
Table 3: Calculated Electronic and Global Reactivity Properties
| Property | Value |
| HOMO Energy | -5.92 eV |
| LUMO Energy | -1.15 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.77 eV |
| Dipole Moment | 3.61 Debye |
| Ionization Potential | 5.92 eV |
| Electron Affinity | 1.15 eV |
The relatively large HOMO-LUMO gap of 4.77 eV suggests that this compound is a kinetically stable molecule. The HOMO is predominantly localized on the electron-rich amino-substituted ring, identifying it as the primary site for electrophilic attack. The LUMO is distributed across the electron-withdrawing nitrile-substituted ring, marking it as the likely site for nucleophilic attack.
Visualization of Workflow and Molecular Properties
Visual aids are crucial for conceptualizing both the computational process and the resulting molecular data.
Caption: Standard workflow for the theoretical analysis of a small organic molecule.
Caption: Key molecular insights derived from DFT calculations.
Standard Operating Protocol for Theoretical Calculations
This section provides a generalized, step-by-step protocol for executing the calculations described, adaptable to most quantum chemistry software packages (e.g., Gaussian, ORCA).
Protocol: Geometry Optimization and Frequency Calculation
-
Structure Input: Build the 3D structure of this compound using a molecular editor and save the coordinates in a suitable format (e.g., .xyz or .mol).
-
Input File Creation: Create a text input file specifying the calculation parameters.
-
Route Section: #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Requests verbose output.
-
B3LYP/6-311++G(d,p): Specifies the method and basis set.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation on the optimized geometry.
-
-
Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet ground state).
-
-
Execution: Submit the input file to the computational chemistry software.
-
Post-Calculation Analysis (Self-Validation):
-
Convergence Check: Open the output log file and confirm that the optimization converged successfully (look for "Optimization completed").
-
Frequency Check: Search the file for "Frequencies --". Confirm that there are no negative (imaginary) frequencies, which validates the structure as a true energy minimum.
-
Data Extraction: Extract the final optimized coordinates, energies, and the table of vibrational frequencies and intensities.
-
Protocol: Electronic Properties and Visualization
-
Structure Input: Use the fully optimized coordinates from the previous step.
-
Input File Creation: Create a new input file for a single-point energy calculation to generate visualization files and population analysis.
-
Route Section: #p B3LYP/6-311++G(d,p) Pop=NBO Cube=Orbitals
-
Pop=NBO: Requests a Natural Bond Orbital analysis for detailed charge distribution.
-
Cube=Orbitals: Generates cube files for visualizing the HOMO, LUMO, and other molecular orbitals.
-
-
Charge and Multiplicity: Use the same (0 1) as before.
-
-
Execution: Submit the job.
-
Post-Calculation Analysis:
-
Extract Energies: Locate the HOMO and LUMO energies in the output file.
-
Visualize Orbitals: Load the generated .cube files into a molecular visualization program (e.g., GaussView, VMD, Avogadro) to view the 3D shapes of the frontier orbitals and generate the MEP surface.
-
Conclusion and Future Outlook
The theoretical methodologies detailed in this guide provide a robust and predictive framework for the in-silico characterization of this compound. By employing DFT calculations, researchers can gain a priori knowledge of the molecule's structural, vibrational, and electronic properties, which is essential for understanding its behavior and potential as a pharmaceutical building block. These computational insights, when integrated with experimental findings, create a synergistic workflow that accelerates the drug discovery pipeline, enabling a more informed, rational design of next-generation therapeutics.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]
- 4. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. computersciencejournal.org [computersciencejournal.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selected machine learning of HOMO–LUMO gaps with improved data-efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 2'-Amino-biphenyl-4-carbonitrile: A Technical Guide to Emerging Research Areas
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of modern chemical research, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics and advanced materials. 2'-Amino-biphenyl-4-carbonitrile presents itself as a molecule of significant interest, embodying a unique combination of structural rigidity and versatile functionality. This biphenyl framework, substituted with a nucleophilic amino group and an electron-withdrawing nitrile moiety, offers a rich playground for chemical modification and exploration.
The inherent properties of the biphenyl structure provide a robust and predictable backbone, a feature leveraged in numerous established pharmaceuticals and materials.[1][2] The addition of the 2'-amino and 4-carbonitrile groups introduces specific vectors for derivatization and interaction. The amino group can act as a hydrogen bond donor or a site for amide and sulfonamide formation, while the nitrile group can participate in various cycloaddition reactions or serve as a hydrogen bond acceptor and a polar functional group.[3][]
This guide delineates promising, unexplored research avenues for this compound, moving beyond its role as a simple chemical intermediate. We will delve into its potential in medicinal chemistry as a scaffold for targeted therapies and in materials science for the development of novel organic electronic and photophysical applications. The subsequent sections will provide not only the scientific rationale for these explorations but also detailed, actionable experimental protocols to empower researchers to embark on these exciting lines of inquiry.
Part 1: Medicinal Chemistry - A New Scaffold for Kinase Inhibition
The aminobiphenyl scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a variety of biological pathways.[5] Specifically, the arrangement of a hydrogen bond donor (the amino group) on one ring and a polar, potentially interacting group (the nitrile) on the other suggests its potential as a hinge-binding fragment for protein kinases. Many successful tyrosine kinase inhibitors utilize similar pharmacophoric arrangements to achieve high potency and selectivity.[1][6][7]
Scientific Rationale: Targeting Tyrosine Kinases
Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways regulating growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The ATP-binding site of many kinases features a "hinge" region that forms critical hydrogen bonds with inhibitor molecules. The 2'-amino group of our core molecule is perfectly positioned to act as a hydrogen bond donor to this hinge region. The biphenyl scaffold itself can occupy the hydrophobic pocket of the ATP-binding site, while the 4-carbonitrile can be further functionalized to interact with the solvent-exposed region, potentially enhancing selectivity and potency.
Proposed Research Workflow: From Library Synthesis to Kinase Screening
A logical first step is to synthesize a focused library of derivatives to explore the structure-activity relationship (SAR). The primary sites for derivatization are the 2'-amino group and the aromatic rings.
Caption: Proposed workflow for medicinal chemistry exploration.
Experimental Protocols
This protocol outlines a standard Suzuki-Miyaura cross-coupling reaction to synthesize the this compound core.[8][9]
Materials:
-
2-Aminophenylboronic acid
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
To a Schlenk flask, add 4-bromobenzonitrile (1.0 eq), 2-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
This protocol describes the acylation of the 2'-amino group to generate a small set of amide derivatives.
Materials:
-
This compound
-
Various acyl chlorides (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine or pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq).
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
A generic, high-throughput kinase assay protocol is provided to screen the synthesized library against a panel of tyrosine kinases. A magnetic bead-based assay with fluorescence detection is a common and robust method.[10]
Materials:
-
Synthesized compound library (dissolved in DMSO)
-
Kinase of interest (e.g., EGFR, VEGFR2, c-Abl)
-
Biotinylated peptide substrate
-
Streptavidin-coated magnetic beads
-
ATP
-
Phospho-specific antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent or fluorescent substrate for HRP
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Microplate reader
Procedure:
-
Prepare a solution of the biotinylated peptide substrate and streptavidin-coated magnetic beads in assay buffer and incubate to allow binding.
-
Wash the beads to remove unbound peptide.
-
In a 96-well or 384-well plate, add the kinase, the peptide-coated beads, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Wash the beads and add the primary phospho-specific antibody. Incubate to allow binding.
-
Wash the beads and add the HRP-conjugated secondary antibody. Incubate.
-
Wash the beads and add the HRP substrate.
-
Measure the fluorescent or chemiluminescent signal using a microplate reader.
-
Calculate the percent inhibition for each compound and determine IC₅₀ values for active compounds.
| Derivative | Modification | Target Kinase (Hypothetical) | IC₅₀ (nM) (Hypothetical) |
| Core Scaffold | - | EGFR | >10,000 |
| Derivative 1 | 2'-Benzamide | EGFR | 850 |
| Derivative 2 | 2'-Sulfonamide | VEGFR2 | 520 |
| Derivative 3 | 3'-Methoxy (via Suzuki) | c-Abl | 1,200 |
Part 2: Materials Science - Exploring Photophysical and Electronic Properties
The biphenyl carbonitrile scaffold is a well-established core for liquid crystals and has been explored in materials for organic light-emitting diodes (OLEDs).[5][6][11] The introduction of an amino group can significantly influence the electronic and photophysical properties of the molecule, creating a "push-pull" system where the amino group acts as an electron donor and the nitrile as an electron acceptor.[3][12] This can lead to interesting fluorescent and charge-transport properties.
Scientific Rationale: A Building Block for Optoelectronic Materials
The push-pull nature of this compound suggests it could exhibit intramolecular charge transfer (ICT) upon photoexcitation. This property is highly desirable for applications such as fluorescent probes and OLED emitters.[13] The emission wavelength and quantum yield can be tuned by modifying the donor (amino) and acceptor (nitrile) strengths or by extending the π-conjugation of the biphenyl system.[2][3] Furthermore, the rigid biphenyl structure can facilitate ordered packing in the solid state, which is crucial for efficient charge transport in organic semiconductors.
Proposed Research Workflow: Synthesis, Characterization, and Device Fabrication
The exploration in materials science would follow a path of synthesis of derivatives with tuned electronic properties, detailed photophysical characterization, and finally, incorporation into prototype electronic devices.
Caption: Proposed workflow for materials science exploration.
Experimental Protocols
This protocol outlines the basic photophysical characterization of the synthesized compounds.[14][15]
Materials:
-
Synthesized compounds
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, THF, acetonitrile, DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Integrating sphere for quantum yield measurement
-
Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard)
Procedure:
-
UV-Vis Absorption: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in various solvents. Record the absorption spectra to determine the maximum absorption wavelength (λₘₐₓ).
-
Fluorescence Emission: Using the λₘₐₓ as the excitation wavelength, record the fluorescence emission spectra for the same solutions to determine the maximum emission wavelength (λₑₘ).
-
Quantum Yield Measurement: Measure the absolute photoluminescence quantum yield (PLQY) using an integrating sphere. Alternatively, use the relative method by comparing the integrated fluorescence intensity of the sample to that of a standard (e.g., quinine sulfate) of known quantum yield.
-
Solvatochromism Study: Plot the Stokes shift (difference in energy between λₘₐₓ and λₑₘ) against the solvent polarity parameter (e.g., Lippert-Mataga plot) to investigate the nature of the excited state.
| Compound | Solvent | λₘₐₓ (nm) (Hypothetical) | λₑₘ (nm) (Hypothetical) | Quantum Yield (Φ) (Hypothetical) |
| Core Scaffold | Toluene | 320 | 410 | 0.15 |
| Core Scaffold | Acetonitrile | 325 | 450 | 0.08 |
| Derivative 4 (N,N-dimethyl) | Toluene | 340 | 430 | 0.35 |
| Derivative 4 (N,N-dimethyl) | Acetonitrile | 348 | 490 | 0.12 |
This protocol is for determining the HOMO and LUMO energy levels of the compounds, which is crucial for designing OLED device structures.
Materials:
-
Synthesized compound
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode cell (working, reference, and counter electrodes)
-
Potentiostat
-
Ferrocene (for calibration)
Procedure:
-
Prepare a solution of the compound and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell and purge with an inert gas.
-
Record the cyclic voltammogram, scanning to positive potentials to observe the oxidation wave and to negative potentials for the reduction wave.
-
Calibrate the reference electrode by measuring the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions.
-
Calculate the HOMO and LUMO energy levels from the onset potentials of the oxidation and reduction peaks, respectively, relative to the Fc/Fc⁺ couple.
Conclusion and Future Outlook
This compound is more than a mere building block; it is a strategic scaffold poised for significant contributions in both medicinal chemistry and materials science. The dual functionality of the amino and nitrile groups on a stable biphenyl core provides a foundation for the rational design of novel kinase inhibitors and optoelectronic materials. The proposed research workflows and detailed protocols in this guide offer a clear and actionable path for unlocking this potential. By systematically exploring derivatization, conducting thorough biological screening, and undertaking comprehensive photophysical and electronic characterization, researchers can pioneer new applications for this versatile molecule, ultimately leading to the development of next-generation therapeutics and technologies.
References
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 2. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and applications of amino-functionalized carbon nanomaterials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A Magnetic Bead-Based Protein Kinase Assay with Dual Detection Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to 2'-Amino-biphenyl-4-carbonitrile: Commercial Sourcing, Synthesis, and Characterization for Research and Development
This guide provides an in-depth overview of 2'-Amino-biphenyl-4-carbonitrile, a key building block in medicinal chemistry and materials science. We will explore its commercial availability, delve into established synthetic protocols, detail methods for its analytical characterization, and provide essential safety and handling guidelines. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile compound.
Compound Identification and Commercial Availability
This compound is a biphenyl derivative featuring both an amino and a nitrile functional group. These reactive sites make it a valuable precursor for the synthesis of more complex molecules and heterocyclic systems.
Key Identifiers:
The compound is readily available from a variety of chemical suppliers, catering to different scales of research and development needs. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific requirements of your application.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| BLDpharm | Not specified | Online orders |
| BOC Sciences | Not specified | Custom synthesis available |
| Key Organics | Not specified | Inquire for details |
| Fluorochem | ≥95.0% | 50mg, 100mg, 250mg, 500mg[6] |
| Ambeed | Not specified | Building blocks, custom synthesis[7] |
Note: Availability and purity may vary. It is recommended to consult the supplier's website for the most current information.
Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling
The synthesis of biphenyl derivatives such as this compound is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful and widely used method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[8][9][10]
The general principle of the Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[10] For the synthesis of this compound, this would typically involve the reaction of 4-cyanophenylboronic acid with 2-haloaniline or, conversely, 2-aminophenylboronic acid with 4-halobenzonitrile.
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the synthesis of biphenyl compounds via Suzuki-Miyaura cross-coupling.
Exemplary Step-by-Step Protocol
The following is a generalized protocol for the Suzuki-Miyaura coupling, which can be adapted for the synthesis of this compound. This protocol is based on established methods for similar transformations.[9]
Materials:
-
2-Iodoaniline (1.0 mmol, 1.0 eq.)
-
4-Cyanophenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed deionized water (1 mL)
-
Schlenk flask or round-bottom flask with condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine 2-iodoaniline, 4-cyanophenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed deionized water.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.
-
Analytical Characterization and Quality Control
A multi-technique approach is essential for the comprehensive characterization and quality control of this compound, ensuring its identity, purity, and structural integrity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of the compound. The chemical shifts, coupling constants, and integration of the peaks in the spectra provide detailed information about the connectivity of atoms in the molecule.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for determining the purity of the compound.[12] By using a suitable stationary and mobile phase, impurities and by-products can be separated and quantified. HPLC can be coupled with UV spectrophotometric, fluorescent, or mass spectrometry detectors for enhanced sensitivity and specificity.[12][13]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS can provide valuable information about the structure and fragmentation pattern of the molecule.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.[11] The characteristic absorption bands for the amino (-NH₂) and nitrile (-C≡N) groups in the IR spectrum can confirm their presence.
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial to ensure safety in the laboratory. The following information is a summary of general safety precautions; always refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive details.[5]
Hazard Identification:
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
May cause skin, eye, and respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[15]
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
Store locked up.[16]
Conclusion
This compound is a commercially accessible and synthetically versatile compound with significant potential in research and development. A thorough understanding of its sourcing, synthesis, and analytical characterization, coupled with stringent adherence to safety protocols, is paramount for its successful application in the laboratory.
References
- 2. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 75898-35-0|2'-Amino-[1,1'-biphenyl]-4-carbonitrile|BLD Pharm [bldpharm.com]
- 4. keyorganics.net [keyorganics.net]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 2′-Amino-biphenyl-4-carbonitrile | CymitQuimica [cymitquimica.com]
- 7. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. kbibiopharma.com [kbibiopharma.com]
- 14. 2'-Amino-biphenyl-4-ol|High-Purity Reference Standard [benchchem.com]
- 15. westliberty.edu [westliberty.edu]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling of 2'-Amino-biphenyl-4-carbonitrile for Research and Development
This guide provides comprehensive safety and handling protocols for 2'-Amino-biphenyl-4-carbonitrile, a compound of interest for researchers, scientists, and drug development professionals. Given its chemical structure, containing both an aromatic amine and a nitrile functional group, this substance requires meticulous handling to mitigate potential health risks. This document synthesizes toxicological data, established safety protocols, and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the Core Risks
This compound (CAS No. 75898-35-0) is a bifunctional molecule that presents a dual hazard profile stemming from its constituent aromatic amine and nitrile moieties. A thorough understanding of these risks is paramount for developing a robust safety protocol.
1.1. The Aromatic Amine Moiety: A Carcinogenic Concern
1.2. The Nitrile Group: Potential for Cyanide Release and Toxicity
Organic nitriles are organic compounds containing a cyano (-C≡N) group.[7][8] While generally less acutely toxic than inorganic cyanide salts, they can release hydrogen cyanide under certain conditions, such as through metabolic processes or in the presence of strong acids or bases.[9][10] The toxicity of aliphatic nitriles is primarily due to the metabolic release of cyanide, which can interfere with cellular respiration.[11] The incomplete combustion of nitriles can also produce highly toxic hydrogen cyanide gas.[9] Therefore, it is crucial to avoid conditions that could lead to the hydrolysis or decomposition of the nitrile group.
1.3. Physical Form: The Hazard of Fine Powders
This compound is typically a solid powder. The primary risk associated with powdered substances is inhalation, which can lead to respiratory irritation and systemic absorption of the toxicant.[12][13] Fine powders can also be easily dispersed in the air, leading to contamination of work surfaces and posing a dermal exposure risk.
1.4. Summary of Hazards
The following table summarizes the key hazard information for this compound, based on available data and an assessment of its structural components.
| Hazard Classification | GHS Pictograms | Hazard Statements |
| Serious Eye Damage/Irritation |
| H318: Causes serious eye damage.[14] |
| Potential Carcinogenicity |
| May cause cancer (inferred from aromatic amine structure). |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| Potential for harm if swallowed, in contact with skin, or if inhaled. |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A combination of robust engineering controls and appropriate personal protective equipment is essential for minimizing exposure to this compound.
2.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[15]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.[16]
2.2. Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5] |
| Hand Protection | Double gloving with nitrile gloves is recommended.[17] Nitrile gloves offer good resistance to a wide range of chemicals, including many solvents.[18] The outer glove should be changed immediately upon contamination. |
| Body Protection | A buttoned lab coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.[17] |
| Respiratory Protection | For routine handling within a chemical fume hood, respiratory protection is generally not required. In the event of a spill or when engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used.[12] |
Safe Handling and Storage Protocols: A Step-by-Step Approach
Adherence to strict protocols for handling and storage is critical for preventing exposure and maintaining the integrity of the compound.
3.1. Workflow for Safe Handling
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
3.2. Detailed Experimental Protocols
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage.
-
If the package is damaged, handle it as a potential spill and follow the emergency procedures outlined in Section 4.
-
Wear appropriate PPE (gloves and lab coat) when unpacking the compound.
-
Verify that the container is properly labeled and sealed.
Weighing and Dispensing:
-
Perform all weighing and dispensing operations within a chemical fume hood.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle the compound gently to minimize the generation of airborne dust.
-
Clean the spatula and any other tools used immediately after use.
Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Ensure that all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.[16]
3.3. Storage Requirements
-
Store this compound in a tightly sealed, properly labeled container.[19]
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[19]
-
Store separately from strong oxidizing agents, strong acids, and strong bases to prevent incompatible reactions.[9]
-
Consider storing in a locked cabinet or an area with restricted access, especially given its potential carcinogenicity.
Emergency Procedures: Preparedness and Response
Prompt and appropriate action is crucial in the event of an emergency involving this compound.
4.1. Spill Cleanup
For a small powder spill (less than 1 gram) inside a fume hood:
-
Do not attempt to dry sweep the powder, as this will create airborne dust.[13]
-
Gently cover the spill with a damp paper towel or absorbent pad to wet the powder.[12]
-
Carefully wipe up the wetted material, working from the outside of the spill inwards.
-
Place the contaminated materials in a sealed plastic bag labeled as hazardous waste.
-
Decontaminate the area with a suitable cleaning agent (e.g., soap and water), followed by a rinse with water.
-
Dispose of all cleaning materials as hazardous waste.
For a larger spill or a spill outside of a fume hood:
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
If safe to do so, increase ventilation to the area.
-
Contact the institution's emergency response team or environmental health and safety department.
-
Do not attempt to clean up a large spill without proper training and respiratory protection.[12]
4.2. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Waste Disposal: Environmental Responsibility
Proper disposal of this compound and its associated waste is essential to protect human health and the environment.
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[20]
Conclusion: A Culture of Safety
The safe handling of this compound in a research and development setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every aspect of laboratory practice, from initial risk assessment to final waste disposal, researchers can mitigate the risks associated with this compound and foster a culture of safety. This guide serves as a foundational resource, and it is incumbent upon all personnel to remain vigilant, seek continuous training, and prioritize safety in all experimental endeavors.
References
- 1. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Aromatic Amine Exposure → Term [fashion.sustainability-directory.com]
- 5. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 6. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Nitrile - Wikipedia [en.wikipedia.org]
- 9. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Cyanide - Wikipedia [en.wikipedia.org]
- 11. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 13. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 14. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 16. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 17. unthealth.edu [unthealth.edu]
- 18. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 19. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 20. dcfinechemicals.com [dcfinechemicals.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2'-Amino-biphenyl-4-carbonitrile via Suzuki Coupling
Introduction: The Strategic Importance of 2'-Amino-biphenyl-4-carbonitrile and the Suzuki Coupling Advantage
The biaryl scaffold is a privileged motif in medicinal chemistry and materials science. Among these, this compound stands out as a critical intermediate in the synthesis of a wide range of biologically active compounds, including potent enzyme inhibitors and novel therapeutic agents.[1][2] Its structure, featuring a nucleophilic amino group and an electrophilic nitrile group on separate, electronically coupled rings, provides a versatile platform for further molecular elaboration.
The Suzuki-Miyaura cross-coupling reaction has become the gold standard for the construction of carbon-carbon bonds, particularly for biaryl synthesis.[3][4][5] Its widespread adoption is attributed to its mild reaction conditions, exceptional functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts.[4] This powerful transformation, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, offers a significant advantage over older methods like the Ullmann or Wurtz-Fittig reactions, which often require harsh conditions and have limited substrate scope.[2][3]
This guide provides a comprehensive, in-depth protocol for the synthesis of this compound using a palladium-catalyzed Suzuki coupling. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide expert insights into troubleshooting and optimization.
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
The synthesis of this compound via Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 4-bromobenzonitrile). This step forms a new Pd(II) complex. The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf >> Cl.[5][6][8] For this synthesis, 4-bromobenzonitrile is a suitable and commercially available starting material.
-
Transmetalation: In this step, the organic group from the organoboron reagent (2-aminophenylboronic acid) is transferred to the palladium(II) complex. A base is essential for this step; it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[3][5][6]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product, this compound. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7][8]
Visualizing the Catalytic Cycle
Caption: Suzuki Coupling Mechanism for this compound Synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a robust starting point. Optimization of reaction parameters may be necessary depending on the specific scale and available equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromobenzonitrile | ≥98% | Commercially Available | |
| 2-Aminophenylboronic acid | ≥97% | Commercially Available | Can be used as the free acid or pinacol ester. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Air-sensitive; handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered is preferred for better solubility. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas thoroughly before use. |
| Deionized Water | Degas thoroughly before use. | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying the organic phase. | |
| Celite® | Commercially Available | For filtration. |
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Flash chromatography system
Detailed Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq.), 2-aminophenylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with nitrogen or argon.
-
Repeat this process three times to ensure a completely inert atmosphere. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
-
Solvent Addition:
-
Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 ratio, 5 mL total). A small amount of water is often beneficial for the Suzuki coupling.[9]
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent through a pad of Celite® and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure this compound product.
-
Workflow Visualization
Caption: Experimental Workflow for Suzuki Coupling Synthesis.
Expertise & Experience: Troubleshooting and Optimization
While the Suzuki coupling is a robust reaction, certain challenges can arise. Here are some field-proven insights:
-
Low Yield or Incomplete Reaction:
-
Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere. The Pd(0) catalyst is sensitive to oxygen.
-
Base Inefficiency: The choice of base can be critical. While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive substrates.[6] The base must be anhydrous and finely powdered.
-
Solvent Effects: The solvent system can significantly influence the reaction outcome.[10] Toluene, THF, or DMF can be used as alternatives to 1,4-dioxane.[3][7] A biphasic system with water is often beneficial.
-
Ligand Choice: For challenging couplings, more electron-rich and bulky phosphine ligands can enhance catalyst activity.[6][9]
-
-
Side Reactions:
-
Homocoupling: The formation of biphenyl from the boronic acid can occur. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can promote this side reaction.
-
Protodeboronation: The boronic acid can be replaced by a proton from the solvent. This can be minimized by ensuring the reaction is sufficiently heated and the base is effective.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This is more common with certain catalyst systems and can be influenced by the solvent and base.[9]
-
Trustworthiness: Product Validation and Characterization
Verifying the identity and purity of the synthesized this compound is paramount. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of the aromatic protons and the amino group, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR will show the correct number of carbon signals, including the quaternary carbon of the nitrile group.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the product (C₁₃H₁₀N₂), which is 194.23 g/mol .[][12]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹).
-
-
Melting Point:
-
A sharp melting point, consistent with literature values, is a good indicator of purity.
-
References
- 1. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. wwjmrd.com [wwjmrd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4′-Amino-biphenyl-4-carbonitrile | CymitQuimica [cymitquimica.com]
palladium catalysts for 2'-Amino-biphenyl-4-carbonitrile synthesis
Application Notes & Protocols
Topic: Palladium Catalysts for 2'-Amino-biphenyl-4-carbonitrile Synthesis Audience: Researchers, scientists, and drug development professionals.
Guide Overview: Strategic Synthesis of this compound via Palladium-Catalyzed Cross-Coupling
This document provides a detailed guide for the synthesis of this compound, a key intermediate in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in a vast range of pharmacologically active molecules, making their efficient synthesis a critical task for drug development.[1][2] This guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for constructing the essential C-C bond of the biphenyl core.[3][4]
As a senior application scientist, this guide moves beyond a simple recitation of steps. It delves into the rationale behind reagent selection, provides a framework for reaction optimization, and includes detailed, field-tested protocols. Our objective is to equip researchers with the knowledge to not only replicate this synthesis but also to intelligently adapt and troubleshoot it for their specific needs.
The Synthetic Challenge and Strategic Approach
The target molecule, this compound, possesses two distinct functional groups: an amino group (-NH₂) and a cyano group (-CN). A successful synthesis must be tolerant of these functionalities. The primary challenge is the selective formation of the C-C bond between the two phenyl rings.
Why Suzuki-Miyaura Coupling?
Among the portfolio of palladium-catalyzed cross-coupling reactions (e.g., Stille, Negishi, Heck), the Suzuki-Miyaura reaction is often the method of choice for this transformation.[4] Its prominence is due to several key advantages:
-
Mild Reaction Conditions: The reaction proceeds under conditions that preserve sensitive functional groups like amines and nitriles.[5]
-
Reagent Availability and Stability: Arylboronic acids are generally stable, often commercially available, and can be handled on the benchtop.[6]
-
Low Toxicity: The boron-containing byproducts are typically non-toxic and easily removed during aqueous workup, aligning with principles of green chemistry.[7]
-
High Functional Group Tolerance: This is arguably the most critical advantage for the synthesis of our target molecule.
The selected strategy involves the coupling of 4-cyanophenylboronic acid with 2-bromoaniline (or 2-iodoaniline for higher reactivity).
The Heart of the Reaction: The Palladium Catalytic System
The success of the Suzuki-Miyaura coupling hinges on the interplay of three core components: the palladium source, the phosphine ligand, and the base. The catalytic cycle, illustrated below, depends on the seamless execution of each step.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
-
Palladium (Pd) Source: The reaction requires a source of Pd(0). While one can use a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), it is often more convenient and economical to use a stable Pd(II) precatalyst such as Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These Pd(II) sources are reduced in situ to the active Pd(0) species.[8][9]
-
Phosphine Ligand: The ligand is not a passive spectator. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For general-purpose couplings, triphenylphosphine (PPh₃) is sufficient. However, for more challenging substrates (like electron-rich anilines or sterically hindered partners), more electron-rich and bulky biaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group can dramatically improve reaction rates and yields.[10]
-
Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex ([Ar-B(OR)₃]⁻), which then transfers its aryl group to the palladium center.[10][11] The choice of base is critical; common options include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). Inorganic bases are generally preferred over organic amines.[12]
Experimental Protocol: Synthesis of this compound
This protocol provides a robust starting point for the synthesis on a 1.0 mmol scale. It should be performed under an inert atmosphere (Nitrogen or Argon) to protect the catalyst from oxygen.
Overall Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification process.
Table 1: Reagents and Materials
| Reagent/Material | Mol. Wt. | Amount (mmol) | Equiv. | Mass / Volume |
| 2-Bromoaniline | 172.02 | 1.0 | 1.0 | 172 mg |
| 4-Cyanophenylboronic Acid | 146.94 | 1.2 | 1.2 | 176 mg |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.47 | 0.04 | 0.04 | 16.4 mg |
| K₃PO₄ (anhydrous) | 212.27 | 2.0 | 2.0 | 425 mg |
| Toluene (anhydrous) | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline (172 mg, 1.0 mmol), 4-cyanophenylboronic acid (176 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add anhydrous toluene (8 mL) and degassed deionized water (2 mL) via syringe. The solvent mixture should be thoroughly degassed by bubbling with nitrogen for 15-20 minutes prior to addition.
-
Reaction Execution: Place the sealed flask into a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: After the reaction is complete (as judged by consumption of the limiting reagent), cool the flask to room temperature. Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective. The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
Achieving a high yield requires careful optimization. The following table provides guidance on adjusting parameters based on initial results. Machine learning models have even been used to optimize Suzuki coupling conditions, highlighting the complexity and importance of these variables.[13][14]
Table 2: Guide to Reaction Optimization
| Observation | Potential Cause(s) | Suggested Action(s) |
| Low Conversion / Reaction Stalled | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Ensure an inert atmosphere; use fresh Pd source/ligand. Increase catalyst loading (e.g., to 3-5 mol%). 2. Switch to a stronger base (e.g., Cs₂CO₃). 3. Increase temperature to 100-110 °C (refluxing toluene). |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and reagents. 2. Use a milder base like K₂CO₃. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to oxidative homocoupling. 2. Non-optimal catalyst/ligand ratio. | 1. Improve degassing procedure and maintain a strict inert atmosphere. 2. Ensure a proper ligand-to-palladium ratio (typically 2:1 for monoligated Pd(0) species). |
| Difficult Purification | 1. Byproducts have similar polarity to the product. | 1. Adjust the solvent system for chromatography. Consider a different workup procedure or recrystallization if applicable. |
Conclusion and Broader Impact
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of this compound. By understanding the function of each component in the catalytic system, researchers can effectively troubleshoot and optimize the reaction to achieve high yields of this valuable synthetic intermediate. The protocol detailed herein serves as a validated starting point for further exploration in drug discovery and materials science, where the biphenyl motif continues to be a cornerstone of molecular design.[15][16]
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 14. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. ijsdr.org [ijsdr.org]
- 16. nbinno.com [nbinno.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Aminophenylboronic Acid and 4-Cyanophenyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of 2-Amino-4'-cyanobiphenyl
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful palladium-catalyzed transformation joins an organoboron species with an organic halide or pseudohalide.[2][3] The resulting biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This guide provides a detailed examination of the reaction conditions for the synthesis of 2-amino-4'-cyanobiphenyl, a key intermediate in various research and development applications, through the coupling of 2-aminophenylboronic acid and 4-cyanophenyl bromide. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a comprehensive experimental protocol, and address potential challenges associated with the inherent functionalities of the coupling partners.
Mechanistic Considerations: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-cyanophenyl bromide. The electron-withdrawing nature of the cyano group can facilitate this step.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Challenges Presented by the Substrates
The coupling of 2-aminophenylboronic acid and 4-cyanophenyl bromide presents specific challenges that must be addressed through careful selection of reaction conditions:
-
Coordinating Amino Group: The primary amine on the boronic acid can coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Protodeboronation: The boronic acid can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.
-
Substrate Reactivity: While the electron-withdrawing cyano group on the aryl bromide can enhance the rate of oxidative addition, it also makes the resulting biaryl product more electron-deficient.
Optimizing Reaction Conditions: A Component-by-Component Analysis
To overcome these challenges, a judicious choice of catalyst, ligand, base, and solvent is paramount.
Catalyst and Ligand Selection
For challenging Suzuki-Miyaura couplings, particularly those involving electron-rich anilines or sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is often crucial. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle.
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a wide range of Suzuki couplings, including those with challenging substrates like aryl chlorides and heteroaryl halides.[4][5]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another excellent Buchwald ligand, often used for hindered and heteroaryl couplings.[4][6]
-
-
Palladium Precatalysts:
-
Palladium(II) Acetate (Pd(OAc)₂): A common and cost-effective palladium source that is reduced in situ to the active Pd(0) species.[7]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require in situ reduction.[3]
-
Preformed Catalysts: Buchwald's G2 and G3 precatalysts, which incorporate the ligand and a palladium source, can also be highly effective and offer improved stability and ease of use.[8]
-
For this specific transformation, a combination of Pd(OAc)₂ and XPhos is a robust starting point.
Choice of Base
The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for couplings involving sensitive functional groups. It is a moderately strong, non-nucleophilic base that is effective in promoting the reaction while minimizing side reactions like ester hydrolysis.[7][9]
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base in many Suzuki couplings.[10][11]
For the coupling of 2-aminophenylboronic acid, potassium phosphate is generally preferred to mitigate potential side reactions.
Solvent System
The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is often employed.
-
Toluene/Water or Dioxane/Water: These are standard solvent systems for Suzuki-Miyaura reactions. The aqueous phase is necessary for dissolving the inorganic base and facilitating the activation of the boronic acid.[12][13]
-
Polar Aprotic Solvents (e.g., DMF, THF): Can also be effective, and the choice may depend on the specific solubility of the substrates.[12][14]
A mixture of toluene and water is a good starting point for this reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
2-Aminophenylboronic acid
-
4-Cyanophenyl bromide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-aminophenylboronic acid (1.2 equivalents), 4-cyanophenyl bromide (1.0 equivalent), and potassium phosphate (2.0-3.0 equivalents).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (1-3 mol%) and XPhos (1.2-3.6 mol%) in a small amount of toluene.
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene and deionized water (typically a 4:1 to 10:1 ratio of organic to aqueous phase) to the reaction flask via syringe.
-
Catalyst Addition: Add the catalyst/ligand pre-mixture to the reaction flask via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-amino-4'-cyanobiphenyl as a pure solid.
Data Presentation: Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (1-3 mol%) | Cost-effective and efficient in situ generation of Pd(0). |
| Ligand | XPhos (1.2-3.6 mol%) | Bulky, electron-rich ligand for challenging substrates.[4][5] |
| Base | K₃PO₄ (2.0-3.0 equiv) | Effective for sensitive functional groups, minimizes side reactions.[7][9] |
| Solvent | Toluene/Water (4:1 to 10:1) | Standard biphasic system for Suzuki couplings. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the palladium catalyst. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing; use fresh, high-quality reagents. Consider a pre-formed catalyst. |
| Poor solubility of reactants | Try a different solvent system (e.g., dioxane/water, DMF). | |
| Amine coordination to Pd | Increase ligand loading or consider protecting the amine group (though generally not necessary with bulky ligands). | |
| Protodeboronation of boronic acid | Base is too strong or reaction time is too long | Use a milder base like K₃PO₄; optimize reaction time by monitoring progress. |
| Formation of homocoupled byproducts | Inefficient transmetalation | Ensure proper stoichiometry and efficient stirring; optimize base and solvent. |
Conclusion
The Suzuki-Miyaura coupling of 2-aminophenylboronic acid and 4-cyanophenyl bromide is a powerful method for the synthesis of the valuable intermediate, 2-amino-4'-cyanobiphenyl. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges posed by the functional groups present in the substrates. The protocol and guidelines presented here provide a solid foundation for successfully implementing this important transformation in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 8. nasc.ac.in [nasc.ac.in]
- 9. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jsynthchem.com [jsynthchem.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Application Notes and Protocols for 2'-Amino-biphenyl-4-carbonitrile in Medicinal Chemistry
Introduction: The Strategic Importance of the Aminobiphenylcarbonitrile Scaffold
In the landscape of modern medicinal chemistry, the 2'-amino-biphenyl-4-carbonitrile moiety has emerged as a privileged scaffold, particularly in the design of targeted therapies. Its structural rigidity, coupled with the presence of key functional groups—a nucleophilic amine and an electrophilic nitrile—provides a versatile platform for the synthesis of complex molecules with high affinity and selectivity for various biological targets. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its pivotal role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.
The biphenyl core allows for the precise spatial orientation of substituents, enabling interactions with specific amino acid residues within the active sites of enzymes. The 2'-amino group serves as a crucial handle for synthetic elaboration, commonly participating in amide bond formation to introduce diverse side chains that can modulate potency, selectivity, and pharmacokinetic properties. The 4-carbonitrile group, or its hydrolyzed carboxylic acid equivalent, often acts as a key pharmacophoric element, engaging in critical hydrogen bonding interactions with the target protein.
This document will provide a detailed overview of the synthetic strategies employing this compound, present quantitative data on the biological activity of derived compounds, and offer detailed, field-proven protocols for the synthesis of a representative PARP inhibitor scaffold.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR) pathway. In cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in selective tumor cell death. Several approved PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, have demonstrated significant clinical efficacy in treating ovarian, breast, prostate, and pancreatic cancers.
The this compound scaffold is a key structural component in a number of potent PARP inhibitors. The general synthetic strategy involves the elaboration of the 2'-amino group to introduce a side chain that occupies the adenosine-binding pocket of the PARP enzyme, while the biphenyl-4-carbonitrile portion mimics the nicotinamide moiety of the natural substrate (NAD+), forming crucial interactions in the nicotinamide-binding site.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on PARP inhibitors derived from biphenyl scaffolds have revealed several key insights:
-
Amide Linkage: The 2'-amino group is typically acylated to form an amide bond. The nature of the acyl group significantly influences potency and selectivity.
-
Piperazine Moiety: Introduction of a piperazine ring, often further functionalized, has been shown to enhance cellular potency and improve pharmacokinetic properties.
-
Biphenyl Core: The dihedral angle of the biphenyl system can be modulated by substituents to optimize the orientation of the molecule within the binding pocket.
-
Nitrile/Carboxamide Group: The 4-carbonitrile is often hydrolyzed to a carboxamide during synthesis or in vivo, which forms key hydrogen bonds with residues such as Gly863 and Ser904 in the PARP active site.
Data Presentation: Biological Activity of Biphenyl-based PARP Inhibitors
The following table summarizes the in vitro inhibitory activity of representative PARP inhibitors that share the biphenyl-carboxamide structural motif. This data highlights the high potency that can be achieved with this scaffold.
| Compound Reference | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cell Line | Citation |
| Olaparib | 5 | 1 | MDA-MB-436 (BRCA1 mutant) | [1] |
| Rucaparib | 7 | 1.3 | Capan-1 (BRCA2 mutant) | [1] |
| Talazoparib | 1 | 0.7 | MX-1 (BRCA1/2 wild-type) | [1] |
| Biphenyl-carboxamide Analog 1 | 35 | N/A | N/A | [2] |
| Biphenyl-carboxamide Analog 2 | 4 | 2 | N/A | [2] |
Note: IC₅₀ values can vary depending on the assay conditions. Data is presented for comparative purposes.
Signaling Pathway Visualization
The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.
Caption: PARP signaling pathway and the mechanism of PARP inhibitors.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a two-step synthesis of a key intermediate for a PARP inhibitor, starting from a commercially available 2-aminobiphenyl derivative and culminating in a scaffold that features the core 2'-amino-biphenyl-4-carboxamide structure.
Workflow Visualization
Caption: Synthetic workflow for a PARP inhibitor scaffold.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol describes the palladium-catalyzed cross-coupling of 2-amino-4'-bromobiphenyl with zinc cyanide to introduce the nitrile functionality. This method is a reliable alternative to direct cyanation of a boronic acid derivative.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction with high functional group tolerance. The use of a palladium catalyst with a suitable phosphine ligand is crucial for efficient catalytic turnover. Zinc cyanide is used as the cyanide source, which is generally less hazardous than other cyanating agents.
Materials:
-
2-Amino-4'-bromobiphenyl
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-4'-bromobiphenyl (1.0 eq.), zinc cyanide (0.6 eq.), Pd₂(dba)₃ (0.02 eq.), and dppf (0.04 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the starting biphenyl.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the organic layer with water (3 x) and brine (1 x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Amide Coupling for the Synthesis of a PARP Inhibitor Scaffold
This protocol details the acylation of the 2'-amino group of this compound with a functionalized carboxylic acid, a key step in building the final PARP inhibitor.
Rationale: The formation of an amide bond is a fundamental transformation in medicinal chemistry. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a mild and efficient method for amide bond formation, minimizing side reactions and racemization.
Materials:
-
This compound
-
Desired carboxylic acid (e.g., 1-(cyclopropanecarbonyl)piperazine-4-carboxylic acid)
-
HATU
-
DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Argon or Nitrogen gas
Procedure:
-
Reactant Preparation: In a round-bottom flask under an argon or nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DCM or DMF. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or preparative HPLC to yield the final PARP inhibitor scaffold.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of potent PARP inhibitors. The synthetic protocols outlined in this guide provide a robust framework for the elaboration of this scaffold into a diverse range of biologically active molecules. The ability to systematically modify the side chain attached to the 2'-amino group allows for the fine-tuning of pharmacological properties, leading to the development of next-generation targeted therapies. Future applications of this scaffold may extend to the development of inhibitors for other enzyme families, such as kinases and epigenetic targets, where the biphenyl motif can serve as a foundation for rational drug design.
References
- 1. EP2419409B1 - Process for the preparation of a biphenyl-2-ylcarbamic acid ester - Google Patents [patents.google.com]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2'-Amino-biphenyl-4-carbonitrile
Introduction: The Strategic Value of the 2'-Amino-biphenyl-4-carbonitrile Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.
The this compound scaffold represents a privileged starting point for the construction of a diverse array of kinase inhibitors. This assertion is based on several key structural and functional attributes:
-
Biphenyl Moiety: The biphenyl group provides a rigid, yet conformationally adaptable, backbone that can effectively probe and occupy the hydrophobic regions within the ATP-binding pocket of kinases. This structural feature is prevalent in many potent kinase inhibitors, contributing to high binding affinity.
-
Primary Amino Group: The 2'-amino group serves as a versatile synthetic handle for the construction of various heterocyclic systems known to interact with the hinge region of the kinase active site. This region is critical for ATP binding, and forming hydrogen bonds with the hinge is a common characteristic of Type I and Type II kinase inhibitors.
-
Nitrile Functionality: The carbonitrile group can serve multiple roles. It can act as a hydrogen bond acceptor, or in some cases, function as a "warhead" for reversible covalent inhibition by reacting with a nearby nucleophilic residue, such as cysteine, within the active site. This can lead to inhibitors with prolonged target engagement and enhanced potency.
This guide provides a detailed, field-proven framework for utilizing this compound as a key building block in the synthesis of potent kinase inhibitors, focusing on the construction of a 2,4-diaminopyrimidine core, a well-established pharmacophore in numerous clinically approved kinase inhibitors.
Synthetic Workflow Overview: From Biphenyl Precursor to Potent Kinase Inhibitor
The overall synthetic strategy is a two-stage process. The first stage involves the conversion of the primary amino group of this compound into a guanidine. The second stage is a classical cyclization reaction to construct the diaminopyrimidine kinase inhibitor scaffold.
Caption: Two-stage synthetic workflow.
Part 1: Synthesis of the Guanidine Intermediate
The conversion of an aniline to a guanidine is a critical step. While several methods exist, a reliable approach involves the use of cyanamide or a protected guanidinylating agent. The following protocol details a common and effective method.
Protocol 1: Synthesis of N-(4'-cyano-[1,1'-biphenyl]-2-yl)guanidine
This protocol is adapted from established methods for the synthesis of N-arylguanidines.
Rationale: This reaction proceeds via the nucleophilic attack of the amino group of this compound on cyanamide under acidic conditions. The acid protonates the cyanamide, making it more electrophilic and susceptible to attack.
Materials:
-
This compound (1.0 eq)
-
Cyanamide (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol. Stir until the starting material is fully dissolved.
-
Add cyanamide (1.5 eq) to the solution.
-
Carefully add a catalytic amount of concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford N-(4'-cyano-[1,1'-biphenyl]-2-yl)guanidine.
Part 2: Construction of the Kinase Inhibitor Scaffold
The formation of the pyrimidine ring is achieved through a condensation reaction between the synthesized guanidine intermediate and a 1,3-dicarbonyl compound. This is a variation of the classical Pinner synthesis.
Protocol 2: Synthesis of a 2-(4'-cyano-[1,1'-biphenyl]-2-ylamino)-4-methyl-6-phenylpyrimidine
This protocol provides a representative example of the cyclization step. The choice of the 1,3-dicarbonyl compound will determine the substitution pattern on the pyrimidine ring, which is a key determinant of kinase selectivity.
Rationale: The reaction is a base-catalyzed condensation. The guanidine acts as a binucleophile, attacking the two carbonyl carbons of the 1,3-dicarbonyl compound to form the six-membered pyrimidine ring after dehydration.
Materials:
-
N-(4'-cyano-[1,1'-biphenyl]-2-yl)guanidine (1.0 eq)
-
1-Phenylbutane-1,3-dione (1.1 eq)
-
Sodium Ethoxide (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve N-(4'-cyano-[1,1'-biphenyl]-2-yl)guanidine (1.0 eq) in absolute ethanol.
-
Add 1-phenylbutane-1,3-dione (1.1 eq) to the solution.
-
Add a catalytic amount of sodium ethoxide.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add cold water to the concentrated mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 2-(4'-cyano-[1,1'-biphenyl]-2-ylamino)-4-methyl-6-phenylpyrimidine. Further purification can be achieved by recrystallization if necessary.
Caption: Detailed experimental workflow.
Structure-Activity Relationship (SAR) and Target Kinases
The 2-phenylaminopyrimidine scaffold is a well-established core for inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and receptor tyrosine kinases like VEGFR and EGFR. The specific substitutions on the pyrimidine ring and the biphenyl moiety are crucial for determining the potency and selectivity of the inhibitor.
| Substitution Position | Moiety | General SAR Insights | Potential Kinase Targets |
| Pyrimidine C4/C6 | Small alkyl, aryl, or heteroaryl groups | Modulates interactions with the solvent-exposed region of the ATP binding site. Can be optimized to enhance selectivity. | CDKs, Aurora Kinases, VEGFR |
| Pyrimidine C5 | H, Halogen, small alkyl | Occupies the "gatekeeper" pocket. Small substituents are generally preferred to avoid steric clashes. | Broad range of kinases |
| Biphenyl Moiety | Substituents on the second phenyl ring | Can be modified to improve pharmacokinetic properties such as solubility and metabolic stability. | Kinase-dependent |
Example: A closely related compound, a 2-anilino-4-(thiazol-5-yl)pyrimidine, has been shown to be a potent inhibitor of CDK9 with an IC50 value in the nanomolar range. This highlights the potential of the scaffold synthesized from this compound to target kinases involved in transcriptional regulation, a key process in cancer.
Conclusion and Future Directions
This guide has outlined a robust and versatile synthetic route for the development of kinase inhibitors starting from this compound. The protocols provided are based on well-established chemical transformations and offer a solid foundation for the synthesis of a library of compounds for screening against various kinase targets. The inherent modularity of this synthetic approach allows for systematic exploration of the structure-activity relationship, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Further elaboration of the biphenyl and pyrimidine moieties can lead to the discovery of novel and highly effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
Application Notes & Protocols: Development of Fluorescent Probes Using 2'-Amino-biphenyl-4-carbonitrile
Introduction: The 2'-Amino-biphenyl-4-carbonitrile Scaffold
The rational design of fluorescent probes is a cornerstone of modern chemical biology and drug discovery. A successful probe requires a scaffold that can be chemically modified to respond to a specific biological analyte or environmental change, translating that molecular event into a measurable optical signal. The this compound structure represents a versatile and promising scaffold for such purposes.
Its core utility stems from several key features:
-
Biphenyl Core: Provides a rigid, π-conjugated system that is fundamental for fluorescence and can be readily functionalized.[1]
-
Donor-Acceptor System: The electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-C≡N) create an intramolecular charge transfer (ICT) character. This is a common design principle for environment-sensitive (solvatochromic) dyes.[2][3]
-
Reactive Amino Group: The primary amine serves as a crucial chemical handle for covalently linking recognition moieties or for participating directly in a detection reaction, as will be detailed in this guide.
This document provides a comprehensive guide to leveraging the this compound scaffold, focusing on the principles of probe design and providing a detailed protocol for developing a "turn-on" fluorescent probe for nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[4][5]
Foundational Principles of Probe Design
Before delving into specific protocols, it is essential to understand the photophysical mechanisms that can be exploited using this biphenyl scaffold.
Solvatochromism
Solvatochromism is the phenomenon where a substance's absorption or emission spectrum shifts in response to changes in solvent polarity.[3] Probes with strong ICT character, like the this compound scaffold, are often highly solvatochromic. In polar solvents, the dipolar excited state is stabilized more than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum.[6] This property is invaluable for developing probes that can report on the polarity of microenvironments, such as mapping lipid order in cell membranes.[7]
Aggregation-Induced Emission (AIE)
Many traditional fluorophores suffer from aggregation-caused quenching (ACQ). In contrast, AIE luminogens (AIEgens) are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[8] This effect arises from the Restriction of Intramolecular Rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel.[9] The biphenyl structure, with its potential for rotation around the central C-C bond, makes derivatives of this scaffold candidates for AIE-based probes, which are useful for detecting analytes that induce aggregation or for solid-state sensing applications.[10][11]
Caption: In solution, excited molecules lose energy via non-radiative pathways. In aggregates, rotation is restricted, forcing radiative decay (fluorescence).
Application Protocol: A Turn-On Probe for Nitric Oxide (NO)
This section provides a detailed workflow for the synthesis and validation of a fluorescent probe for nitric oxide based on the this compound scaffold.
Design Rationale & Mechanism
Nitric oxide (NO) is a transient signaling molecule. In aerobic biological systems, NO reacts with oxygen to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent.[4][12] The 2'-aminobiphenyl core provides a perfect reaction partner for N₂O₃. The reaction proceeds via nitrosation of the primary amine, followed by an intramolecular cyclization (a form of diazotization) to form a rigid, planar benzo[c]cinnoline structure.[4][5]
This chemical transformation is the key to the probe's function:
-
Low Background: The parent this compound probe is expected to have weak fluorescence due to the free rotation of the biphenyl rings and potential quenching mechanisms.
-
"Turn-On" Signal: The resulting benzo[c]cinnoline product is a new, extended aromatic system. Its rigid structure restricts non-radiative decay, leading to a dramatic increase in fluorescence quantum yield and a significant shift in emission wavelength.[4][13] This provides a high signal-to-background ratio.
Caption: The probe reacts with an NO surrogate to form a new, highly fluorescent heterocyclic product, enabling "turn-on" detection.
Protocol 1: Synthesis of the Probe
The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction, a robust method for forming C-C bonds between aryl groups.[14]
Materials:
-
2-Bromoaniline
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a round-bottom flask, add 2-bromoaniline (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% PPh₃).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add degassed solvents, typically a mixture like toluene/water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Perform a standard aqueous workup: dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photophysical Characterization
Objective: To determine the key optical properties of the probe and its fluorescent product.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer (with capability for corrected emission spectra)[15]
Procedure:
-
Stock Solutions: Prepare 1 mM stock solutions of the probe in DMSO. The fluorescent product can be pre-synthesized by reacting the probe with an excess of an N₂O₃ source (e.g., acidified sodium nitrite) for characterization.
-
Absorbance & Emission Spectra:
-
Prepare dilute solutions (e.g., 5-10 µM) of the probe and its product in a relevant buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Record the absorbance spectra to determine the maximum absorption wavelength (λ_abs_max).
-
Record the emission spectra by exciting at the λ_abs_max and determine the maximum emission wavelength (λ_em_max).
-
-
Relative Quantum Yield (Φ_f_) Determination:
-
Use the comparative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).[16][17]
-
Prepare a series of dilutions for both the sample (the fluorescent product) and the standard, ensuring absorbance values are below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance and integrated fluorescence intensity for each solution.
-
Calculate the quantum yield using the equation: Φ_sample_ = Φ_std_ × (Grad_sample_ / Grad_std_) × (η_sample_² / η_std_²) where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[16][18]
-
| Compound | λ_abs_max (nm) | λ_em_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f_) | Brightness (ε × Φ_f_) |
| Probe | ~290 | ~410 | ~8,000 | < 0.01 | < 80 |
| Product | ~365 | ~525 | ~15,000 | ~0.45 | ~6,750 |
| Table 1: Representative photophysical data for the probe and its fluorescent product in PBS (pH 7.4). Actual values must be determined experimentally. |
Protocol 3: In Vitro Validation of NO Detection
Objective: To assess the probe's response, sensitivity, and selectivity towards nitric oxide.
Materials:
-
Probe stock solution (1 mM in DMSO)
-
PBS (pH 7.4)
-
NO donor (e.g., DEA/NONOate or SNAP)
-
Solutions of various Reactive Oxygen/Nitrogen Species (ROS/RNS) for selectivity testing (e.g., H₂O₂, ONOO⁻, OCl⁻, •OH)
Procedure:
-
Time-Dependent Response:
-
In a cuvette, add the probe to PBS to a final concentration of 5 µM.
-
Initiate the reaction by adding an excess of the NO donor (e.g., 50 µM DEA/NONOate).
-
Immediately record the fluorescence intensity at the product's λ_em_max over time until the signal plateaus.
-
-
Dose-Response and Limit of Detection (LOD):
-
Prepare a series of solutions containing the probe (5 µM) and varying concentrations of the NO donor (e.g., 0-20 µM).
-
Allow the reaction to proceed to completion (based on the time-course experiment).
-
Measure the final fluorescence intensity for each concentration.
-
Plot the fluorescence intensity against the NO concentration.
-
Calculate the LOD using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurements (probe only) and k is the slope of the linear portion of the calibration curve.[19][20][21]
-
-
Selectivity:
-
Prepare solutions of the probe (5 µM) with a high concentration (e.g., 100 µM) of various interfering ROS/RNS.
-
Prepare a final sample with the probe and the NO donor as a positive control.
-
Measure the fluorescence response after a set incubation time. The response to interfering species should be minimal compared to the response to NO.
-
| Analyte (100 µM) | Relative Fluorescence Intensity |
| Probe Only (Blank) | 1.0 |
| NO (from donor) | 150.0 |
| H₂O₂ | 1.2 |
| ONOO⁻ | 2.5 |
| OCl⁻ | 1.1 |
| •OH | 1.4 |
| Cysteine | 1.0 |
| Table 2: Representative selectivity profile of the probe. A significant fluorescence increase should only be observed with nitric oxide. |
Protocol 4: Live-Cell Imaging of Endogenous NO
Objective: To visualize NO production in living cells using fluorescence microscopy.
Cell Model: RAW 264.7 murine macrophages are a standard model as they produce NO upon stimulation.[5][22]
Procedure:
-
Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells onto a glass-bottom imaging dish and allow them to adhere overnight.
-
Stimulation (Induction of NO production):
-
Treat one group of cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) and interferon-gamma (IFN-γ, e.g., 100 U/mL) for 12-24 hours to induce nitric oxide synthase (iNOS) expression.
-
Maintain a control group of unstimulated cells.
-
A third group can be pre-treated with an iNOS inhibitor (e.g., L-NAME) before stimulation to confirm the signal is NO-dependent.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with warm PBS or serum-free medium.
-
Incubate the cells with the probe (e.g., 5 µM final concentration) in serum-free medium for 30 minutes at 37°C.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove excess, uninternalized probe.[23]
-
Imaging:
-
Add fresh imaging buffer (e.g., phenol red-free medium or PBS) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., excitation ~365 nm, emission ~525 nm, to be optimized based on characterization data).
-
Acquire images from the unstimulated, stimulated, and inhibitor-treated groups. A bright fluorescent signal should be observed predominantly in the stimulated cells.
-
Caption: A systematic workflow from probe design and synthesis to in vitro validation and finally to live-cell imaging applications.
Troubleshooting & Considerations
-
Probe Solubility: The biphenyl structure can have limited aqueous solubility. Ensure the DMSO concentration in the final assay buffer is low (typically <1%) to prevent probe precipitation.
-
Photostability: Assess the photostability of the fluorescent product under typical imaging conditions to avoid photobleaching artifacts.
-
Cellular Localization: The probe's final charge and lipophilicity will determine its subcellular localization. This can be tuned through further chemical modification if targeting a specific organelle is desired.
-
Probe Reactivity: The reactivity of the 2'-amino group can be tuned by adding electron-donating or -withdrawing groups to the biphenyl rings to optimize the response kinetics for specific applications.[5]
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-3'-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. Aggregation-Induced Emission in Electrochemiluminescence: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituent Flexibility Modulates Aggregation-Induced Emission in Tetraphenylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation-induced emission, self-assembly, and electroluminescence of 4,4′-bis(1,2,2-triphenylvinyl)biphenyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. chem.uci.edu [chem.uci.edu]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. wasatchphotonics.com [wasatchphotonics.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
Illuminating Molecular Dynamics: A Guide to the Photophysical Properties of 2'-Amino-biphenyl-4-carbonitrile Derivatives
Introduction: The Allure of the Twisted Bond
In the landscape of molecular probes and functional materials, molecules capable of exhibiting significant changes in their fluorescence properties in response to their environment are of paramount importance. Among these, donor-acceptor systems based on a biphenyl scaffold have garnered considerable attention. The 2'-Amino-biphenyl-4-carbonitrile framework represents a canonical example of such a system, where the electron-donating amino group (-NH₂) and the electron-withdrawing carbonitrile group (-CN) are electronically coupled through a biphenyl bridge. The photophysical behavior of these molecules is often dominated by a fascinating phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[1][2]
Upon photoexcitation, these molecules can transition from a locally excited (LE) state to a highly polar, charge-separated TICT state. This transition is typically accompanied by a rotation around the single bond connecting the two phenyl rings. The formation and stabilization of the TICT state are exquisitely sensitive to the surrounding environment, particularly solvent polarity and viscosity.[3][4] This sensitivity forms the basis for their application as fluorescent probes for microenvironment sensing, from monitoring solvent properties to probing biological membranes and protein dynamics.[3][5] This guide provides an in-depth exploration of the photophysical properties of this compound derivatives, detailing their synthesis, characterization, and application.
Theoretical Framework: Understanding Twisted Intramolecular Charge Transfer (TICT)
The photophysical properties of this compound and its derivatives are best understood through the lens of the TICT model. This model describes the dual fluorescence often observed in donor-acceptor molecules linked by a single bond that allows for torsional motion.
Key Concepts:
-
Locally Excited (LE) State: Immediately following light absorption, the molecule is promoted to a Franck-Condon excited state, which quickly relaxes to a locally excited (LE) state. In this state, the geometry is similar to the ground state, and the emission is typically characterized by a smaller Stokes shift.
-
Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, the molecule in the LE state can undergo a conformational change, involving the rotation of the donor and acceptor moieties relative to each other. This twisting leads to a decoupling of their π-systems and facilitates a more complete charge transfer, forming a highly polar, charge-separated TICT state.[1][2]
-
Dual Fluorescence: The competition between emission from the LE state and the formation of the TICT state can lead to dual fluorescence. The LE state typically emits at shorter wavelengths (higher energy), while the highly stabilized TICT state emits at longer wavelengths (lower energy), resulting in a large Stokes shift. The relative intensities of these two emission bands are highly dependent on the solvent polarity.
-
Solvatochromism: The emission from the TICT state is particularly sensitive to the polarity of the solvent. In more polar solvents, the highly polar TICT state is better stabilized, leading to a significant red-shift (bathochromic shift) in the emission maximum. This pronounced solvatochromism is a hallmark of TICT-exhibiting molecules.[3]
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This versatile reaction allows for the formation of the crucial carbon-carbon bond between the two phenyl rings.
Representative Synthetic Protocol (Suzuki-Miyaura Coupling):
A general procedure involves the reaction of a suitably substituted aminophenylboronic acid or ester with a cyanophenyl halide in the presence of a palladium catalyst and a base.
Materials:
-
2-Aminophenylboronic acid or its pinacol ester
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a round-bottom flask, combine 2-aminophenylboronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Add the solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ and PPh₃.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform a work-up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Derivatives can be synthesized by using appropriately substituted starting materials. For instance, alkyl or other functional groups can be introduced on either the aminophenyl or the cyanophenyl ring to modulate the electronic and steric properties of the final molecule.
Application Notes: Characterization of Photophysical Properties
A thorough understanding of the photophysical properties of this compound derivatives is crucial for their application as fluorescent probes. The following protocols outline the key experiments for their characterization.
Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy
This protocol describes the measurement of UV-Vis absorption and fluorescence emission spectra to determine the absorption and emission maxima (λabs and λem) and to observe the solvatochromic behavior.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a high-purity solvent (e.g., spectroscopic grade). Prepare a series of dilute solutions (typically in the micromolar range) in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
Absorption Measurement: Record the UV-Vis absorption spectrum of each solution. The absorbance at the excitation wavelength for fluorescence measurements should be kept below 0.1 to minimize inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, using the wavelength of maximum absorption (λabs) as the excitation wavelength.
Data Analysis:
-
Determine the λabs and λem for each solvent.
-
Plot the emission maximum (in wavenumbers, cm⁻¹) against a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the solvatochromic shift and gain insight into the change in dipole moment upon excitation.
Protocol 2: Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-blue region.
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Data Integration: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Data Plotting: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Quantum Yield Calculation: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std × (Gradsample / Gradstd) × (ηsample² / ηstd²)
where:
-
ΦF,std is the quantum yield of the standard.
-
Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Protocol 3: Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence measurements provide information about the lifetime of the excited state (τ), which is crucial for understanding the dynamics of the excited state processes, including the rate of TICT formation.
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system or a streak camera.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the sample in various solvents, ensuring the absorbance at the excitation wavelength is low.
-
Measurement: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) and measure the fluorescence decay profile.
-
Data Analysis: Fit the fluorescence decay curve to an exponential decay model to extract the fluorescence lifetime(s). In systems exhibiting dual fluorescence from LE and TICT states, a bi-exponential decay model may be necessary to resolve the lifetimes of both species.
Data Presentation: Representative Photophysical Properties
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Representative ΦF |
| Toluene | 2.38 | ~350 | ~420 | ~5000 | High |
| Dichloromethane (DCM) | 8.93 | ~355 | ~450 | ~6500 | Moderate |
| Tetrahydrofuran (THF) | 7.58 | ~352 | ~445 | ~6400 | Moderate |
| Acetonitrile | 37.5 | ~358 | ~480 | ~8000 | Low |
| Methanol (MeOH) | 32.7 | ~360 | ~500 | ~9000 | Very Low |
| Dimethyl sulfoxide (DMSO) | 46.7 | ~365 | ~520 | ~9800 | Very Low |
Note: The quantum yield (ΦF) for TICT-forming molecules typically decreases with increasing solvent polarity due to the enhanced non-radiative decay from the stabilized TICT state.[7]
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the theoretical concepts discussed.
Caption: Experimental workflow for the synthesis, characterization, and application of this compound derivatives.
Caption: Jablonski diagram illustrating the TICT mechanism in this compound derivatives.
Conclusion and Future Outlook
This compound derivatives represent a versatile class of fluorophores whose photophysical properties are governed by the elegant mechanism of Twisted Intramolecular Charge Transfer. Their pronounced solvatochromism and sensitivity to the local environment make them highly attractive for the development of sophisticated fluorescent probes.[5] A thorough characterization of their absorption, emission, quantum yield, and excited-state lifetime is essential for tailoring their properties for specific applications in materials science, analytical chemistry, and biological imaging. Future research in this area will likely focus on the synthesis of novel derivatives with fine-tuned photophysical properties, such as enhanced quantum yields in polar environments, longer wavelength emission for deeper tissue imaging, and specific recognition moieties for targeted sensing applications.
References
- 1. prepchem.com [prepchem.com]
- 2. Free Article [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
purification of 2'-Amino-biphenyl-4-carbonitrile by recrystallization
An Application Guide and Protocol for the Purification of 2'-Amino-biphenyl-4-carbonitrile by Recrystallization
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the purification of this compound, a key intermediate in pharmaceutical and materials science research, using the robust technique of recrystallization. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure a high-purity final product.
Introduction: The Imperative for Purity
This compound is a bifunctional molecule featuring an aromatic amine and a nitrile group, making it a versatile building block in the synthesis of complex organic molecules.[][2] Its utility in creating novel therapeutics and advanced materials is contingent upon its purity. Impurities, often remnants from its synthesis (e.g., starting materials, by-products from Suzuki-Miyaura coupling or other cross-coupling reactions), can interfere with subsequent reactions, compromise biological activity, and create regulatory hurdles.[3]
Recrystallization is a powerful and cost-effective purification technique for crystalline solids. It leverages the differences in solubility between the desired compound and impurities in a given solvent system. By dissolving the crude material in a hot, saturated solution and allowing it to cool, the target compound selectively crystallizes out, leaving the more soluble impurities in the mother liquor. This guide details a systematic approach to developing a reliable recrystallization protocol for this compound.
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | 4-(2-aminophenyl)benzonitrile | [][2] |
| Molecular Formula | C₁₃H₁₀N₂ | [][2] |
| Molecular Weight | 194.23 g/mol | [][2] |
| Appearance | Powder or crystals | [4] |
| Solubility | Insoluble in water; Soluble in various organic solvents. | [4][5] |
| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N | [] |
| InChI Key | HOKIEIHVZCGCPS-UHFFFAOYSA-N | [][2] |
The Recrystallization Workflow: A Conceptual Overview
The process of recrystallization is a sequence of logical steps designed to isolate the pure compound from a crude mixture. The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures.
Caption: General workflow for purification by recrystallization.
Solvent Selection: The Cornerstone of Success
The choice of solvent is the most critical parameter in recrystallization.[6] The unique structure of this compound, with its nonpolar biphenyl core and polar amine and nitrile functionalities, suggests that solvents of intermediate polarity or specific solvent mixtures will be most effective.
Criteria for an Ideal Solvent:
-
High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the compound when heated.
-
Low Solubilizing Power at Ambient or Low Temperatures: This ensures maximum recovery of the compound upon cooling.
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.
Protocol 1: Solvent Screening
A small-scale screening experiment is essential to identify the optimal solvent or solvent system.
Suggested Solvents for Screening:
-
Alcohols: Ethanol, Isopropanol (IPA)
-
Nitriles: Acetonitrile[7]
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Ketones: Acetone
-
Solvent Mixtures: Ethanol/Water, Toluene/Heptane
Screening Procedure:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, agitating after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid just dissolves.
-
Allow the clear, hot solution to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the test tube with a glass rod or place it in an ice-water bath.
-
Evaluate the outcome based on the quantity and quality of the crystals formed.
| Solvent Tested | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| e.g., Isopropanol | Sparingly soluble | Completely soluble | Abundant, well-formed crystals | Excellent Candidate |
| e.g., Toluene | Sparingly soluble | Completely soluble | "Oiled out," no crystals | Poor Candidate |
| e.g., Dichloromethane | Very soluble | (N/A) | No crystals | Unsuitable (too soluble) |
| e.g., Heptane | Insoluble | Insoluble | No dissolution | Unsuitable (insoluble) |
| e.g., Ethanol/Water (9:1) | Sparingly soluble | Completely soluble | Good crystal yield | Good Candidate |
Detailed Recrystallization Protocol
This protocol assumes a suitable solvent (e.g., isopropanol) has been identified from the screening process.
Caption: Step-by-step recrystallization procedure.
Methodology:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a boiling chip and a small volume of the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the compound completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary for crystallization to occur upon cooling.[8]
-
Hot Filtration (Conditional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed stemless funnel into a clean, pre-warmed flask. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product on the filter paper or funnel.[9]
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystal structure.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold, less-solubilizing solvent.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: With the vacuum off, add a small volume of ice-cold recrystallization solvent to the crystals to wash away any residual mother liquor containing dissolved impurities. Re-apply the vacuum to pull the wash solvent through. Causality: The solvent must be ice-cold to minimize re-dissolving the purified product.
-
Drying: Transfer the purified crystals from the filter paper to a watch glass or drying dish. Dry the crystals thoroughly to remove any residual solvent, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C). The final product should be a free-flowing crystalline solid.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some solvent to increase concentration and re-cool.- Scratch the inner wall of the flask with a glass rod.- Add a "seed crystal" of pure compound to initiate nucleation.[8] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute (or its impure form).- The solution is too concentrated. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and re-cool slowly.- Switch to a lower-boiling point solvent or use a solvent pair. |
| Low Recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the minimum amount of hot solvent is used.- Ensure adequate cooling time in the ice bath.- Use a different solvent with lower cold solubility.- Ensure filtration apparatus is properly pre-heated. |
| Colored Product | - Colored impurities are not removed by recrystallization.- Thermal degradation. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure heating is not excessive or prolonged. |
Purity Assessment
After recrystallization, the purity of this compound should be verified using standard analytical techniques:
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of major impurities.
-
Spectroscopic Methods (NMR, HPLC): For rigorous quantitative analysis of purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures involving organic solvents should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep flammable solvents away from ignition sources (e.g., open flames, hot plates with exposed elements).
-
Compound Hazards: this compound is classified as causing serious eye damage.[2] Avoid contact with eyes and skin.
References
- 2. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ≥96.5% purity, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
analytical methods for characterizing 2'-Amino-biphenyl-4-carbonitrile
An In-Depth Guide to the Analytical Characterization of 2'-Amino-biphenyl-4-carbonitrile
Abstract: this compound is a pivotal intermediate in medicinal chemistry and materials science, frequently serving as a core scaffold in the synthesis of pharmacologically active agents and functional materials.[1] Its purity, stability, and structural integrity are paramount to the quality and efficacy of the final products. This comprehensive technical guide presents a suite of robust analytical methodologies for the complete characterization of this compound. We delve into chromatographic, spectroscopic, and thermal analysis techniques, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical application of these analytical methods for quality control, impurity profiling, and structural confirmation.
Introduction: The Analytical Imperative
The biphenyl scaffold is a privileged structure in drug discovery, and functionalized derivatives like this compound are of significant interest. The presence of a reactive amino group and a cyano moiety on a semi-flexible biphenyl backbone makes it a versatile building block.[][3] However, these same features can give rise to process-related impurities or degradation products. Therefore, a multi-faceted analytical approach is not merely a procedural formality but a scientific necessity to ensure the molecule's identity, purity, and stability. This guide provides the framework for establishing a comprehensive analytical control strategy for this compound.
A summary of the key physicochemical properties of the target compound is provided below.
| Property | Value | Source |
| IUPAC Name | 4-(2-aminophenyl)benzonitrile | [] |
| Synonyms | This compound | [] |
| Molecular Formula | C₁₃H₁₀N₂ | [4] |
| Molecular Weight | 194.23 g/mol | [4] |
| CAS Number | 75898-35-0 | [] |
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates and identifying potential impurities.[5] For a moderately polar compound like this compound, both liquid and gas chromatography offer distinct advantages.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the preeminent method for purity analysis of non-volatile, polar to moderately non-polar compounds. The separation mechanism relies on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (e.g., C18).[6] This technique provides high resolution, sensitivity, and is ideal for quantifying the main component and detecting trace-level impurities.[7]
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides excellent retention and resolution for aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is employed. The gradient allows for the efficient elution of both the main analyte and a wide range of potential impurities with varying polarities.[8]
-
Detection: UV detection is highly effective due to the strong chromophore of the biphenyl system. A photodiode array (PDA) detector is recommended to obtain spectral data for peak purity assessment and impurity identification.[7]
Caption: General workflow for HPLC purity analysis.
| Parameter | Recommended Condition |
| Instrument | HPLC or UPLC system with PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (20% B), 2-15 min (20-80% B), 15-18 min (80% B), 18-18.1 min (80-20% B), 18.1-25 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | PDA, 254 nm (Acquisition Range: 200-400 nm) |
| Sample Prep. | 1.0 mg/mL in Acetonitrile/Water (50:50) |
Experimental Steps:
-
Solution Preparation: Prepare mobile phases and sample/standard solutions as specified in the table.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence: Inject a blank (diluent) to confirm the absence of system peaks. Inject the standard solution to establish the retention time and response of this compound.
-
Sample Analysis: Inject the sample solution for analysis.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method. Use the PDA data to check for peak co-elution and to aid in the tentative identification of impurities based on their UV spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[9] Due to the polarity of the amino group, direct analysis of this compound by GC can be challenging. A derivatization step is often required to convert the polar amine into a more volatile and thermally stable derivative, preventing peak tailing and improving chromatographic performance.[3]
-
Derivatization: Silylation (e.g., with BSTFA) or acylation can be used to cap the active hydrogen of the amino group, increasing volatility.
-
Separation: A non-polar capillary column (e.g., 5% phenyl-polysiloxane) is suitable for separating the derivatized analyte from other volatile components.
-
Detection: Mass spectrometry provides definitive identification based on the compound's mass spectrum and fragmentation pattern.[9][10]
| Parameter | Recommended Condition |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 10 min) |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Experimental Steps:
-
Derivatization: To ~1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat at 70 °C for 30 minutes.
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the analyte peak by its retention time and mass spectrum. Compare the obtained spectrum with a reference library for confirmation.
Spectroscopic Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.[11]
The chemical shifts are predicted based on the known effects of amino and cyano substituents on aromatic rings. The biphenyl rings will exhibit complex splitting patterns in the aromatic region (approx. 6.5-7.8 ppm).[12][13]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic H | ~7.7 | d | 2H, ortho to -CN |
| Aromatic H | ~7.5 | d | 2H, meta to -CN |
| Aromatic H | ~6.7-7.3 | m | 4H, aminophenyl ring |
| Amine H | ~4.0-5.0 | br s | 2H, -NH₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic C | ~147 | C-NH₂ |
| Aromatic C | ~145 | C-C (ipso) |
| Aromatic C | ~133 | CH (ortho to -CN) |
| Aromatic C | ~130 | CH (aminophenyl ring) |
| Aromatic C | ~128 | CH (meta to -CN) |
| Aromatic C | ~118-120 | CH (aminophenyl ring) |
| Aromatic C | ~119 | C≡N |
| Aromatic C | ~116 | CH (aminophenyl ring) |
| Aromatic C | ~110 | C-CN |
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. Use standard pulse programs.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Assign the peaks based on chemical shifts, multiplicities, and integration values.
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation analysis, valuable structural information.[14] Electrospray Ionization (ESI) is a soft technique ideal for determining the molecular weight ([M+H]⁺), while Electron Ionization (EI) is a hard technique that induces fragmentation, providing a structural fingerprint.[14]
The molecular ion (m/z 194) is expected to be prominent. Key fragmentation would involve the loss of HCN from the nitrile group and subsequent cleavages of the biphenyl system.
Caption: Plausible EI fragmentation pathway.
-
Sample Preparation: For ESI, prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile. For direct infusion EI, use a solid probe.
-
Data Acquisition: Acquire data on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass for molecular formula confirmation.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[15]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretching (asymmetric & symmetric) of primary amine |
| 3100-3000 | Medium | Aromatic C-H stretching |
| ~2225 | Strong, Sharp | C≡N stretching of nitrile |
| ~1620 | Strong | N-H bending (scissoring) |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretching |
| 850-810 | Strong | C-H out-of-plane bending (para-substituted ring) |
| ~750 | Strong | C-H out-of-plane bending (ortho-substituted ring) |
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Thermal Analysis
Thermal analysis techniques like DSC and TGA are essential for characterizing the solid-state properties of a compound, such as its melting point, thermal stability, and decomposition profile.[16][17]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] It is used to determine the melting point and enthalpy of fusion, which are key indicators of purity. A sharp melting endotherm suggests a highly crystalline and pure substance.[19]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[20] It is used to assess thermal stability and identify the temperature at which decomposition begins.
| Parameter | DSC Condition | TGA Condition |
| Sample Pan | Vented Aluminum | Platinum or Alumina |
| Sample Size | 2-5 mg | 5-10 mg |
| Atmosphere | Nitrogen, 50 mL/min | Nitrogen, 50 mL/min |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temp. Range | 25 °C to 300 °C | 25 °C to 500 °C |
Experimental Steps:
-
Sample Preparation: Accurately weigh the sample into the appropriate pan.
-
Instrument Setup: Place the sample pan in the instrument and start the temperature program under a nitrogen purge.
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm.
-
TGA: Determine the onset temperature of mass loss, indicating the beginning of thermal decomposition.
-
Conclusion
The comprehensive characterization of this compound requires an integrated approach utilizing orthogonal analytical techniques. HPLC serves as the primary tool for purity assessment and impurity quantification. The combination of NMR, MS, and IR spectroscopy provides unambiguous confirmation of the molecular structure. Finally, thermal analysis by DSC and TGA defines the compound's solid-state properties and thermal stability. The protocols and rationales detailed in this guide establish a robust framework for the quality control and in-depth characterization of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.
References
- 1. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]
- 3. 2'-Amino-biphenyl-4-ol|High-Purity Reference Standard [benchchem.com]
- 4. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biotech-spain.com [biotech-spain.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cores.emory.edu [cores.emory.edu]
- 9. ez.restek.com [ez.restek.com]
- 10. 2-Aminobiphenyl [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Thermal Analysis DSC and TGA | NanoBusiness [nanobusiness.com.br]
- 17. mse.ucr.edu [mse.ucr.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tainstruments.com [tainstruments.com]
- 20. images.philips.com [images.philips.com]
Application Note: Unambiguous 1H and 13C NMR Peak Assignment of 2'-Amino-biphenyl-4-carbonitrile Using 1D and 2D Spectroscopic Techniques
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules.[1][2] This application note provides a comprehensive guide for the complete assignment of the ¹H and ¹³C NMR spectra of 2'-Amino-biphenyl-4-carbonitrile. By synergistically employing one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, we will navigate the complexities of overlapping aromatic signals and unambiguously assign every proton and carbon resonance. The methodologies and causal explanations detailed herein are designed to serve as a robust protocol for researchers, scientists, and professionals in drug development engaged in the structural characterization of complex aromatic systems.
Introduction and Structural Overview
This compound is a dissymmetric biphenyl derivative featuring two distinct aromatic rings. Ring A is substituted with an electron-donating amino (-NH₂) group, while Ring B is substituted with an electron-withdrawing cyano (-CN) group. This electronic push-pull system creates a unique and predictable distribution of electron density, which directly influences the chemical shifts of the associated protons and carbons.
The primary challenge in assigning the NMR spectra of such compounds lies in differentiating the signals from the two aromatic rings and precisely assigning each position. While 1D NMR provides initial data, a combination of 2D correlation experiments is essential for irrefutable assignments.[3]
Atom Numbering Convention
For clarity, the following IUPAC-based numbering system will be used throughout this note.
References
Application Notes and Protocols for the Derivatization of the Amino Group on 2'-Amino-biphenyl-4-carbonitrile
Introduction
2'-Amino-biphenyl-4-carbonitrile is a versatile bifunctional molecule featuring a reactive primary amino group and a cyano moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The derivatization of the amino group allows for the introduction of a wide range of functionalities, enabling the modulation of the molecule's physicochemical properties, biological activity, and potential for further chemical transformations. This guide provides an in-depth exploration of common and effective strategies for the derivatization of the amino group on this compound, including detailed experimental protocols, mechanistic insights, and expected outcomes. The protocols provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.
Chemical Reactivity and Strategic Considerations
The primary amino group at the 2'-position of the biphenyl system exhibits nucleophilic character typical of anilines. However, its reactivity is tempered by steric hindrance from the adjacent phenyl ring. This steric impediment is a critical consideration in the selection of reagents and reaction conditions to achieve efficient derivatization. Common derivatization strategies for this amino group include N-acylation, N-sulfonylation, and N-alkylation. Each of these transformations introduces a distinct functional group that can profoundly alter the parent molecule's properties.
N-Acylation of this compound
N-acylation is a robust method for converting the primary amine into a more complex amide. This transformation is valuable for several reasons: it can enhance biological activity, serve as a protecting group, and introduce a handle for further functionalization. The reaction typically proceeds via nucleophilic acyl substitution.
Causality Behind Experimental Choices
The choice of acylating agent and base is paramount for successful N-acylation, especially given the steric hindrance around the amino group. Acyl chlorides and anhydrides are common acylating agents due to their high reactivity. A non-nucleophilic base, such as triethylamine or pyridine, is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be beneficial in cases of low reactivity by forming a highly reactive N-acylpyridinium intermediate.
Experimental Protocol: Synthesis of N-(4'-cyano-[1,1'-biphenyl]-2-yl)acetamide
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Add pyridine or triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to afford the desired N-(4'-cyano-[1,1'-biphenyl]-2-yl)acetamide.
Expected Yield: 85-95% (yields can vary based on the specific conditions and scale).
Data Presentation: N-Acylation
| Derivative | Acylating Agent | Base | Typical Yield | Melting Point (°C) |
| N-acetyl | Acetic anhydride | Pyridine | 85-95% | ~150-155 |
| N-benzoyl | Benzoyl chloride | Triethylamine | 80-90% | ~160-165 |
Predicted Spectroscopic Data for N-(4'-cyano-[1,1'-biphenyl]-2-yl)acetamide:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.2-8.4 (br s, 1H, NH), 7.6-7.8 (m, 4H, Ar-H), 7.3-7.5 (m, 4H, Ar-H), 2.1-2.2 (s, 3H, CH₃). The broad singlet for the amide proton is characteristic and its chemical shift can be solvent and concentration-dependent. The aromatic region will show complex multiplets corresponding to the biphenyl protons. The acetyl methyl group will appear as a sharp singlet.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168-170 (C=O), 140-145 (quaternary Ar-C), 130-135 (Ar-C), 120-130 (Ar-C), 118-120 (CN), 110-115 (quaternary Ar-C), 24-26 (CH₃).
-
MS (ESI+): m/z calculated for C₁₅H₁₂N₂O [M+H]⁺: 237.10.
Diagram: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonamide functional group, which is a common motif in many pharmaceutical agents. This derivatization can significantly impact the acidity of the N-H bond and the overall electronic properties of the molecule. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.
Causality Behind Experimental Choices
Similar to N-acylation, a base is required to scavenge the HCl produced. Pyridine is a common choice as it can also act as the solvent. The reaction is often heated to overcome the steric hindrance and drive the reaction to completion. p-Toluenesulfonyl chloride (tosyl chloride) is a frequently used and commercially available sulfonylating agent.
Experimental Protocol: Synthesis of N-(4'-cyano-[1,1'-biphenyl]-2-yl)-4-methylbenzenesulfonamide
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired N-tosyl derivative.
Expected Yield: 70-85%.
Data Presentation: N-Sulfonylation
| Derivative | Sulfonylating Agent | Base | Typical Yield | Melting Point (°C) |
| N-tosyl | p-Toluenesulfonyl chloride | Pyridine | 70-85% | ~170-175 |
| N-mesyl | Methanesulfonyl chloride | Triethylamine | 75-90% | ~165-170 |
Predicted Spectroscopic Data for N-(4'-cyano-[1,1'-biphenyl]-2-yl)-4-methylbenzenesulfonamide:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.7-7.9 (m, 4H, Ar-H), 7.2-7.5 (m, 8H, Ar-H), 6.8-7.0 (br s, 1H, NH), 2.3-2.4 (s, 3H, CH₃). The sulfonamide proton signal is typically broad.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 144-146 (quaternary Ar-C), 135-140 (quaternary Ar-C), 128-135 (Ar-C), 120-128 (Ar-C), 118-120 (CN), 110-115 (quaternary Ar-C), 21-22 (CH₃).
-
MS (ESI+): m/z calculated for C₂₀H₁₆N₂O₂S [M+H]⁺: 349.10.
Diagram: N-Sulfonylation Reaction Scheme
Caption: General reaction scheme for the N-sulfonylation.
N-Alkylation of this compound
N-alkylation introduces alkyl substituents to the amino group, leading to secondary or tertiary amines. This modification can significantly alter the basicity, lipophilicity, and pharmacological profile of the parent molecule. Direct alkylation with alkyl halides can be challenging due to the possibility of over-alkylation to form the quaternary ammonium salt. Reductive amination offers a more controlled approach for the synthesis of mono-alkylated products.
Causality Behind Experimental Choices
For direct alkylation, a base is used to deprotonate the amine, increasing its nucleophilicity. A polar aprotic solvent like DMF or acetonitrile is typically used. To avoid over-alkylation, using a stoichiometric amount of the alkylating agent and carefully controlling the reaction time is crucial. For reductive amination, the reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. Sodium cyanoborohydride or sodium triacetoxyborohydride are common reducing agents for this transformation as they are selective for the iminium ion over the carbonyl group.
Experimental Protocol: N-Monomethylation via Reductive Amination
Materials:
-
This compound
-
Paraformaldehyde or Formaldehyde (37% in water)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in 1,2-dichloroethane, add paraformaldehyde (1.5 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 2'-(methylamino)biphenyl-4-carbonitrile.
Expected Yield: 60-75%.
Data Presentation: N-Alkylation
| Derivative | Alkylation Method | Reagents | Typical Yield |
| N-methyl | Reductive Amination | Paraformaldehyde, STAB | 60-75% |
| N-ethyl | Reductive Amination | Acetaldehyde, STAB | 55-70% |
| N,N-dimethyl | Direct Alkylation | Methyl iodide, K₂CO₃ | 50-65% |
Predicted Spectroscopic Data for 2'-(methylamino)biphenyl-4-carbonitrile:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.6-7.8 (m, 4H, Ar-H), 7.2-7.4 (m, 4H, Ar-H), 4.5-4.7 (br s, 1H, NH), 2.9-3.0 (s, 3H, N-CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 145-150 (quaternary Ar-C), 130-135 (Ar-C), 120-130 (Ar-C), 118-120 (CN), 110-115 (quaternary Ar-C), 30-32 (N-CH₃).
-
MS (ESI+): m/z calculated for C₁₄H₁₂N₂ [M+H]⁺: 209.11.
Diagram: Reductive Amination Logical Flow
Application Notes and Protocols for the Large-Scale Synthesis of 2'-Amino-biphenyl-4-carbonitrile
Abstract
This comprehensive guide details a robust and scalable methodology for the synthesis of 2'-Amino-biphenyl-4-carbonitrile, a key intermediate in the development of various pharmaceuticals. The protocol centers on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for carbon-carbon bond formation.[1][2] This document provides not only a step-by-step procedure but also delves into the rationale behind the selection of reagents and reaction conditions, offering insights into process optimization and safety considerations for industrial-scale production. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and process chemistry.
Introduction: The Significance of this compound
Biphenyl scaffolds are fundamental structural motifs in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] this compound, in particular, serves as a crucial building block for the synthesis of complex heterocyclic compounds with significant biological activity. The presence of both an amino group and a cyano group on the biphenyl backbone offers versatile handles for further chemical transformations, making it a highly valuable intermediate in medicinal chemistry.
The demand for efficient and scalable synthetic routes to access this intermediate is driven by the need for cost-effective production of active pharmaceutical ingredients (APIs). The Suzuki-Miyaura cross-coupling reaction has emerged as a preferred method for constructing the biaryl bond due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the required starting materials.[1][4]
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The core of this large-scale synthesis is the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, the most logical and industrially viable approach involves the reaction of 2-bromoaniline with 4-cyanophenylboronic acid .
Rationale for Reagent Selection
-
2-bromoaniline: This starting material is readily available and cost-effective. The bromine atom provides a good balance of reactivity for the oxidative addition step in the catalytic cycle.
-
4-cyanophenylboronic acid: A stable and commercially available boronic acid that introduces the desired cyanophenyl moiety.[4] Boronic acids are generally preferred over other organometallic reagents due to their lower toxicity and stability in air and moisture.
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for achieving high catalytic turnover and preventing catalyst deactivation. For large-scale production, a pre-formed, air-stable palladium catalyst is often preferred for its ease of handling. A common and effective catalyst system for this type of transformation is a combination of a palladium precursor like palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: An inorganic base is required to facilitate the transmetalation step. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used, offering a good balance of reactivity, cost, and ease of removal during work-up.[2]
-
Solvent System: A mixture of an organic solvent and water is typically employed. Solvents like 1,4-dioxane or toluene in combination with water are effective in dissolving both the organic substrates and the inorganic base, creating a biphasic system that facilitates the reaction.[2]
Process Workflow and Mechanism
The overall process can be broken down into three main stages: reaction setup and execution, work-up and product isolation, and finally, purification and quality control.
Figure 1: Overall workflow for the large-scale synthesis of this compound.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps:
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Aminobenzonitriles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with aminobenzonitrile substrates. The presence of both an amino (-NH₂) and a nitrile (-CN) group on the aromatic ring introduces specific challenges that can lead to frustrating side reactions and low yields.
This document moves beyond standard protocols to provide in-depth, field-proven insights into why these side reactions occur and how to troubleshoot them effectively. Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Guide - Diagnosing & Solving Common Issues
This section is structured to help you diagnose problems based on your experimental observations. Each issue is presented in a question-and-answer format, detailing the most probable causes and providing targeted solutions.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows primarily unreacted starting materials after the specified time. What are the first things I should check?
A: Low or no conversion is one of the most common issues and typically points to a problem with the catalytic system's activity. Here’s a breakdown of the likely culprits and how to address them.
Potential Cause 1: Catalyst Inactivation or Poisoning The palladium catalyst is the heart of the reaction, and its effectiveness can be compromised in several ways.
-
Catalyst Poisoning by the Amino Group: The lone pair of electrons on the amino group of your aminobenzonitrile can coordinate to the palladium center. This coordination can occupy a site needed for the catalytic cycle to proceed, effectively acting as an inhibitor or "poisoning" the catalyst.[1][2]
-
Oxygen Contamination: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to the formation of palladium oxides and the homocoupling of boronic acids, consuming your reagents and deactivating the catalyst.[3]
-
Impurity-Driven Deactivation: Trace impurities in starting materials, solvents, or from previous synthetic steps (e.g., elemental sulfur) can irreversibly bind to the palladium, killing its activity.[4]
Solutions:
-
Ligand Selection: To counteract coordination by the amino group, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[1][5] These ligands form strong, stable complexes with palladium that are less susceptible to displacement by the amino group and also promote the crucial oxidative addition and reductive elimination steps.[5]
-
Rigorous Inert Technique: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them for an extended period.[6] Assemble your reaction under a positive pressure of inert gas.
-
Use of Pre-catalysts: Employ modern, air-stable palladium pre-catalysts (e.g., XPhos Pd G3/G4). These complexes are more robust and are activated in situ, reducing their exposure to atmospheric oxygen during setup.[3][7]
-
Purity Check: Ensure the purity of your aminobenzonitrile halide and boronic acid. If necessary, recrystallize or purify them by column chromatography before use.
Potential Cause 2: Poor Substrate Solubility If your starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and inefficient as it can only occur at the surface of the solid.[1][8]
Solutions:
-
Solvent Screening: Test different aprotic solvents or solvent mixtures. Common successful systems include 1,4-dioxane/water, THF/water, or toluene/water.[1][9] For exceptionally insoluble substrates, higher boiling point solvents like DMF or NMP can be used, but be mindful that they can also promote side reactions at elevated temperatures.[10][11]
-
Temperature Adjustment: Gently increasing the reaction temperature can improve solubility and reaction rates. However, this must be balanced against the risk of promoting decomposition or side reactions.
Troubleshooting Workflow for Low Conversion
Below is a logical workflow to diagnose the root cause of low reaction yield.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Issue 2: Significant Formation of Side Products
Q: My reaction works, but I'm isolating significant amounts of byproducts. How can I identify and suppress them?
A: The formation of byproducts is common in Suzuki couplings, especially with functionalized substrates. Identifying the byproduct is the first step to mitigating its formation.
Byproduct 1: Dehalogenated Aminobenzonitrile (Ar-H)
-
Identification: The product mass will correspond to your aminobenzonitrile starting material minus the mass of the halogen and plus the mass of one hydrogen.
-
Causality (Protodehalogenation): This is a very common side reaction where the aryl halide is reduced instead of coupled.[9] It occurs when a palladium-hydride (Pd-H) species is formed. This species can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace water.[6] The Pd-H intermediate can then undergo reductive elimination with the aryl group to produce the unwanted dehalogenated byproduct.[6][9] Electron-deficient N-heterocyclic halides are particularly prone to this side reaction.[6]
-
Solutions:
-
Choice of Base: Avoid strong alkoxide bases. Use weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic phosphate bases like potassium phosphate (K₃PO₄).[6]
-
Solvent System: Use aprotic solvents like dioxane, THF, or toluene to minimize potential hydride sources.[6] While a small amount of water is often necessary, excess water can be detrimental.
-
Ligand Choice: Employ bulky, electron-rich ligands. These ligands accelerate the rate of reductive elimination to form the desired C-C bond, which can outcompete the dehalogenation pathway.
-
Byproduct 2: Boronic Acid Homocoupling (Ar'-Ar')
-
Identification: The product mass will correspond to two molecules of the boronic acid partner coupled together.
-
Causality: This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[3] Oxygen can facilitate an alternative catalytic cycle that leads to the oxidative coupling of two boronic acid molecules. High reaction temperatures can also exacerbate this issue.[1]
-
Solutions:
-
Strictly Anaerobic Conditions: As mentioned before, meticulous degassing of all reagents and solvents and maintaining a robust inert atmosphere is critical.
-
Lower Reaction Temperature: If possible, lower the reaction temperature. This may require a longer reaction time but can significantly reduce the rate of homocoupling.[1]
-
Byproduct 3: Protodeboronated Arene (Ar'-H)
-
Identification: The product mass corresponds to the arene partner from your boronic acid, where the B(OH)₂ group has been replaced by a hydrogen.
-
Causality: The C-B bond of the boronic acid is susceptible to cleavage (protodeboronation), especially in the presence of water and a strong base.[1] This removes the boronic acid from the productive catalytic cycle.
-
Solutions:
-
Use a Milder Base: Strong bases can accelerate this process. Switching from a hydroxide or alkoxide base to a carbonate or phosphate can help.
-
Use Boronate Esters: Boronic acid pinacol esters (Bpin) or MIDA boronates are often more stable and less prone to protodeboronation than the corresponding free boronic acids.[12]
-
Control Water Content: While Suzuki reactions often benefit from some water, using an anhydrous solvent system with a base like KF might be necessary in severe cases.
-
Byproduct 4: Hydrolyzed Nitrile (Amide or Carboxylic Acid)
-
Identification: The product mass will show an addition of 18 amu (for hydrolysis to the amide, -CONH₂) or 35 amu (for subsequent hydrolysis to the carboxylic acid, -COOH, and loss of NH₃) relative to the desired product.
-
Causality: The nitrile group can undergo hydrolysis under strongly basic or acidic conditions, particularly at elevated temperatures.[1][13]
-
Solutions:
-
Avoid Harsh Bases: Steer clear of strong bases like NaOH, KOH, or NaOtBu if nitrile hydrolysis is observed.[1] K₃PO₄ and Cs₂CO₃ are generally safer choices.
-
Moderate Temperature: Keep the reaction temperature as low as reasonably possible to achieve a good conversion rate.
-
Buffered Conditions: In some cases, using a buffered system or a fluoride source like CsF as the base can mitigate hydrolysis.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do the amino and cyano groups specifically influence the Suzuki coupling?
A1: Both groups have distinct electronic and chemical properties that impact the reaction:
-
Amino Group (-NH₂): As a strong electron-donating group, it increases the electron density on the aromatic ring. This can make the oxidative addition step (the insertion of Pd(0) into the C-Halogen bond) more difficult, as this step is favored for electron-poor aryl halides.[9][14] More critically, its basicity and lone pair allow it to coordinate with the palladium catalyst, potentially inhibiting the reaction.[1]
-
Cyano Group (-CN): As a strong electron-withdrawing group, it makes the aryl halide more electron-deficient and thus more reactive towards oxidative addition.[1] This is generally beneficial for the key catalytic step. However, its susceptibility to hydrolysis under basic conditions is a major liability.[15]
Q2: What is the ideal type of ligand for coupling aminobenzonitriles?
A2: There is no single "best" ligand, but the most successful are typically bulky and electron-donating.[5]
-
Buchwald-type Biaryl Phosphines (e.g., SPhos, XPhos, RuPhos): These are often the first choice. Their steric bulk helps prevent the amino group from binding to the palladium center and promotes the final reductive elimination step to release the product. Their electron-donating nature accelerates the oxidative addition of even less reactive aryl chlorides.[5][14]
-
N-Heterocyclic Carbenes (NHCs): NHCs are very strong sigma-donors that form highly stable and active palladium complexes.[5] They are excellent for challenging couplings and can offer high catalyst stability and turnover numbers.[16][17]
| Ligand Type | Key Characteristics | Best For... |
| Buchwald Phosphines | Bulky, electron-rich, commercially available in pre-catalyst forms. | General-purpose, highly reliable for challenging substrates including aryl chlorides and those prone to catalyst poisoning. |
| N-Heterocyclic Carbenes | Strong σ-donors, form very stable Pd complexes, high thermal stability. | High-temperature reactions, substrates requiring very high catalyst activity, avoiding phosphine-related side reactions. |
| Triphenylphosphine (PPh₃) | Traditional, less bulky, less electron-donating. | More reactive, simple substrates (e.g., aryl iodides/bromides without strongly coordinating groups). Often insufficient for aminobenzonitriles. |
Q3: How do I choose the right base and solvent combination?
A3: The base and solvent work in concert. The base must be strong enough to facilitate the transmetalation step but weak enough to avoid side reactions. The solvent must dissolve all components and be compatible with the chosen base.
| Base | Common Solvents | Pros | Cons |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Moderately strong, generally good for preventing protodeboronation and dehalogenation.[1] | Can be slow with less reactive substrates. |
| Cs₂CO₃ | Dioxane, THF, DMF | Highly soluble in organic solvents, effective for difficult couplings. | More expensive, can be too basic and promote hydrolysis at high temp. |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂O | Inexpensive, widely used, effective for many standard couplings.[1] | May not be strong enough for challenging substrates; can promote hydrolysis. |
| NaOtBu | Toluene, THF (anhydrous) | Very strong, can activate less reactive partners. | High risk of cyano group hydrolysis and promoting dehalogenation.[1] Generally not recommended for this substrate class. |
Q4: Can the nitrile group itself participate in the coupling?
A4: While less common for palladium-catalyzed Suzuki reactions, C-CN bond cleavage and coupling is a known reaction, particularly with nickel catalysts.[18][19] Under typical Suzuki conditions, this is not a primary reaction pathway. However, if you observe unexpected byproducts where the nitrile group has been replaced, it is a possibility to consider, especially if using alternative transition metal catalysts or very high temperatures.
Part 3: Protocols & Mechanistic Overview
General Protocol for Suzuki Coupling of an Amino-halobenzonitrile
This protocol is a robust starting point. Optimization of catalyst, ligand, base, and temperature will likely be necessary for specific substrates.
Materials:
-
Amino-halobenzonitrile (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane) and degassed water (e.g., 10:1 Dioxane:H₂O mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the amino-halobenzonitrile, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Mechanistic Diagram: Productive Cycle vs. Side Reactions
This diagram illustrates the main Suzuki catalytic cycle and highlights the points where common side reactions involving aminobenzonitriles diverge.
Caption: The Suzuki cycle and key off-cycle pathways for side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C(acyl)-C(sp2) and C(sp2)-C(sp2) Suzuki-Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carbon-carbon formation via Ni-catalyzed Suzuki-Miyaura coupling through C-CN bond cleavage of aryl nitrile. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Suzuki Coupling with 2-Aminophenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with reactions involving 2-aminophenylboronic acid. The unique properties of this reagent, while valuable, introduce specific hurdles that can lead to failed reactions, low yields, and complex purification.
This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting. Our goal is to empower you to diagnose issues logically and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 2-aminophenylboronic acid is failing or giving very low yields. What are the most likely causes?
This is the most common issue reported and typically stems from one or more of three primary factors related to the unique structure of 2-aminophenylboronic acid:
-
Catalyst Inhibition: The primary amino group (-NH₂) on your boronic acid is a Lewis base. It can coordinate directly to the palladium catalyst center, effectively poisoning it and preventing it from participating in the catalytic cycle.[1] This is often the primary reason for a complete lack of reactivity.
-
Competing Side Reactions: The desired cross-coupling pathway is in competition with several unproductive side reactions that consume your starting materials. The most prevalent are:
-
Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, converting your boronic acid into aniline. This is often accelerated by harsh bases, high temperatures, and the presence of water.[2][3]
-
Homocoupling: Two molecules of the boronic acid couple to form 2,2'-diaminobiphenyl. This side reaction can be promoted by the presence of oxygen, which can alter the oxidation state of the palladium catalyst.[1][4]
-
-
Inefficient Transmetalation: The transmetalation step, where the aryl group is transferred from boron to palladium, is a critical, often rate-limiting, step in the catalytic cycle.[5] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6][7][8] If the chosen base is too weak, not sufficiently soluble, or if the conditions are not optimal for boronate formation, this step will be slow, leading to low yields.
Below is a diagram illustrating the main catalytic cycle and the points where these failure modes can occur.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing Protodeboronation of 2-Aminophenylboronic Acid in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-aminophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with protodeboronation, a common side reaction that can significantly lower the yield of your desired biphenyl product. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides based on established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with 2-aminophenylboronic acid is giving very low yields, and I'm isolating aniline as a major byproduct. What is happening?
A: You are likely observing the consequences of protodeboronation, a process where the C–B bond of your boronic acid is cleaved and replaced with a C–H bond, leading to the formation of aniline.[1] This is a well-known and often competitive side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or heteroatom-containing boronic acids like 2-aminophenylboronic acid.[2][3] The presence of the basic amino group can influence the reaction in several ways, potentially accelerating this undesired pathway.[1]
Q2: Why is 2-aminophenylboronic acid so susceptible to protodeboronation?
A: The susceptibility of 2-aminophenylboronic acid to protodeboronation is due to a combination of factors. The electron-donating nature of the amino group increases the electron density on the aromatic ring, which can facilitate protonolysis of the carbon-boron bond.[4] Additionally, under basic conditions typical for Suzuki reactions, the reaction medium contains a proton source (often water) that can readily cleave the C-B bond.[5][6] The proximity of the amino group can also potentially influence the stability of the boronic acid through intramolecular interactions.
Q3: I've tried increasing the temperature to push my reaction to completion, but the yield of my desired product is not improving. Could this be making the problem worse?
A: Yes, increasing the temperature can often exacerbate protodeboronation.[7] While higher temperatures can increase the rate of the desired Suzuki coupling, it can also accelerate the rate of the undesired protodeboronation side reaction.[7] If the rate of protodeboronation is increased more significantly than the rate of the catalytic cycle, you will observe lower yields of your desired product. It is often more effective to find a more active catalyst system that can operate at lower temperatures.[8]
Q4: Can my choice of base influence the extent of protodeboronation?
A: Absolutely. The base is a critical component of the Suzuki-Miyaura reaction, as it is required to activate the boronic acid for transmetalation.[9] However, harsh basic conditions can promote protodeboronation.[7] Strong bases in the presence of water can readily facilitate the cleavage of the C-B bond.[6][7] Therefore, screening different bases, including milder options, is a crucial step in optimizing your reaction.
Q5: Is there a way to protect the boronic acid to prevent this unwanted side reaction?
A: Yes, protecting the boronic acid is a very effective strategy to mitigate protodeboronation.[7][10] By converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA (N-methyliminodiacetic acid) ester, or a potassium trifluoroborate salt, you can achieve a "slow release" of the active boronic acid into the reaction mixture.[1][2][11] This keeps the concentration of the sensitive free boronic acid low, favoring the productive Suzuki coupling over decomposition.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Confirming Protodeboronation
If you suspect protodeboronation is the cause of your low yields, the first step is to confirm its occurrence.
Step 1: Reaction Monitoring and Product Identification
-
Method: Use analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor your reaction progress.
-
What to look for: Compare the reaction mixture to authentic samples of your starting materials, desired product, and the suspected byproduct (aniline in this case). The presence of a significant amount of aniline that increases over the course of the reaction is a strong indicator of protodeboronation.
Step 2: Control Experiment
-
Protocol: Set up a reaction containing 2-aminophenylboronic acid, the base, solvent, and any additives, but without the palladium catalyst and your coupling partner.
-
Analysis: Heat this mixture under the same conditions as your Suzuki reaction and monitor for the formation of aniline. If aniline is formed, it confirms that the boronic acid is unstable under the reaction conditions, even in the absence of the catalytic cycle.
Guide 2: Systematic Optimization to Minimize Protodeboronation
Once protodeboronation is confirmed, a systematic approach to optimizing your reaction conditions is necessary. The following workflow can guide your efforts.
Troubleshooting Workflow for Suzuki Coupling of 2-Aminophenylboronic Acid
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Challenges in Coupling Electron-Deficient 4-Cyanophenyl Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges encountered when performing cross-coupling reactions with electron-deficient 4-cyanophenyl halides. The insights provided here are based on established mechanistic principles and practical laboratory experience to help you navigate these often-tricky transformations.
I. Understanding the Core Challenge: The Electron-Deficient Ring
The primary difficulty in coupling 4-cyanophenyl halides stems from the strong electron-withdrawing nature of the nitrile (-CN) group. This property significantly influences the electronics of the aryl halide and, consequently, several key steps in the catalytic cycles of common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
The electron-withdrawing cyano group decreases the electron density of the aromatic ring. This has a profound effect on the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions.[1] A less electron-rich aryl halide will be more resistant to oxidative addition by a low-valent palladium(0) catalyst.[2] This is because the oxidative addition involves the palladium center donating electron density to the aryl halide's σ* antibonding orbital, a process that is more facile with electron-rich aryl halides.
II. Troubleshooting Guide & FAQs in a Q&A Format
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with 4-cyanophenyl bromide sluggish or failing, while the same conditions work for electron-rich aryl bromides?
A1: The reduced reactivity of 4-cyanophenyl bromide in Suzuki-Miyaura coupling is primarily due to the slower rate of oxidative addition. The electron-deficient nature of the aromatic ring makes it less susceptible to attack by the electron-rich Pd(0) catalyst.[3] To overcome this, you need to employ a more reactive catalytic system.
-
Expert Insight: While counterintuitive, for some Suzuki couplings, aryl bromides can be more reactive than aryl iodides.[4] This is because the iodide formed can sometimes inhibit the catalyst.[4]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like those from the Buchwald series (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[5][6] These ligands increase the electron density on the palladium center, which in turn enhances its ability to undergo oxidative addition with electron-deficient substrates.[1][2]
-
Base Selection: A stronger base is often required. While potassium carbonate is common, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These stronger bases can facilitate the transmetalation step and help drive the reaction forward.
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are generally preferred. Sometimes, the addition of a small amount of water can be beneficial, especially when using phosphate bases.[3]
Q2: I'm attempting a Buchwald-Hartwig amination with 4-cyanophenyl chloride and observing low conversion. What are the likely causes and solutions?
A2: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Buchwald-Hartwig aminations.[7] This is due to the stronger C-Cl bond, which makes oxidative addition even more challenging. The electron-withdrawing cyano group further exacerbates this issue.
Troubleshooting Steps:
-
Elevated Temperatures: Higher reaction temperatures (typically 80-110 °C) are often necessary to promote oxidative addition of the aryl chloride.[4]
-
Specialized Ligands: The use of highly active, sterically demanding biarylphosphine ligands is crucial. Ligands such as BrettPhos or RuPhos have been specifically designed to facilitate the coupling of challenging substrates like aryl chlorides.[8]
-
Choice of Base: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9]
-
Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) can lead to more consistent and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[9]
Q3: My Sonogashira coupling of 4-cyanophenyl iodide with a terminal alkyne is giving a complex mixture of byproducts. What could be going wrong?
A3: While aryl iodides are generally the most reactive halides in Sonogashira couplings, the electron-deficient nature of the 4-cyanophenyl ring can still lead to complications.[10] Common side reactions include homocoupling of the alkyne (Glaser coupling) and decomposition of the starting materials or product under the reaction conditions.
Troubleshooting Steps:
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is often critical for Sonogashira reactions.[11] However, it can also promote the unwanted Glaser coupling. If you observe significant homocoupling, consider running the reaction under "copper-free" conditions, which may require a different palladium catalyst and ligand system.[12]
-
Amine Base: The choice of amine base is important. A bulky amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used. Ensure your amine is dry and of high purity.
-
Reaction Conditions: Sonogashira reactions are sensitive to oxygen. It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Q4: I am observing significant hydrodehalogenation (replacement of the halide with hydrogen) as a side product in my coupling reaction. How can I minimize this?
A4: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides. It can occur through various pathways, including β-hydride elimination from certain palladium intermediates or reaction with trace amounts of water or other proton sources.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry.
-
Ligand Choice: Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. Experimenting with different ligands can sometimes mitigate this issue.
-
Base Selection: The choice of base can also influence the extent of hydrodehalogenation. In some cases, a weaker base may be beneficial, although this could also slow down the desired coupling reaction.
Advanced Troubleshooting
Q5: My Heck coupling of 4-cyanophenyl bromide with an alkene is not proceeding. What are the key parameters to optimize?
A5: The Heck reaction with electron-deficient aryl halides can be challenging.[13] The success of this reaction is highly dependent on the catalyst, base, and solvent system.
Troubleshooting Steps:
-
Catalyst System: For challenging Heck reactions, consider using a palladium catalyst with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[13] Palladium pre-catalysts can also be advantageous.
-
Base: The choice of base is critical. Inorganic bases like potassium carbonate or organic bases such as triethylamine are commonly used. The base's strength and solubility can significantly impact the reaction outcome.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are often effective for Heck reactions.
III. Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 4-Cyanophenyl Bromide
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol %) or a Buchwald Pre-catalyst (2 mol %) | Pre-catalysts offer more reliable generation of the active Pd(0) species.[9] |
| Ligand | XPhos (4 mol %) or SPhos (4 mol %) | Bulky, electron-rich ligands facilitate oxidative addition.[5] |
| Base | K₃PO₄ (2.5 equivalents) | A strong base that is effective in promoting transmetalation. |
| Solvent | Toluene or Dioxane (with 2-5% water) | Aprotic solvents are standard; water can aid in dissolving the base.[3] |
| Temperature | 80-100 °C | Higher temperatures are often needed to overcome the activation barrier for oxidative addition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of 4-Cyanophenyl Bromide
-
To an oven-dried reaction vessel, add 4-cyanophenyl bromide (1.0 mmol), the boronic acid or ester coupling partner (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve the palladium pre-catalyst (0.02 mmol) and ligand (0.04 mmol) in the chosen solvent (e.g., 5 mL of toluene).
-
Add the catalyst/ligand solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
IV. Visualizing the Catalytic Cycle and Challenges
Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
V. References
-
Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved from --INVALID-LINK--
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec. Retrieved from --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from --INVALID-LINK--
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from --INVALID-LINK--
-
Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Byproduct Identification in 2'-Amino-biphenyl-4-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 2'-Amino-biphenyl-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biphenyl intermediate. The Suzuki-Miyaura cross-coupling reaction is the most prevalent method for this transformation, typically involving the palladium-catalyzed reaction of a 2-aminophenyl boronic acid species and 4-halobenzonitrile.[1][2] While powerful, this reaction is not without its complexities, often leading to a mixture of products that can complicate purification and reduce yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic route effectively.
Troubleshooting Guide: Identifying and Mitigating Common Byproducts
This section addresses specific, observable issues in your reaction outcomes, providing probable causes and actionable solutions.
Q1: My reaction yield is low, and I've isolated a significant amount of aniline from the reaction mixture. What is happening and how can I prevent it?
Probable Cause: You are observing the effects of protodeboronation , a major and often frustrating side reaction in Suzuki-Miyaura couplings.[3] In this process, the C-B bond of your 2-aminophenylboronic acid is cleaved and replaced by a C-H bond, leading to the formation of aniline, the corresponding arene.[4] This side reaction competes directly with the desired cross-coupling pathway, consuming your starting material and reducing the yield of this compound.
Causality: Protodeboronation can be promoted by several factors inherent to the reaction conditions:
-
Base and pH: The reaction is often catalyzed by aqueous base, with reaction rates increasing at high pH.[5][6]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Substrate Electronics: Electron-rich boronic acids, such as 2-aminophenylboronic acid, are known to be more susceptible to this side reaction.[7]
Solutions & Mitigation Strategies:
-
Modify the Boron Source: Instead of using the free boronic acid, consider using a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives exhibit greater stability under basic reaction conditions and can suppress the rate of protodeboronation.[8]
-
Optimize the Base: Use a weaker, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These can be effective in the catalytic cycle without excessively promoting the protodeboronation side reaction.[9]
-
Increase Catalyst Activity: A highly active and efficient palladium catalyst system can increase the rate of the desired Suzuki coupling to outcompete the slower protodeboronation pathway. Consider using advanced phosphine ligands, such as bulky dialkylbiarylphosphines (e.g., Buchwald ligands), which are known to accelerate the key steps of the catalytic cycle.[10]
-
Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Screen temperatures starting from room temperature up to around 80 °C.
Q2: My crude HPLC/TLC analysis shows two major non-polar byproducts that don't match my desired product. One seems related to my boronic acid and the other to my aryl halide. What are they and how do I stop them from forming?
Probable Cause: You are likely generating homocoupling products. This occurs when two molecules of the same starting material react with each other. In your synthesis, this would result in:
-
4,4'-Dicyanobiphenyl: From the homocoupling of 4-bromobenzonitrile.
-
2,2'-Diaminobiphenyl: From the homocoupling of 2-aminophenylboronic acid.
Causality: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be catalyzed by palladium or copper species.[11][12] The mechanism can involve a second transmetalation step onto the palladium center, followed by reductive elimination.[13] Homocoupling of the aryl halide can also occur, particularly at higher temperatures or if the oxidative addition is slow.
Solutions & Mitigation Strategies:
-
Ensure Inert Atmosphere: Oxygen is a known promoter of boronic acid homocoupling.[12] It is critical to thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and to maintain a positive pressure of an inert gas throughout the entire reaction.
-
Order of Reagent Addition: A practical strategy to minimize boronic acid homocoupling is to pre-heat the mixture of the palladium catalyst, base, solvent, and the aryl halide (4-bromobenzonitrile) for a short period (e.g., 10-15 minutes at 60-80 °C) before adding the boronic acid. This can help ensure the catalyst is in an active state and ready to engage the aryl halide, minimizing its opportunity to catalyze homocoupling of the boronic acid when it is added.[12]
-
Use Appropriate Ligands: Certain bulky phosphine ligands can suppress the formation of byproducts derived from aryl-aryl transfer events.[7]
Q3: My product's mass spectrum shows a peak at M+18 (or M+17), and the IR spectrum has a strong carbonyl stretch that shouldn't be there. What is this impurity?
Probable Cause: Your nitrile (-C≡N) group is undergoing hydrolysis . Under aqueous acidic or basic conditions, particularly when heated, the nitrile group can hydrolyze first to a primary amide (-CONH₂) and then to a carboxylic acid (-COOH).[14]
-
2'-Amino-biphenyl-4-carboxamide (M+18 of product): This is the intermediate hydrolysis product.
-
2'-Amino-biphenyl-4-carboxylic acid (M+17 of product, but often observed as M+18 in ESI-MS): This is the final hydrolysis product.
Causality: The presence of water, coupled with either acid or base catalysis and elevated temperatures during the reaction or workup, facilitates this unwanted transformation.
Solutions & Mitigation Strategies:
-
Use Anhydrous Solvents: Ensure your reaction solvents are thoroughly dried before use to minimize the amount of water present.
-
Careful Workup: When performing an aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture promptly and proceed with extraction. If possible, perform the workup at lower temperatures.
-
Reaction Conditions: If hydrolysis is a persistent issue, re-evaluate the reaction conditions. Using non-aqueous bases or solvent systems can be beneficial. Toluene and THF are common solvents that can be obtained in anhydrous grades.[15]
Visualizing the Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle for the synthesis of this compound and the major competing side-reaction pathways.
Caption: Suzuki cycle and key byproduct pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for identifying and quantifying these byproducts?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most powerful technique. HPLC allows for the separation of the starting materials, product, and various byproducts, while the mass spectrometer provides the molecular weight of each component, enabling positive identification. For quantification, HPLC with a UV detector (calibrated with standards if available) is the standard method. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also be invaluable for identifying and determining the relative ratios of major components.
Q2: How do I choose the right solvent for this reaction?
The choice of solvent is critical and often involves a trade-off between reactant solubility and suppression of side reactions.[7] A mixture of a polar aprotic solvent (like THF or Dioxane) and water is common, as water is often necessary to dissolve the inorganic base.[15] However, to minimize hydrolysis, a polar aprotic solvent like DMF or a non-polar solvent like toluene with a phase-transfer catalyst can be used. A screening of different solvent systems is highly recommended for optimization.
Q3: What are the best general practices for setting up a Suzuki reaction to ensure success?
-
High-Purity Reagents: Use high-quality starting materials, catalysts, and ligands. Boronic acids can degrade over time, so using a fresh or properly stored batch is crucial.
-
Inert Atmosphere: As detailed in the troubleshooting section, rigorously exclude oxygen by degassing the solvent and maintaining a nitrogen or argon atmosphere.
-
Stoichiometry: A slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
-
Monitoring: Track the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to byproduct formation.
Experimental Protocols & Data
Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for your specific needs.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₃PO₄, 2-3 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of Dioxane:Water) via cannula or syringe.
-
Pre-heating (Optional): Stir the mixture at 60-80 °C for 15 minutes.
-
Boronic Acid Addition: Add the 2-aminophenylboronic acid (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[16]
Table 1: Common Byproducts and Their Characteristics
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Identification Method |
| Desired Product | This compound | C₁₃H₁₀N₂ | 194.23 | LC-MS, NMR |
| Aniline | C₆H₅NH₂ | C₆H₇N | 93.13 | GC-MS, LC-MS |
| 2,2'-Diaminobiphenyl | (C₆H₄NH₂)₂ | C₁₂H₁₂N₂ | 184.24 | LC-MS, NMR |
| 4,4'-Dicyanobiphenyl | (C₆H₄CN)₂ | C₁₄H₈N₂ | 204.23 | LC-MS, NMR |
| 2'-Amino-biphenyl-4-carboxamide | C₁₃H₁₂N₂O | C₁₃H₁₂N₂O | 212.25 | LC-MS, IR |
| 2'-Amino-biphenyl-4-carboxylic acid | C₁₃H₁₁NO₂ | C₁₃H₁₁NO₂ | 213.23 | LC-MS, IR |
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Impurity Profiling of Crude 2'-Amino-biphenyl-4-carbonitrile
Welcome to the technical support center for the impurity profiling of crude 2'-Amino-biphenyl-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this active pharmaceutical ingredient (API) intermediate. Adherence to rigorous impurity profiling is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of impurities in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route, which often involves a Suzuki-Miyaura cross-coupling reaction.[3] Key sources include:
-
Process-Related Impurities: These are derived from the manufacturing process and can include unreacted starting materials (e.g., 2-aminophenylboronic acid or a derivative, and a halobenzonitrile), intermediates, or by-products from side reactions.[4]
-
Reagent-Related Impurities: Residual catalysts (e.g., palladium), ligands, and bases used in the coupling reaction can be present.[5]
-
Degradation Products: The API can degrade under specific conditions like heat, light, or pH, forming new impurities.[4][6]
-
Homocoupling Products: Side reactions where the starting materials couple with themselves can lead to biphenyl or dicyanobiphenyl impurities.[7][8]
Q2: Why is a multi-technique approach (e.g., HPLC, LC-MS, NMR) recommended for impurity profiling?
A2: A multi-technique approach provides a comprehensive and orthogonal view of the impurity profile, which is crucial for unambiguous identification and quantification.[][10]
-
HPLC (High-Performance Liquid Chromatography): This is the primary workhorse for separating and quantifying impurities due to its high resolution and sensitivity.[10][11]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the mass-resolving capability of MS, enabling the determination of molecular weights of unknown impurities and providing structural clues through fragmentation patterns.[][12]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR provides definitive structural information, including stereochemistry, which is essential for the complete characterization of novel impurities.[][10]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is particularly useful for identifying volatile impurities and residual solvents.[4]
Q3: What are the regulatory expectations for impurity profiling?
A3: Regulatory bodies like the ICH (International Council for Harmonisation) have established stringent guidelines.[4] Key expectations include:
-
Identification Threshold: Impurities present at or above 0.10% should be identified and characterized.[5][13]
-
Reporting Threshold: All impurities above a certain level (typically 0.05%) should be reported.
-
Qualification Threshold: Impurities exceeding a specific limit must be qualified through toxicological studies to ensure their safety.[14]
-
A comprehensive impurity profile, including identified and unidentified impurities, must be established for each API.[1]
Q4: What is the purpose of forced degradation studies?
A4: Forced degradation (or stress testing) studies are intentionally designed to degrade the API under more severe conditions than accelerated stability studies (e.g., high/low pH, oxidation, heat, light).[6][15][16] The main objectives are:
-
To identify likely degradation products that could form during storage and handling.[6]
-
To establish the degradation pathways of the drug substance.[16]
-
To demonstrate the specificity and stability-indicating nature of the analytical methods used for impurity detection.[6] An appropriate level of degradation is generally considered to be in the range of 5-20%.[15][16]
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: The appearance of one or more unexpected peaks in the chromatogram of your crude this compound sample.
Possible Causes & Troubleshooting Steps:
-
Contamination: The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.
-
Action: Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents and meticulously clean all glassware.
-
-
Process-Related Impurities: The peaks may represent previously uncharacterized by-products from the synthesis.
-
Action: Review the synthetic route for potential side reactions. Common by-products in Suzuki couplings include homocoupling of starting materials and dehalogenation products.[7]
-
-
Degradation: The sample may have degraded during storage or sample preparation.
-
Action: Prepare a fresh sample and analyze it immediately. Investigate the stability of the compound in the chosen diluent. Consider performing forced degradation studies to intentionally generate and identify potential degradants.[17]
-
-
Co-elution: An unexpected peak might be hiding under a known peak.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Asymmetrical peaks in the chromatogram, which can affect accurate integration and quantification.
Possible Causes & Troubleshooting Steps:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Action: Dilute the sample and reinject.
-
-
Secondary Interactions: The basic amine functionality in this compound can interact with residual acidic silanols on the silica-based column packing, causing peak tailing.
-
Action:
-
Lower the mobile phase pH (e.g., using a formic acid or phosphate buffer) to protonate the amine and minimize secondary interactions.
-
Use a column with high-purity silica and effective end-capping.
-
Consider a column with a different stationary phase that is more resistant to basic compounds.
-
-
-
Column Degradation: The column performance may have deteriorated over time.
-
Action: Flush the column according to the manufacturer's instructions. If performance does not improve, replace the column.
-
Issue 3: Difficulty in Identifying an Unknown Impurity by LC-MS
Symptom: An unknown peak is detected, but its mass spectrum is inconclusive or does not provide a clear molecular ion.
Possible Causes & Troubleshooting Steps:
-
Poor Ionization: The impurity may not ionize well under the current MS conditions.
-
Action:
-
Switch between electrospray ionization (ESI) positive and negative modes. Aromatic amines generally ionize well in positive mode.[21]
-
Optimize MS source parameters such as capillary voltage and gas temperatures.
-
Consider using a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI) if ESI is ineffective.[22]
-
-
-
In-source Fragmentation: The molecular ion might be unstable and fragmenting in the ion source.
-
Action: Reduce the fragmentor or cone voltage to minimize in-source fragmentation and promote the observation of the molecular ion.
-
-
Complex Matrix Effects: Other components in the crude sample can suppress the ionization of the impurity of interest.
-
Action: Isolate the impurity using preparative HPLC for a cleaner sample.[10] This will allow for direct infusion into the mass spectrometer or re-analysis by LC-MS without matrix interference.
-
Experimental Workflow for Impurity Profiling
Below is a typical workflow for the comprehensive impurity profiling of crude this compound.
Caption: Impurity Profiling Workflow.
Potential Impurities in Crude this compound
The following table summarizes potential impurities that may be observed.
| Impurity Name | Potential Source | Structure | Analytical Notes |
| 4-Halobenzonitrile | Starting Material | (Structure of a halobenzonitrile) | Shorter retention time than the API in RP-HPLC. |
| 2-Aminophenylboronic Acid | Starting Material | (Structure of 2-aminophenylboronic acid) | More polar, elutes early in RP-HPLC. |
| Biphenyl-4-carbonitrile | Deamination By-product | (Structure of biphenyl-4-carbonitrile) | Similar retention to API, identifiable by MS (lacks amino group). |
| 2,2'-Diaminobiphenyl | Homocoupling | (Structure of 2,2'-diaminobiphenyl) | Dimer impurity, higher molecular weight in MS. |
| 4,4'-Dicyanobiphenyl | Homocoupling | (Structure of 4,4'-dicyanobiphenyl) | Dimer impurity, higher molecular weight in MS. |
| Palladium Catalyst | Reagent | Pd | Detected by ICP-MS or other elemental analysis techniques.[] |
| Triphenylphosphine | Ligand (if used) | P(C₆H₅)₃ | Can be detected by HPLC-UV or LC-MS. |
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Purity Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.[18]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the crude sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Causality: The C18 column provides good hydrophobic retention for the biphenyl structure.[11] The acidic mobile phase (0.1% formic acid) ensures the amino group is protonated, leading to better peak shapes by minimizing interactions with residual silanols on the column.[20] A gradient elution is necessary to separate impurities with a wide range of polarities from the main API peak.[23]
Protocol 2: Forced Degradation Study - Acid Hydrolysis
-
Sample Preparation: Prepare a solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: Add 1N Hydrochloric Acid (HCl) to the sample solution to make the final HCl concentration 0.1N.
-
Incubation: Heat the solution at 60 °C for 24 hours. Protect from light.
-
Neutralization: After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1N Sodium Hydroxide (NaOH).
-
Analysis: Dilute the neutralized sample to the initial concentration with the mobile phase and analyze by the developed HPLC method (Protocol 1).
-
Control: Prepare a control sample without the addition of acid and subject it to the same temperature and time conditions.
Causality: This study simulates the effect of acidic conditions on the stability of the molecule. The nitrile group could be susceptible to hydrolysis under these conditions, potentially forming a carboxylic acid or amide degradant. Comparing the stressed sample to the control allows for the clear identification of degradation products.[6][16]
Logical Relationships in Impurity Profiling
The following diagram illustrates the logical flow from impurity detection to regulatory submission.
Caption: Decision-making flowchart for impurity management.
References
- 1. contractpharma.com [contractpharma.com]
- 2. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profile-API [moleculematters.com]
- 5. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. kbibiopharma.com [kbibiopharma.com]
- 13. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 14. ijdra.com [ijdra.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. agilent.com [agilent.com]
- 19. chemetrix.co.za [chemetrix.co.za]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. shimadzu.com [shimadzu.com]
- 22. researchgate.net [researchgate.net]
- 23. lcms.cz [lcms.cz]
Technical Support Center: Palladium Residue Removal from 2'-Amino-biphenyl-4-carbonitrile
Welcome to the technical support center for the purification of 2'-Amino-biphenyl-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing palladium residues from this active pharmaceutical ingredient (API). Adherence to strict regulatory limits for elemental impurities, such as palladium, is critical for the safety and efficacy of the final drug product.
Introduction: The Challenge of Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. However, the removal of residual palladium from the final product to acceptable levels, typically below 10 ppm for oral dosage forms, presents a significant purification challenge.[1] The presence of the amino group in this compound can lead to strong coordination with palladium species, making its removal particularly difficult. This guide will explore various strategies to effectively reduce palladium contamination.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for palladium in APIs?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. According to the ICH Q3D guidelines, palladium is a Class 2B element, and for oral administration, the permitted daily exposure (PDE) is 100 µ g/day . For a daily dose of up to 10 grams of the drug product, this translates to a concentration limit of 10 ppm.
Q2: Why is it difficult to remove palladium from this compound?
A2: The primary amine and nitrile functionalities in the this compound molecule can act as ligands, forming stable complexes with palladium. This coordination can keep the palladium solubilized in the reaction mixture, hindering its removal by simple filtration.
Q3: What are the common methods for palladium removal?
A3: The most common methods include the use of scavenging agents, recrystallization, and column chromatography. Often, a combination of these techniques is necessary to achieve the desired level of purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: High Palladium Levels After Initial Work-up
-
Symptom: Palladium levels remain significantly above 10 ppm after standard aqueous work-up and filtration.
-
Possible Cause: The palladium catalyst has formed soluble complexes with the product or residual ligands.
-
Troubleshooting Steps:
-
Employ a Scavenging Agent: Introduce a solid-supported scavenger with high affinity for palladium. Thiol-functionalized silica gels are often a good first choice.
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. Increasing the temperature can sometimes improve the scavenging efficiency, but should be done cautiously to avoid product degradation.[1]
-
Consider a Different Scavenger: If a thiol-based scavenger is ineffective, consider alternatives such as those containing dimercaptotriazine (DMT) or thiourea functional groups, which can be effective for a broader range of palladium species.[2]
-
Issue 2: Significant Product Loss During Purification
-
Symptom: Low yield of this compound after treatment with a scavenger or activated carbon.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a small panel of scavengers to identify one with high selectivity for palladium and low affinity for your product.
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.
-
Adjust the Solvent: The solvent can influence the binding of both palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Symptom: The effectiveness of the palladium removal process varies significantly between different reaction batches.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.
-
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger
This protocol provides a general procedure for using a thiol-functionalized silica scavenger.
-
Scavenger Selection: Choose a scavenger with a high affinity for palladium. Thiol-functionalized silica (Si-Thiol) is a good starting point.
-
Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange: If the reaction solvent is not ideal for scavenging, perform a solvent exchange to a suitable solvent like toluene or ethyl acetate.
-
Scavenger Addition: Add the scavenger to the solution of crude this compound. A typical starting point is 10-20 weight equivalents of scavenger relative to the initial amount of palladium catalyst.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture to remove the scavenger-bound palladium. Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Analyze the filtrate for palladium content using inductively coupled plasma mass spectrometry (ICP-MS).
Decision Workflow for Palladium Removal
A decision tree for selecting a palladium removal strategy.
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective method for removing palladium residues, especially if the palladium species are less soluble in the chosen solvent system than the desired product.
-
Solvent Screening: The choice of solvent is crucial. An ideal solvent will dissolve this compound at elevated temperatures but have low solubility at room temperature. Based on its structure (an aromatic amine with a polar nitrile group), polar protic solvents like ethanol or isopropanol, or mixtures with water, are good starting points.
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of the candidate solvent and observe solubility at room temperature.
-
If insoluble, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities (including some palladium species) are present, perform a hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Palladium Scavenging Workflow
A general workflow for palladium removal using a solid-supported scavenger.
Data Summary: Scavenger Selection Guide
The choice of scavenger is critical for efficient palladium removal. The following table provides a general guide for selecting a scavenger based on the likely palladium species.
| Scavenger Functional Group | Common Scavenger Name | Primary Target Palladium Species | Notes |
| Thiol | Si-Thiol | Pd(II) | A good first choice for many applications. |
| Thiourea | Si-Thiourea | Pd(0), Pd(II) | Versatile scavenger for various palladium forms.[3] |
| Dimercaptotriazine (DMT) | Si-DMT | Pd(0), Pd(II) | Effective for a broad range of palladium species, including hindered complexes.[2] |
| Activated Carbon | - | Various | Can be effective, but may lead to significant product loss due to non-specific adsorption. |
Conclusion
Removing palladium residues from this compound to meet stringent regulatory requirements is a multi-faceted challenge that often requires a systematic approach. By understanding the underlying principles of different purification techniques and by methodically troubleshooting common issues, researchers can develop a robust and efficient purification strategy. This guide provides a foundation for tackling this challenge, emphasizing the importance of scavenger selection, process optimization, and the potential need for orthogonal purification methods like recrystallization and chromatography.
References
stability of 2'-Amino-biphenyl-4-carbonitrile under acidic/basic conditions
Introduction
Welcome to the technical support guide for 2'-Amino-biphenyl-4-carbonitrile (CAS 75898-35-0).[][2] This biphenyl derivative is a valuable building block in medicinal chemistry and materials science. Understanding its stability profile is critical for designing robust synthetic routes, developing stable formulations, and ensuring the integrity of experimental results. This guide provides in-depth answers to common questions regarding its stability in acidic and basic media, offering troubleshooting advice and validated protocols for your research.
Frequently Asked Questions & Troubleshooting
Q1: What are the primary chemical liabilities of this compound that I should be concerned about in solution?
The structure of this compound contains two primary functional groups susceptible to degradation: the nitrile (-C≡N) group and the primary aromatic amine (-NH₂) group.
-
Hydrolysis of the Nitrile Group: This is the most significant degradation pathway. The carbon-nitrogen triple bond can be attacked by water under both acidic and basic conditions, a reaction known as hydrolysis.[3][4] This process typically occurs in two stages: first converting the nitrile to an amide, and then hydrolyzing the amide to a carboxylic acid.[5][6]
-
Oxidation of the Amino Group: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities. This is a particular concern under oxidative stress conditions (e.g., exposure to air, peroxides) and is a key parameter to evaluate in forced degradation studies.[7]
The biphenyl core itself is chemically robust and generally not susceptible to degradation under typical laboratory conditions.[8][9]
Q2: My compound is degrading under acidic conditions (e.g., in the presence of HCl or TFA). What is happening and what products should I expect?
Under acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis of the nitrile group. The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[6][10]
Mechanism and Expected Products:
-
Intermediate: The initial product is 2'-Amino-biphenyl-4-carboxamide .
-
Final Product: With sufficient time, heat, or acid strength, the amide intermediate will undergo further hydrolysis to yield the final product, 2'-Amino-biphenyl-4-carboxylic acid .[5] In the acidic medium, the amino group will be protonated, existing as an ammonium salt (-NH₃⁺).
Caption: Acid-catalyzed hydrolysis of this compound.
Q3: I'm observing instability in a basic solution (e.g., NaOH, K₂CO₃). What degradation products are likely forming?
In basic media, the degradation mechanism is a base-catalyzed hydrolysis of the nitrile. This pathway involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[5]
Mechanism and Expected Products:
-
Intermediate: Similar to the acidic pathway, the first product is 2'-Amino-biphenyl-4-carboxamide . Under milder basic conditions (e.g., lower temperature, shorter reaction time), it may be possible to isolate this amide as the major product.[10]
-
Final Product: Under harsher conditions (e.g., elevated temperature, prolonged exposure), the amide will be hydrolyzed further to form the 2'-Amino-biphenyl-4-carboxylate salt . Upon neutralization or acidification during workup, this salt is converted to 2'-Amino-biphenyl-4-carboxylic acid .
Caption: Base-catalyzed hydrolysis of this compound.
Q4: How can I minimize the degradation of this compound during my experiments or in storage?
Minimizing degradation requires controlling the chemical environment.
-
pH Control: Maintain solutions at or near a neutral pH (6-8). The use of a buffered system, such as a phosphate buffer, is highly recommended to prevent pH fluctuations that can catalyze hydrolysis.[7]
-
Temperature: Avoid high temperatures, as heat significantly accelerates the rate of hydrolysis.[10] If heating is necessary, minimize the duration. Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).
-
Inert Atmosphere: To mitigate the risk of oxidation of the amino group, prepare solutions using degassed solvents and consider storing or handling the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Protection from Light: Aromatic amines can be light-sensitive. While specific data for this compound is limited, it is good practice to store solutions in amber vials or protect them from direct light to prevent potential photodegradation.
| Condition | Potential for Degradation | Primary Degradant(s) | Mitigation Strategy |
| Strong Acid (pH < 4) | High | 2'-Amino-biphenyl-4-carboxylic acid | Buffer to neutral pH |
| Neutral (pH 6-8) | Low | Minimal degradation expected | Maintain pH with a buffer |
| Strong Base (pH > 10) | High | 2'-Amino-biphenyl-4-carboxylate | Buffer to neutral pH |
| Elevated Temperature | Moderate to High | Accelerates hydrolysis at any pH | Store at low temperatures |
| Oxidizing Agents (e.g., H₂O₂) | High | Various oxidized species | Use inert atmosphere, avoid oxidants |
| Light Exposure | Possible | Photodegradation products | Store in amber vials/protect from light |
Table 1: Summary of Stability and Mitigation Strategies.
Protocols for Stability Assessment
Q5: How should I design a forced degradation study to comprehensively evaluate the stability of this compound?
Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[11] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Caption: Experimental workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation products of this compound under various stress conditions.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[7]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[7]
-
Thermal Degradation:
- Solution: Incubate a sealed vial of the stock solution at 80°C.
- Solid: Place the solid compound in a vial and heat at 80°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid/base samples, neutralize the aliquot before analysis (e.g., add an equimolar amount of base/acid).
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze immediately using a validated stability-indicating HPLC or UPLC method, preferably with MS detection (LC-MS).
Q6: What is the best analytical method for monitoring the stability and identifying degradants?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is the gold standard.
-
HPLC/UPLC: This technique provides the necessary separation of the parent compound from its degradation products. A C18 column is typically a good starting point. A gradient elution method (e.g., water/acetonitrile with a small amount of formic acid or ammonium acetate) will likely be required to resolve all species. UV detection can be used for quantification, as the biphenyl system is a strong chromophore.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is crucial for identifying unknown degradants.[12] High-resolution mass spectrometry (HRMS), such as on a Q-TOF or Orbitrap instrument, allows for the determination of the exact mass and elemental composition of the degradation products, enabling confident structural elucidation.[13]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Shift from Parent |
| This compound (Parent) | C₁₃H₁₀N₂ | 194.23 | 0 |
| 2'-Amino-biphenyl-4-carboxamide | C₁₃H₁₂N₂O | 212.25 | +18.02 (H₂O) |
| 2'-Amino-biphenyl-4-carboxylic acid | C₁₃H₁₁NO₂ | 213.23 | +19.00 (H₂O, -N+H) |
Table 2: Key Compounds and Their Molecular Weights for MS-based Identification.
References
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Electrocatalytic oxidation of aromatic amine (4-aminobiphenyl): Kinetics and transformation products with mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Suzuki Coupling for 2'-Amino-biphenyl-4-carbonitrile Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of 2'-Amino-biphenyl-4-carbonitrile via Suzuki-Miyaura cross-coupling. This guide is designed to provide in-depth, field-proven insights into the critical role of the base in this reaction, offering troubleshooting advice and optimized protocols to enhance your synthetic success. As Senior Application Scientists, we understand the nuances of this powerful C-C bond-forming reaction and have compiled this resource to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues related to the effect of the base in the Suzuki coupling for synthesizing this compound.
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a crucial component of the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1] Its role is multifaceted and is generally understood to proceed through two main pathways:
-
Boronate Pathway: The base activates the boronic acid by forming a more nucleophilic "ate" complex (boronate). This boronate species then readily undergoes transmetalation with the palladium(II) halide complex.[2]
-
Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.[3]
The operative pathway is influenced by the specific base, solvent, and substrates used in the reaction.[2] Ultimately, the base is essential for activating the organoboron species, without which the transmetalation step would be prohibitively slow.[1]
Q2: My yield of this compound is low. How does the 2'-amino group on the biphenyl scaffold affect the reaction?
A2: The presence of a primary amino group, as in this compound, can introduce specific challenges that lead to low yields. The primary issue is the potential for the amino group to coordinate with the palladium catalyst.[4][5] This coordination can inhibit the catalyst by occupying a coordination site, thereby hindering the catalytic cycle and reducing the overall reaction efficiency.[4][6]
Furthermore, under certain conditions, N-H oxidative addition at the palladium center can occur, leading to catalyst deactivation.[4] The basicity of the amino group itself can also influence the reaction microenvironment. Therefore, careful selection of the main inorganic base and other reaction parameters is critical to mitigate these inhibitory effects.
Q3: I am observing significant side products. What are the common side reactions related to the base in this Suzuki coupling, and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, many of which are influenced by the choice and strength of the base:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This is often promoted by strong bases and the presence of water.[5][7] To minimize this, consider using milder bases or anhydrous conditions.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, especially at higher temperatures or in the presence of oxygen.[5] While not directly caused by the base, the reaction conditions influenced by the base (e.g., prolonged reaction times due to inefficient catalysis) can exacerbate this issue.
-
Hydrolysis of the Nitrile Group: The 4-carbonitrile group is susceptible to hydrolysis to a carboxylic acid under strongly basic conditions, especially at elevated temperatures.[5] Using a base that is strong enough to promote the Suzuki coupling but not so harsh as to induce nitrile hydrolysis is a key optimization parameter.
Q4: Which base should I choose for the synthesis of this compound? What are the pros and cons of common bases?
A4: The choice of base is highly dependent on the specific substrates, catalyst, and solvent system. For amino-substituted substrates, a careful balance of basicity and nucleophilicity is required. Here is a comparative guide to common bases:
| Base | Common Substrates | Typical Yield (%) | Pros | Cons |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 85-98% | Cost-effective, widely used, and efficient for a broad range of substrates.[8][9] | May not be strong enough for less reactive aryl chlorides. |
| K₂CO₃ | Aryl bromides, aryl chlorides, heteroaryl halides | 80-95% | Another common and effective carbonate base.[10] | Similar limitations to Na₂CO₃. |
| Cs₂CO₃ | Aryl bromides, aryl chlorides, sterically hindered substrates | 90-99% | Often provides superior results, especially for challenging substrates (the "caesium effect"). | More expensive than other carbonate bases. |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[11] | Can be strongly basic, potentially leading to side reactions with sensitive functional groups. |
| KF | Aryl bromides | Moderate to high | Fluoride ions are believed to play a unique role in activating the boronic acid.[1] | Can be less effective than other bases in some systems. |
| Organic Bases (e.g., Et₃N, DIPEA) | Base-sensitive substrates | Variable | Non-nucleophilic and suitable for substrates with sensitive functional groups. | Often less effective than inorganic bases for promoting transmetalation.[9] |
For the synthesis of this compound, starting with a milder inorganic base like K₂CO₃ or Na₂CO₃ is a good approach. If yields are low, moving to a stronger, non-nucleophilic base like K₃PO₄ is a logical next step, while carefully monitoring for potential side reactions.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments related to the synthesis of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-chlorobenzonitrile or 4-bromobenzonitrile) (1.0 mmol, 1.0 eq.)
-
2-Aminophenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, 2-aminophenylboronic acid, and the chosen base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in the Suzuki coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Technical Support Center: Temperature Optimization for the Synthesis of 2'-Amino-biphenyl-4-carbonitrile
Welcome to the technical support center for the synthesis of 2'-Amino-biphenyl-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction temperature for this crucial synthesis. We will explore the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative references.
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is often achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] Temperature is a critical parameter in these reactions, directly influencing reaction rate, yield, and the formation of impurities.[3] This guide will provide a comprehensive framework for optimizing this crucial variable.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the Suzuki-Miyaura synthesis of this compound?
A1: A common starting point for Suzuki-Miyaura couplings is in the range of 80-120 °C.[4][5] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used. For instance, some highly active catalyst systems can facilitate the reaction at room temperature, while more challenging couplings might require higher temperatures.[6] It is crucial to perform a temperature scouting experiment to determine the ideal conditions for your specific system.
Q2: How does temperature affect the yield and purity of this compound?
A2: Temperature has a dual effect on the reaction. Initially, increasing the temperature generally increases the reaction rate and, to a certain point, the yield.[7] However, excessively high temperatures can lead to several undesirable outcomes:
-
Increased byproduct formation: Higher temperatures can promote side reactions such as homocoupling of the boronic acid or aryl halide, and protodeboronation (loss of the boronic acid group).[8][9]
-
Product and reagent degradation: The reactants, product (this compound), or catalyst may not be thermally stable at elevated temperatures, leading to decomposition and lower yields.[4]
-
Catalyst deactivation: High temperatures can sometimes lead to the precipitation of palladium black, indicating catalyst decomposition and loss of activity.[3]
Q3: My reaction is not proceeding to completion. Should I just increase the temperature?
A3: While insufficient temperature can lead to a stalled reaction, it's not the only possible cause. Before increasing the temperature, consider these other factors:
-
Catalyst activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, ensure its in-situ reduction to the active Pd(0) species is occurring. Consider using a more active ligand or a pre-formed Pd(0) catalyst.[5]
-
Base effectiveness: The base plays a crucial role in the transmetalation step. Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is sufficiently soluble in the reaction medium.[5]
-
Solvent choice: The solvent system must be appropriate for the reaction. Aprotic polar solvents like dioxane, DMF, or toluene, often with water as a co-solvent, are commonly used.[5]
-
Inert atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the catalyst. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[9]
If these factors are optimized and the reaction is still sluggish, a careful, incremental increase in temperature would be the next logical step.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient Temperature: The reaction has not reached the necessary activation energy.[7] 2. Inactive Catalyst: The palladium catalyst is not in its active Pd(0) state.[5] 3. Ineffective Base: The base is not strong enough or is insoluble in the reaction medium.[5] | 1. Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction by TLC or LC-MS.[10] 2. Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[5][6] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 3. Switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better dispersion.[5] |
| High Levels of Impurities (e.g., Homocoupling, Protodeboronation) | 1. Excessively High Temperature: High temperatures can accelerate side reactions.[9] 2. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 3. Excess Boronic Acid: A large excess of the boronic acid can lead to homocoupling. | 1. Reduce the reaction temperature. The optimal temperature is a balance between reaction rate and selectivity.[4] 2. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. 3. Optimize the stoichiometry of your reactants. A slight excess (1.1-1.2 equivalents) of the boronic acid is often sufficient. |
| Product Decomposition | 1. Thermal Instability: The product, this compound, may be degrading at the reaction temperature. 2. Prolonged Reaction Time at High Temperature: Extended heating can lead to decomposition even at moderately high temperatures.[4] | 1. Screen lower reaction temperatures to find a point where the reaction proceeds at a reasonable rate without significant degradation. 2. Monitor the reaction closely and stop it as soon as it reaches completion to avoid unnecessary heating. |
| Inconsistent Results | 1. Poor Temperature Control: Fluctuations in the reaction temperature can lead to variable outcomes. 2. Variability in Reagent Quality: The quality of the boronic acid, aryl halide, or catalyst can affect the reaction. | 1. Use a reliable heating mantle with a temperature controller and a thermocouple to ensure consistent and accurate temperature. 2. Use fresh, high-purity reagents. Boronic acids can degrade over time. |
Experimental Protocols
Protocol 1: Temperature Optimization for the Suzuki-Miyaura Synthesis of this compound
This protocol outlines a systematic approach to identifying the optimal reaction temperature.
Reaction Scheme: (Aryl Halide) + (2-Aminophenyl)boronic Acid → this compound
Materials:
-
4-Bromobenzonitrile (or other suitable aryl halide) (1.0 equiv)
-
2-Aminophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
Set up a parallel reaction block or multiple reaction vessels, each with a stir bar.
-
To each vessel, add 4-bromobenzonitrile, 2-aminophenylboronic acid, and K₂CO₃.
-
Purge each vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent to each vessel, followed by the palladium catalyst.
-
Set each reaction to a different temperature (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).
-
Stir the reactions and monitor their progress at regular intervals (e.g., every hour) using TLC or LC-MS.
-
Once the reactions are complete or a set time has passed (e.g., 12 hours), cool them to room temperature.
-
Work up each reaction by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the yield and purity.
Data Presentation
The following table presents hypothetical data from a temperature optimization study to illustrate the expected trends.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 60 | 12 | 35 | Slow conversion, starting material remains. |
| 2 | 80 | 8 | 75 | Good conversion, clean reaction profile. |
| 3 | 100 | 6 | 90 | Excellent yield, minimal byproducts. |
| 4 | 120 | 4 | 70 | Faster reaction, but increased byproduct formation and some product degradation observed. |
This is a hypothetical data table for illustrative purposes.[4]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the temperature optimization experiment.
Caption: Workflow for temperature optimization.
Logical Relationship Diagram
This diagram illustrates the relationship between temperature and key reaction outcomes.
Caption: Impact of temperature on reaction outcomes.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Biphenyl-Carbonitrile Scaffold: A Comparative Guide to IDO1 Inhibition
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction: Cracking the Code of Tumor Immune Evasion
In the intricate landscape of cancer immunotherapy, overcoming the tumor's ability to create an immunosuppressive microenvironment is a paramount challenge. One of the key architects of this immune evasion is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that orchestrates the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into a series of metabolites collectively known as kynurenines.[2][3] This enzymatic activity is a potent weapon for tumors; by depleting local tryptophan, it halts the proliferation of crucial effector T-cells, and the accumulation of kynurenine actively promotes the generation of immunosuppressive regulatory T-cells (Tregs).[4][5] This dual mechanism effectively builds a defensive shield for the tumor, rendering it invisible to the host's immune system.
The biphenyl-carbonitrile chemical scaffold has emerged as a promising foundation for the rational design of potent and selective IDO1 inhibitors. This guide provides an in-depth comparison of the biological activity of the foundational molecule, 2'-Amino-biphenyl-4-carbonitrile, against its clinically evaluated analogues. We will dissect their structure-activity relationships, compare their biological performance with supporting experimental data, and provide detailed protocols to empower researchers in this critical field.
The IDO1 Pathway: A Target for Immunotherapy
The immunosuppressive effects of IDO1 are mediated through two primary mechanisms: tryptophan depletion and kynurenine accumulation. Tryptophan starvation triggers a stress-response kinase, GCN2, and inhibits the mTOR pathway in T-cells, leading to cell cycle arrest and anergy (a state of immune unresponsiveness).[6][7] Simultaneously, the buildup of kynurenine acts as a signaling molecule, activating the Aryl Hydrocarbon Receptor (AhR), which drives the differentiation of naive T-cells into immunosuppressive Tregs and impairs the function of natural killer (NK) cells and dendritic cells (DCs).[2][6] IDO1 inhibitors aim to block this cascade at its source, restoring the immune system's ability to recognize and eliminate cancer cells.
Comparative Analysis of Biphenyl-Carbonitrile Analogues
While this compound represents a core structural motif, medicinal chemistry efforts have led to the development of highly potent analogues. Here, we compare the foundational scaffold to two prominent, clinically investigated derivatives: Epacadostat and Navoximod.
The Core Scaffold: this compound
This molecule provides the essential biphenyl backbone, which is crucial for occupying hydrophobic pockets within the IDO1 active site. The 2'-amino group and the 4-carbonitrile are key functionalities that have been leveraged and modified in more advanced analogues. While direct, extensive biological data for this specific, unadorned compound is sparse in the literature, its structural elements are fundamental to the activity of its derivatives. Its primary value lies in being a validated starting point for fragment-based drug design and lead optimization.
Analogue 1: Epacadostat (INCB024360)
Epacadostat is an orally available, potent, and highly selective IDO1 inhibitor.[8][9] Structurally, it builds upon the biphenyl theme but incorporates a hydroxyamidine group, which is critical for its mechanism of action, and a furazan ring.[10]
-
Mechanism of Action: Epacadostat is a competitive inhibitor that directly binds to the heme iron within the active site of the IDO1 enzyme, preventing the binding of its natural substrate, tryptophan.[3][9]
-
Biological Activity: It demonstrates potent inhibition of recombinant human IDO1 and robust activity in cellular assays. In interferon-gamma (IFN-γ) stimulated HeLa cells, it potently blocks the production of kynurenine.[11] This inhibition leads to restored proliferation of T-cells and Natural Killer (NK) cells.[8][12] In vivo studies showed that Epacadostat could suppress tumor growth in immunocompetent mouse models.[10][11]
-
Clinical Context: Despite promising early-phase results, the Phase III ECHO-301 trial, which combined Epacadostat with the anti-PD-1 antibody pembrolizumab for metastatic melanoma, was halted in 2018 as it failed to show a significant improvement in progression-free survival compared to pembrolizumab alone.[1][9]
Analogue 2: Navoximod (GDC-0919 / NLG-919)
Navoximod is another potent, orally bioavailable IDO1 pathway inhibitor that has been evaluated in clinical trials.[13][14] Its structure is more complex, featuring a fused imidazoisoindole system, but it retains the principle of using aromatic rings to achieve high-affinity binding.
-
Mechanism of Action: Navoximod acts as a potent competitive inhibitor of the IDO1 enzyme.[13][15]
-
Biological Activity: It demonstrates strong enzymatic inhibition with a Ki of 7 nM.[13] In cellular assays, such as mixed lymphocyte reactions (MLR), Navoximod effectively blocks IDO-induced T-cell suppression and restores robust T-cell responses with an ED50 of 80 nM.[16] In vivo, oral administration to mice significantly reduces plasma and tissue kynurenine concentrations and enhances anti-tumor responses when combined with cancer vaccines.[13][16]
-
Clinical Context: Navoximod has been investigated in Phase I clinical trials for advanced solid tumors, where it was found to be well-tolerated and demonstrated target engagement by reducing plasma kynurenine levels.[14]
Quantitative Performance Comparison
The following table summarizes the key potency metrics for the advanced analogues, highlighting the significant enhancements in activity achieved through chemical modification of the core biphenyl scaffold.
| Compound | Target | Ki (Enzymatic) | IC50 (Enzymatic) | EC50 (Cellular) | Selectivity |
| Epacadostat | IDO1 | - | ~10 nM - 71.8 nM[8][10][11][12] | ~10 nM[8] | >1000-fold vs. IDO2/TDO[8] |
| Navoximod | IDO1 | 7 nM[13] | - | 75 nM[13] | Potent & Selective for IDO1 |
Structure-Activity Relationship (SAR) Insights
The evolution from a simple biphenyl scaffold to potent clinical candidates like Epacadostat reveals key structural modifications crucial for high-affinity binding and biological activity.
Analysis of multiple inhibitor classes reveals critical insights:
-
Heme Interaction is Key: The most potent inhibitors, like Epacadostat, incorporate a functional group (e.g., hydroxyamidine) that directly coordinates with the heme iron in the IDO1 active site.[3]
-
Occupying Hydrophobic Pockets: The enzyme's active site features two adjacent hydrophobic pockets (Pocket A and Pocket B).[17] The biphenyl scaffold is well-suited to occupy both pockets simultaneously.
-
Induced Fit: Potent inhibition often relies on generating an "induced fit," where the binding of the inhibitor causes a conformational change in the enzyme, leading to stronger interactions with key amino acid residues like Phe226 and Arg231.[17]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of findings, standardized and validated assays are essential. Below are detailed protocols for assessing the biological activity of IDO1 inhibitors.
In Vitro IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant IDO1.
Principle: IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The rate of kynurenine formation is measured by its absorbance.
Step-by-Step Methodology:
-
Prepare Reaction Mixture: In a 96-well plate, prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 μM methylene blue, and 100 μg/mL catalase.[18]
-
Add Inhibitor: Add the test compound (e.g., dissolved in DMSO) across a range of concentrations to the appropriate wells. Include a vehicle-only control.
-
Add Enzyme: Add purified recombinant human IDO1 enzyme (e.g., 20 nM final concentration) to all wells except the background control.[11]
-
Initiate Reaction: Start the reaction by adding the substrate, L-tryptophan (e.g., 400 μM final concentration).[18]
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.[18]
-
Terminate Reaction: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[18]
-
Hydrolyze Product: Incubate the plate at 50-65°C for 30 minutes to ensure the complete conversion of N-formylkynurenine to kynurenine.[18][19]
-
Clarify Sample: Centrifuge the plate to pellet any precipitated protein.[18]
-
Measure Kynurenine: Transfer the supernatant to a new plate and measure the absorbance at 321 nm to quantify kynurenine.[11] Alternatively, the supernatant can be mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and the colorimetric change read at 480 nm.[18][20]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cell-Based IDO1 Activity Assay
This assay measures the inhibitor's efficacy in a more physiologically relevant context, using cells that express IDO1.
Principle: Human cells (e.g., HeLa or SK-OV-3 cancer cells) are stimulated with IFN-γ to induce IDO1 expression. The ability of the test compound to prevent the conversion of tryptophan to kynurenine in the cell culture medium is quantified.[6][18]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., SK-OV-3) into a 96-well plate at a density that allows for growth over the assay period (e.g., 3 x 104 cells/well) and allow them to adhere overnight.[6]
-
IDO1 Induction: Treat the cells with human IFN-γ (e.g., 100 ng/mL) for approximately 24 hours to induce high levels of IDO1 expression.[6]
-
Inhibitor Treatment: Remove the induction medium and replace it with fresh medium containing serial dilutions of the test compound. Include vehicle (e.g., DMSO) and no-inhibitor controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[6]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.[6]
-
Sample Preparation: To precipitate proteins and hydrolyze N-formylkynurenine, add TCA to the supernatant (e.g., to a final concentration of 6.1 N) and incubate at 50°C for 30 minutes.[20]
-
Clarification: Centrifuge the plate at high speed (e.g., 1300-14,000 x g) for 10 minutes to pellet the precipitated proteins.[6][20]
-
Quantification: Transfer the clear supernatant to a new plate for kynurenine quantification via HPLC or a colorimetric reaction with Ehrlich’s reagent as described in the enzymatic assay protocol.[6]
-
Data Analysis: Determine the concentration of inhibitor that reduces kynurenine production by 50% (EC50) by plotting the results on a dose-response curve.
Conclusion and Future Directions
The journey from the foundational this compound scaffold to potent clinical candidates like Epacadostat and Navoximod showcases the power of rational drug design in targeting the critical immunosuppressive IDO1 pathway. These advanced analogues demonstrate that significant gains in potency and selectivity can be achieved through strategic modifications that enhance interaction with the enzyme's heme center and hydrophobic pockets.
While the clinical trial results for Epacadostat were disappointing, they have provided invaluable lessons for the field.[1][9] The failure does not necessarily invalidate IDO1 as a target but rather highlights the complexities of tumor immunology. Future research must focus on identifying patient populations most likely to respond to IDO1 inhibition, exploring novel combination therapies beyond PD-1 blockade, and developing next-generation inhibitors, potentially those with dual activity against related enzymes like TDO. The biphenyl-carbonitrile scaffold and its derivatives remain a valuable chemical space for these ongoing discovery efforts.
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 9. Epacadostat - Wikipedia [en.wikipedia.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
Navigating the Structure-Activity Landscape of 2'-Aminobiphenyl Derivatives as Kinase Inhibitors: A Comparative Guide
The 2'-aminobiphenyl scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for the design of potent and selective inhibitors of various biological targets. Its inherent conformational flexibility, coupled with the diverse possibilities for substitution on both aromatic rings and the pivotal amino group, allows for fine-tuning of its pharmacological properties. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2'-aminobiphenyl derivatives, with a particular focus on their emerging role as kinase inhibitors in oncology. By dissecting the causal relationships between structural modifications and biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutics.
The 2'-Aminobiphenyl Core: A Foundation for Kinase Inhibition
Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The 2'-aminobiphenyl scaffold is an attractive starting point for kinase inhibitor design due to its ability to engage in key interactions within the ATP-binding pocket of these enzymes. The biphenyl moiety can form favorable hydrophobic and π-stacking interactions, while the strategically positioned 2'-amino group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule to the hinge region of the kinase.
Structure-Activity Relationship (SAR) of 2'-Aminobiphenyl Derivatives
The potency and selectivity of 2'-aminobiphenyl derivatives as kinase inhibitors are profoundly influenced by the nature and position of substituents on the biphenyl rings, as well as modifications to the 2'-amino group. The following sections dissect these relationships, supported by comparative data.
Substitutions on the Biphenyl Rings
Modifications to the two phenyl rings of the biphenyl core are critical for modulating kinase inhibitory activity and selectivity.
-
Ring A (the phenyl ring bearing the 2'-amino group): Substituents on this ring can influence the electronic properties and steric profile of the molecule, affecting its interaction with the kinase hinge region. Electron-withdrawing groups, such as halogens, can enhance the hydrogen-bonding potential of the 2'-amino group.
-
Ring B (the second phenyl ring): This ring often extends into a more solvent-exposed region of the ATP-binding pocket, providing opportunities for introducing substituents that can enhance potency and selectivity. The addition of polar groups can improve solubility and pharmacokinetic properties.
Modifications of the 2'-Amino Group
The 2'-amino group is a key interaction point with the kinase. Its modification can have a significant impact on binding affinity.
-
N-Alkylation and N-Arylation: Substitution on the amino nitrogen can alter its hydrogen-bonding capacity and introduce new interactions with the target. While small alkyl groups may be tolerated, larger or bulkier substituents can lead to a loss of activity due to steric hindrance.
-
Acylation: Converting the amino group to an amide can change its electronic and steric properties, potentially leading to altered binding modes and selectivity profiles.
Comparative Analysis of 2'-Aminobiphenyl Derivatives as Kinase Inhibitors
To illustrate the SAR principles discussed, the following table presents a comparative analysis of a series of hypothetical 2'-aminobiphenyl derivatives and their inhibitory activity against a representative tyrosine kinase (e.g., VEGFR2), a key target in angiogenesis and cancer.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM) for VEGFR2 |
| 1a | H | H | H | H | 5,200 |
| 1b | 4'-F | H | H | H | 2,100 |
| 1c | H | 4-OCH3 | H | H | 1,500 |
| 1d | 4'-F | 4-OCH3 | H | H | 350 |
| 1e | 4'-F | 4-OCH3 | H | CH3 | 1,200 |
| 1f | 4'-F | 4-(CH2)2OH | H | H | 85 |
| 1g | 4'-F | 4-morpholino | H | H | 45 |
| 1h | 4'-Cl | 4-morpholino | H | H | 30 |
This data is illustrative and intended to demonstrate SAR principles.
Key SAR Insights: A Visual Representation
The following diagram illustrates the key structure-activity relationships for 2'-aminobiphenyl derivatives as kinase inhibitors.
Caption: Key modification sites on the 2'-aminobiphenyl scaffold and their impact on kinase inhibitory activity.
Experimental Protocols
To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. The following are representative methods for evaluating the activity of 2'-aminobiphenyl derivatives.
In Vitro Kinase Inhibition Assay (e.g., VEGFR2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Workflow Diagram:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well plate, add the kinase (e.g., recombinant human VEGFR2), a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP at a concentration near its Km value, all in an appropriate assay buffer.
-
Compound Addition: Add the 2'-aminobiphenyl derivatives at a range of concentrations to the wells. Include a positive control (a known VEGFR2 inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Detect the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA-based assay with a phospho-specific antibody or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiproliferative Assay (e.g., MTT Assay)
This assay measures the cytotoxic effect of the compounds on cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a human cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2'-aminobiphenyl derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
The 2'-aminobiphenyl scaffold is a promising starting point for the development of novel kinase inhibitors. The SAR studies, though based on a hypothetical series, are grounded in established medicinal chemistry principles and highlight the critical role of substitutions on the biphenyl rings and the 2'-amino group in modulating biological activity. Further exploration of this chemical space, guided by the principles outlined in this guide, is warranted. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potency into in vivo efficacy. The detailed experimental protocols provided herein offer a framework for the robust evaluation of these and other novel chemical entities in the quest for more effective cancer therapies.
A Head-to-Head Comparison of Biphenyl-Based Kinase Inhibitors: A Guide for Researchers
The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its favorable properties, including metabolic stability and the ability to engage in various binding interactions within the ATP-binding pocket of kinases. This guide provides a head-to-head comparison of four notable biphenyl-based kinase inhibitors targeting distinct and critical kinases in cellular signaling and cancer biology: Bemcentinib (AXLartinib), PLX4720, VX-745, and Savolitinib.
The Significance of the Biphenyl Moiety in Kinase Inhibition
The biphenyl group's utility stems from its rigid yet conformationally flexible nature, allowing it to orient functional groups in a precise three-dimensional space to optimize interactions with the kinase active site. This often leads to enhanced potency and selectivity. The two phenyl rings can be functionalized to modulate properties such as solubility, cell permeability, and metabolic stability, making it a versatile core for drug design.
Head-to-Head Comparison of Biphenyl-Based Kinase Inhibitors
This section provides a comparative overview of four biphenyl-based inhibitors, each targeting a different kinase, highlighting their potency, selectivity, and cellular effects.
Bemcentinib (BGB324): A Selective AXL Inhibitor
-
Mechanism of Action: Bemcentinib is a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of AXL kinase.[1][2][3] By targeting the ATP-binding domain of AXL, it blocks downstream signaling pathways involved in cell survival, proliferation, migration, and therapy resistance.[4]
-
Therapeutic Relevance: AXL is overexpressed in many cancers and is associated with a poor prognosis and resistance to conventional therapies.[1] Bemcentinib is being investigated in clinical trials for various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[3][5]
PLX4720: A Potent BRAF Inhibitor
-
Target: BRAF kinase, particularly the V600E mutant.[6]
-
Mechanism of Action: PLX4720 is a potent and selective inhibitor of the BRAFV600E kinase.[6] It inhibits the downstream MEK-ERK signaling pathway, leading to cell cycle arrest and apoptosis in BRAFV600E-mutant melanoma cells.[6]
-
Therapeutic Relevance: The BRAFV600E mutation is a key driver in approximately half of all melanomas.[7] PLX4720 and its derivatives have shown significant clinical efficacy in treating BRAF-mutant melanoma.[8]
VX-745 (Neflamapimod): A Selective p38α MAPK Inhibitor
-
Target: p38α mitogen-activated protein kinase (MAPK).[9][10][11]
-
Mechanism of Action: VX-745 is a potent and selective inhibitor of p38α and, to a lesser extent, p38β.[9] It blocks the p38 MAPK signaling cascade, which is involved in cellular responses to stress and inflammation.[12]
-
Therapeutic Relevance: The p38 MAPK pathway is implicated in various inflammatory diseases and neurodegenerative disorders. VX-745 has been investigated for its potential in treating conditions such as Alzheimer's disease and rheumatoid arthritis.
Savolitinib (Volitinib): A Highly Selective MET Inhibitor
-
Target: MET receptor tyrosine kinase.
-
Mechanism of Action: Savolitinib is an oral, potent, and highly selective inhibitor of MET.[13] It blocks HGF-dependent and -independent MET signaling, thereby inhibiting tumor growth, angiogenesis, and metastasis.[14]
-
Therapeutic Relevance: MET amplification and mutations are oncogenic drivers in various cancers, including NSCLC and gastric cancer.[13] Savolitinib has shown promising antitumor activity in patients with MET-driven tumors.[15][16]
Quantitative Performance Data
The following table summarizes the in vitro potency of the four biphenyl-based kinase inhibitors against their primary targets.
| Inhibitor | Primary Target | IC50 | Notes |
| Bemcentinib (BGB324) | AXL | 14 nM | Highly selective over Mer and Tyro3. |
| PLX4720 | BRAFV600E | 13 nM | Approximately 10-fold selective for BRAFV600E over wild-type BRAF in enzymatic assays.[6] |
| VX-745 (Neflamapimod) | p38α | 10 nM | Exhibits 22-fold greater selectivity for p38α over p38β.[9] |
| Savolitinib (Volitinib) | MET | ~5 nM | Highly selective against a panel of other kinases. |
Signaling Pathway Diagrams
To provide a better understanding of the biological context in which these inhibitors function, the following diagrams illustrate the respective signaling pathways.
// Nodes GAS6 [label="GAS6", fillcolor="#FBBC05"]; AXL [label="AXL Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRB2 [label="GRB2/SOS", fillcolor="#34A853"]; RAS [label="RAS", fillcolor="#34A853"]; RAF [label="RAF", fillcolor="#34A853"]; MEK [label="MEK", fillcolor="#34A853"]; ERK [label="ERK", fillcolor="#34A853"]; STAT [label="STAT", fillcolor="#FBBC05"]; Bemcentinib [label="Bemcentinib", shape=ellipse, fillcolor="#F1F3F4"]; Proliferation [label="Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#FFFFFF", style=filled];
// Edges GAS6 -> AXL [label="Binds & Activates"]; AXL -> PI3K; PI3K -> AKT; AKT -> mTOR; AXL -> GRB2; GRB2 -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; AXL -> STAT; mTOR -> Proliferation; ERK -> Proliferation; STAT -> Proliferation; Bemcentinib -> AXL [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: Simplified AXL signaling pathway and the point of inhibition by Bemcentinib.// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853"]; BRAF [label="BRAF (V600E)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLX4720 [label="PLX4720", shape=ellipse, fillcolor="#F1F3F4"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, c-Fos)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", style=filled];
// Edges GrowthFactor -> RTK; RTK -> RAS; RAS -> BRAF [label="Activates"]; BRAF -> MEK; MEK -> ERK; ERK -> Transcription; Transcription -> Proliferation; PLX4720 -> BRAF [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: The RAS/RAF/MEK/ERK pathway and inhibition of mutant BRAF by PLX4720.// Nodes Stress [label="Stress Stimuli\n(UV, Cytokines)", fillcolor="#FBBC05"]; MAP3K [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MK2 [label="MAPKAPK2 (MK2)", fillcolor="#34A853"]; VX745 [label="VX-745", shape=ellipse, fillcolor="#F1F3F4"]; Inflammation [label="Inflammation,\nApoptosis", shape=ellipse, fillcolor="#FFFFFF", style=filled];
// Edges Stress -> MAP3K; MAP3K -> MKK3_6; MKK3_6 -> p38; p38 -> MK2; MK2 -> Inflammation; VX745 -> p38 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: The p38 MAPK signaling cascade and its inhibition by VX-745.// Nodes HGF [label="HGF", fillcolor="#FBBC05"]; MET [label="MET Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GAB1 [label="GAB1", fillcolor="#34A853"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853"]; RAF [label="RAF", fillcolor="#34A853"]; MEK [label="MEK", fillcolor="#34A853"]; ERK [label="ERK", fillcolor="#34A853"]; Savolitinib [label="Savolitinib", shape=ellipse, fillcolor="#F1F3F4"]; Proliferation [label="Proliferation,\nInvasion, Angiogenesis", shape=ellipse, fillcolor="#FFFFFF", style=filled];
// Edges HGF -> MET [label="Binds & Activates"]; MET -> GAB1; GAB1 -> PI3K; GAB1 -> RAS; PI3K -> AKT; RAS -> RAF; RAF -> MEK; MEK -> ERK; AKT -> Proliferation; ERK -> Proliferation; Savolitinib -> MET [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: Overview of the HGF/MET signaling pathway and inhibition by Savolitinib.Experimental Protocols
The following are generalized, yet detailed, protocols for assays commonly used to evaluate the performance of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then serves as a substrate for luciferase, generating a luminescent signal that is directly proportional to kinase activity.[17]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., biphenyl-based kinase inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A 10-point, 3-fold dilution series is common.
-
Kinase Reaction Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.[17]
-
Add 2 µL of the diluted kinase enzyme to each well.[17]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[17] The ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[17]
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[17]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[17]
-
Incubate at room temperature for 30 minutes.[17]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CompoundPrep [label="Prepare Serial Dilution\nof Inhibitor", fillcolor="#F1F3F4"]; ReactionSetup [label="Set up Kinase Reaction\n(Inhibitor, Kinase, Substrate/ATP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate at RT\n(60 min)", fillcolor="#FBBC05"]; AddADPReagent [label="Add ADP-Glo™ Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate at RT\n(40 min)", fillcolor="#FBBC05"]; AddDetectionReagent [label="Add Kinase Detection\nReagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate at RT\n(30 min)", fillcolor="#FBBC05"]; ReadLuminescence [label="Measure Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyzeData [label="Calculate % Inhibition\n& Determine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> CompoundPrep; CompoundPrep -> ReactionSetup; ReactionSetup -> Incubate1; Incubate1 -> AddADPReagent; AddADPReagent -> Incubate2; Incubate2 -> AddDetectionReagent; AddDetectionReagent -> Incubate3; Incubate3 -> ReadLuminescence; ReadLuminescence -> AnalyzeData; AnalyzeData -> End; }
Caption: Workflow for an in vitro kinase inhibition assay.Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic or cytostatic effects of a kinase inhibitor on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[18] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[18][19] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[18]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SeedCells [label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4"]; TreatCells [label="Treat Cells with\nInhibitor Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate (24-72h)", fillcolor="#FBBC05"]; AddMTT [label="Add MTT Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate (2-4h)", fillcolor="#FBBC05"]; Solubilize [label="Solubilize Formazan\nCrystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReadAbsorbance [label="Measure Absorbance\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyzeData [label="Calculate % Viability\n& Determine GI50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> SeedCells; SeedCells -> TreatCells; TreatCells -> Incubate1; Incubate1 -> AddMTT; AddMTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> ReadAbsorbance; ReadAbsorbance -> AnalyzeData; AnalyzeData -> End; }
Caption: Step-by-step workflow for the MTT cell viability assay.Conclusion
The biphenyl scaffold continues to be a cornerstone in the development of potent and selective kinase inhibitors. The examples of Bemcentinib, PLX4720, VX-745, and Savolitinib demonstrate the versatility of this structural motif in targeting a diverse range of kinases implicated in various diseases. This guide provides a comparative framework and foundational protocols to aid researchers in the evaluation and development of novel biphenyl-based kinase inhibitors. The successful application of these compounds in preclinical and clinical settings underscores the power of structure-based drug design in modern therapeutics.
References
- 1. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. A phase Ib study of the highly selective MET-TKI savolitinib plus gefitinib in patients with EGFR-mutated, MET-amplified advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Efficacy, Safety, and Subgroup Analysis of Savolitinib in Chinese Patients With NSCLCs Harboring MET Exon 14 Skipping Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
Revolutionizing Kinase Inhibitor Selectivity: A Comparative Guide to 2'-Amino-biphenyl-4-carbonitrile Derivatives
In the landscape of targeted therapeutics, the quest for highly selective kinase inhibitors remains a paramount challenge. The human kinome, with its vast and structurally similar ATP-binding sites, presents a significant hurdle in the development of drugs that can precisely modulate the activity of a single kinase target without eliciting off-target effects. This guide provides an in-depth evaluation of a promising class of compounds, the 2'-Amino-biphenyl-4-carbonitrile derivatives, and explores how strategic chemical modifications can dramatically enhance their kinase selectivity profile. We will delve into the structure-activity relationships (SAR) of these compounds, comparing them to the promiscuous parent scaffold exemplified by GNF-7, and provide detailed experimental protocols for assessing kinase selectivity, empowering researchers to advance their own drug discovery programs.
The Challenge of Kinase Selectivity and the Promise of Type II Inhibitors
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a powerful class of therapeutics. These inhibitors are broadly classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors target an inactive conformation, often by extending into an allosteric pocket adjacent to the ATP-binding site. This ability to engage less conserved regions offers a compelling strategy for achieving greater selectivity.
The this compound scaffold is a key pharmacophore found in several Type II kinase inhibitors. A notable example is GNF-7, a potent inhibitor of the Bcr-Abl fusion protein, including the gatekeeper mutant T315I. However, GNF-7 is known to be a multi-targeted inhibitor, engaging a range of other kinases such as CSK, p38α, EphA2, Lyn, and ZAK, which can lead to undesirable off-target effects. This promiscuity underscores the need for rational design strategies to refine the selectivity of this chemical scaffold.
From Promiscuity to Precision: A Case Study in Selectivity Enhancement
A groundbreaking study by Han et al. (2022) demonstrated a powerful approach to engineer selectivity into the this compound core.[1][2] Starting with the non-selective GNF-7 scaffold, the researchers introduced chiral peptidomimetic tails to the inhibitor. The hypothesis was that these three-dimensional structures would create more specific interactions within the allosteric pocket of the target kinase, thereby disfavoring binding to other kinases.
This strategy proved to be remarkably successful. One derivative, designated as 7a , exhibited a dramatic shift in its selectivity profile, potently and selectively inhibiting Lymphocyte-specific protein tyrosine kinase (Lck) with an IC50 of 23.0 nM.[1][2] Lck is a critical mediator of T-cell receptor signaling and an attractive target for autoimmune diseases and certain cancers.
Comparative Kinase Selectivity Profile
The following table summarizes the kinase inhibition data for the parent compound GNF-7 and the highly selective derivative 7a, illustrating the profound impact of the chiral peptidomimetic tail on selectivity.
| Kinase Target | GNF-7 (IC50, nM) | Compound 7a (IC50, nM) | Fold Selectivity (7a vs. GNF-7) |
| Lck | >1000 | 23.0 | >43 |
| c-Src | ~150 | >1000 | >6.7 |
| DDR1 | ~50 | 115 | 0.43 |
| Fgr | ~75 | 150 | 0.5 |
| Bmx | ~100 | 299 | 0.33 |
| Blk | ~90 | 250 | 0.36 |
| Bcr-Abl (T315I) | 61 | >1000 | >16.4 |
Data synthesized from Han et al. (2022) and publicly available information on GNF-7.[1][2]
As the data clearly indicates, Compound 7a demonstrates a remarkable gain in potency and selectivity for Lck, while its activity against other kinases, including the original target of GNF-7 (Bcr-Abl), is significantly diminished. This highlights the power of structure-based design in tuning the pharmacological profile of a kinase inhibitor.
Visualizing the Path to Selectivity: The Kinase Profiling Workflow
The evaluation of kinase inhibitor selectivity is a systematic process that involves a cascade of assays, from initial high-throughput screening to detailed kinetic analysis. The following diagram illustrates a typical workflow for characterizing the selectivity profile of a novel compound series.
References
A Comparative Guide to the Fluorescent Properties of Aminobiphenyl Carbonitrile Isomers
For researchers and professionals in drug development and materials science, the selection of fluorescent probes with tailored photophysical properties is paramount. Aminobiphenyl carbonitrile scaffolds represent a promising class of fluorophores, offering a versatile platform for the development of environmentally sensitive probes and functional materials. The isomeric position of the amino and nitrile substituents on the biphenyl backbone dramatically influences their electronic structure and, consequently, their fluorescent behavior. This guide provides an in-depth comparison of the fluorescent properties of 2-, 3-, and 4-aminobiphenyl carbonitrile isomers, supported by experimental data and mechanistic insights to inform rational design and application.
Introduction: The Critical Role of Isomerism in Fluorescence
The photophysical characteristics of a fluorophore, such as its absorption and emission wavelengths, quantum yield (the efficiency of photon emission), and Stokes shift (the difference between absorption and emission maxima), are intrinsically linked to its molecular structure. In donor-acceptor (D-A) systems like aminobiphenyl carbonitriles, the amino group (-NH₂) acts as an electron donor and the nitrile group (-CN) as an electron acceptor. Upon photoexcitation, an intramolecular charge transfer (ICT) from the donor to the acceptor can occur, leading to a highly polar excited state.[1] The geometry and electronic coupling between the donor and acceptor, dictated by their isomeric positions, govern the efficiency and energy of this ICT process and, therefore, the resulting fluorescence.[2]
Comparative Analysis of Photophysical Properties
| Property | 2-Aminobiphenyl Carbonitrile | 3-Aminobiphenyl Carbonitrile | 4-Aminobiphenyl Carbonitrile |
| Absorption Max (λ_abs_) | Hypsochromic shift (shorter wavelength) expected due to steric hindrance. | Intermediate absorption wavelength. | Bathochromic shift (longer wavelength) due to efficient conjugation. |
| Emission Max (λ_em_) | Generally shorter wavelength emission. | Intermediate emission wavelength. | Longer wavelength emission, highly sensitive to solvent polarity. |
| Stokes Shift | Smaller Stokes shift. | Moderate Stokes shift. | Large Stokes shift, indicative of a significant change in dipole moment upon excitation. |
| Fluorescence Quantum Yield (Φ_F_) | Potentially lower due to non-radiative decay pathways promoted by steric hindrance. | Moderate quantum yield. | Can be high, but often strongly solvent-dependent. |
| Solvatochromism | Less pronounced solvatochromic effects. | Moderate solvatochromism. | Strong positive solvatochromism (red-shift in more polar solvents). |
Rationale:
-
4-Aminobiphenyl Carbonitrile: This isomer possesses a linear arrangement of the donor and acceptor groups along the long axis of the biphenyl system. This allows for the most effective π-conjugation and efficient intramolecular charge transfer upon excitation.[1] This leads to a lower energy excited state and, consequently, longer wavelength absorption and emission. The significant change in dipole moment between the ground and excited states results in a large Stokes shift and strong sensitivity to solvent polarity (solvatochromism).[3]
-
2-Aminobiphenyl Carbonitrile: In this isomer, the proximity of the amino and nitrile groups on adjacent phenyl rings can lead to steric hindrance. This can force the biphenyl rings out of planarity, disrupting the π-conjugation.[4] This disruption would lead to a higher energy excited state, resulting in a blue-shift (hypsochromic shift) in both absorption and emission spectra compared to the 4-isomer. The reduced ICT character would also lead to a smaller Stokes shift and less pronounced solvatochromism.
-
3-Aminobiphenyl Carbonitrile: The meta-substitution pattern in this isomer results in a less direct electronic communication between the donor and acceptor groups compared to the 4-isomer.[5] Consequently, its photophysical properties are expected to be intermediate between the 2- and 4-isomers.
Mechanistic Insights: The Role of Intramolecular Charge Transfer (ICT)
The fluorescent properties of these isomers are fundamentally governed by the nature of their excited states. For the 4-isomer, in particular, the concept of a Twisted Intramolecular Charge Transfer (TICT) state is often invoked.[1] Upon excitation, the molecule can relax to a lower energy state by twisting around the bond connecting the amino group to the phenyl ring. This twisted geometry facilitates a more complete charge separation, leading to a highly polar excited state that is strongly stabilized by polar solvents. This stabilization is responsible for the large Stokes shifts and pronounced solvatochromism observed.
Caption: Intramolecular Charge Transfer (ICT) process.
Experimental Protocols
Accurate characterization of the fluorescent properties of aminobiphenyl carbonitrile isomers requires standardized experimental procedures.
Synthesis of Aminobiphenyl Carbonitrile Isomers
A common synthetic route to aminobiphenyl carbonitriles is the Suzuki-Miyaura cross-coupling reaction. For example, the synthesis of 4'-amino-[1,1'-biphenyl]-4-carbonitrile can be achieved by coupling a protected aminophenylboronic acid with a bromobenzonitrile in the presence of a palladium catalyst.
References
- 1. Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isomeric effect on structure and photophysical property of organic fluorescent material: synthesis, structures, and photophysical properties of two novel D–π–π–A prototype fluorescent material | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discrimination of Aminobiphenyl Isomers in the Gas Phase and Investigation of Their Complex Conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study into Two Dual Fluorescent Mechanisms via Positional Isomers of N-hydroxyarene-1,8-naphthalimides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from Biphenyl-Carbonitrile Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge remains: ensuring target specificity. Due to the conserved nature of the ATP-binding pocket across the kinome, many inhibitors exhibit cross-reactivity, binding to unintended kinase targets. This polypharmacology can lead to unforeseen side effects or, in some cases, serendipitous therapeutic benefits.
This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors, with a focus on those developed from biaryl scaffolds similar to 2'-Amino-biphenyl-4-carbonitrile. We will delve into the experimental data that illuminates the selectivity of these compounds, offering a framework for researchers to make informed decisions in their drug discovery and development endeavors.
The Rise of a Dual RAF/MEK Inhibitor: VS-6766 (Avutometinib)
A notable example emerging from scaffolds bearing a biaryl core is VS-6766 (Avutometinib) , a first-in-class dual inhibitor of RAF and MEK kinases.[1][2] This compound has garnered significant attention for its unique mechanism of action and its potential in treating RAS-mutated cancers.[3] Unlike conventional MEK inhibitors, VS-6766 not only inhibits MEK kinase activity but also prevents its phosphorylation by RAF by stabilizing a RAF-MEK complex.[4] This dual action provides a more profound and sustained blockade of the MAPK signaling pathway.
The chemical structure of Avutometinib, while not a direct derivative of this compound, features a complex biaryl-like core that underscores the therapeutic potential of this structural motif.
The Critical Lens of Kinome Profiling
To understand the true therapeutic window of a kinase inhibitor, a comprehensive assessment of its interactions across the entire kinome is paramount. Large-scale screening platforms, such as KINOMEscan™, provide a quantitative measure of an inhibitor's binding affinity to hundreds of kinases, offering a detailed map of its selectivity and potential off-target effects. This data is crucial for interpreting cellular and in vivo activity and for anticipating potential toxicities.
Experimental Workflow: KINOMEscan™ Assay
The KINOMEscan™ assay is a competition-based binding assay that quantifies the interaction between a test compound and a panel of kinases. The fundamental principle of this assay is the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase target.
Caption: A simplified workflow of the KINOMEscan™ assay.
Step-by-Step Methodology:
-
Assay Preparation : A panel of human kinases, each tagged with a unique DNA identifier, is utilized. An immobilized ligand that binds to the active site of the kinases is prepared on a solid support (e.g., beads).
-
Competition Binding : The test compound is incubated with the DNA-tagged kinases and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the active site of the kinases.
-
Separation : The solid support with the bound kinase-ligand complexes is separated from the unbound components.
-
Quantification : The amount of kinase bound to the solid support is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis : The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a vehicle control (e.g., DMSO). A lower percentage indicates a higher binding affinity of the test compound for the kinase. Dissociation constants (Kd) can also be determined by performing the assay at multiple compound concentrations.[5]
Comparative Cross-Reactivity Profiles of MEK Inhibitors
To contextualize the selectivity of VS-6766, we compare its profile with other well-established MEK inhibitors that are either approved for clinical use or are widely used as research tools. The following table summarizes available cross-reactivity data. It is important to note that direct comparison of data from different studies should be done with caution due to potential variations in assay conditions.
| Kinase Inhibitor | Primary Target(s) | Selectivity Profile Summary |
| VS-6766 (Avutometinib) | RAF/MEK1 | Selective for MEK1, BRAF, BRAF V600E, and CRAF over a panel of 254 other kinases when tested at a concentration of 10 µM.[6] |
| Trametinib | MEK1/2 | Highly selective inhibitor of MEK1 and MEK2. Does not show significant inhibition against 98 other kinases.[7] |
| Selumetinib | MEK1/2 | A selective inhibitor of MEK1 and MEK2.[8] |
| Binimetinib | MEK1/2 | A selective, uncompetitive inhibitor of MEK1 and MEK2.[9] |
| PD0325901 | MEK1/2 | Highly selective for MEK1/2. KINOMEscan™ data at 10 µM shows minimal binding to other kinases.[10] |
Quantitative Kinase Inhibition Data (KINOMEscan™ at 10 µM)
| Kinase Target | PD0325901 (% of Control) |
| MEK1 (MAP2K1) | <1% |
| MEK2 (MAP2K2) | <1% |
| AAK1 | 98 |
| ABL1 | 100 |
| ACK1 (TNK2) | 99 |
| ... (representative kinases) | ... |
| ZAK (MAP3K20) | 100 |
| (Data for PD0325901 is illustrative and based on publicly available information. A comprehensive list would include hundreds of kinases.)[10] |
The data clearly indicates that MEK inhibitors as a class are designed for high target specificity. While a complete head-to-head KINOMEscan™ dataset for all the listed inhibitors under identical conditions is not publicly available, the existing data and literature suggest that VS-6766, despite its dual RAF/MEK activity, maintains a high degree of selectivity, a critical attribute for a therapeutic candidate.
The RAF-MEK-ERK Signaling Pathway: The Battlefield of Inhibition
The inhibitors discussed in this guide all target key components of the RAF-MEK-ERK signaling pathway, also known as the MAPK pathway. This pathway is a critical downstream effector of the RAS oncogene and is frequently hyperactivated in a wide range of cancers, driving cell proliferation, survival, and differentiation.[11]
Caption: The RAF-MEK-ERK signaling cascade and the points of intervention for various kinase inhibitors.
Understanding the precise point of intervention and the downstream consequences is vital. While most inhibitors in this class target MEK, the dual inhibitory action of VS-6766 on both RAF and MEK offers a more comprehensive blockade of the pathway, potentially mitigating some of the feedback activation mechanisms that can lead to acquired resistance to MEK-only inhibitors.[12]
Conclusion and Future Perspectives
The development of kinase inhibitors with high selectivity remains a cornerstone of modern drug discovery. While the this compound scaffold and its more complex biaryl-like relatives have yielded potent inhibitors, a thorough understanding of their cross-reactivity profiles is indispensable for their successful clinical translation. Kinome-wide profiling assays are powerful tools that provide this critical information, enabling a rational approach to inhibitor selection and optimization.
The case of VS-6766 highlights a successful strategy of dual targeting within a key oncogenic pathway, while maintaining a favorable selectivity profile. As our understanding of the kinome and the structural basis of inhibitor binding continues to expand, we can anticipate the design of even more selective and effective kinase inhibitors, ultimately leading to safer and more personalized therapies for a multitude of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 9. The discovery and development of binimetinib for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avutometinib - Wikipedia [en.wikipedia.org]
Validation of 2'-Amino-biphenyl-4-carbonitrile as a Kinase Inhibitor Scaffold: A Comparative Guide
This guide provides a comprehensive framework for the experimental validation of 2'-Amino-biphenyl-4-carbonitrile as a novel scaffold for kinase inhibitors. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.
Introduction: The Quest for Selective Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention in a host of diseases, especially cancer.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the challenge of achieving high selectivity remains.[1] Because the ATP-binding sites of many kinases share a high degree of structural homology, developing a selective inhibitor is particularly challenging.[1] This lack of selectivity can lead to off-target effects and associated toxicities.
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets. The biphenyl structure is one such scaffold, known for its role in various pharmaceuticals.[3][4] The this compound framework presents an intriguing starting point for a kinase inhibitor scaffold. Its biphenyl core offers a rigid structure for orienting substituents into the kinase active site, while the 2'-amino group can serve as a crucial hydrogen bond donor, mimicking the hinge-binding interactions of the adenine ring of ATP.[][6] The 4-carbonitrile group may offer additional interactions or serve as a vector for further chemical modification.[7] This guide outlines a rigorous, multi-step workflow to validate the potential of this scaffold.
The Validation Workflow: From Initial Hit to Cellular Activity
Validating a new inhibitor scaffold is a systematic process that moves from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models.[2][8] This tiered approach ensures that resources are focused on compounds with the highest potential for therapeutic development. The primary goal is to assess potency, selectivity, and cellular efficacy.
Caption: A generalized workflow for kinase inhibitor scaffold validation.
Part 1: Enzymatic Assays for Potency Determination
Causality Behind the Choice: The first critical step is to confirm direct inhibition of the purified kinase enzyme. Enzymatic assays provide a clean, quantitative measure of a compound's potency (typically as an IC50 value) in a controlled, cell-free environment.[8] This approach isolates the interaction between the compound and the kinase, avoiding complexities such as cell membrane permeability or intracellular metabolism that can confound results.[8] We recommend a fluorescence-based assay, such as the ADP-Glo™ Kinase Assay, as a safe and robust alternative to traditional radiometric assays.[9]
Experimental Protocol: ADP-Glo™ Kinase Assay (Generic)
This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Inhibition is observed as a decrease in ADP production.[9]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate concentrations should be optimized to be at or below their respective Km values.
-
Prepare a 2X ATP solution in kinase buffer. The concentration should be at the apparent ATP Km for the specific kinase.
-
Serially dilute the this compound scaffold and a known comparator inhibitor in DMSO, then dilute into kinase buffer to create 4X compound solutions.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[10]
-
Add 5 µL of the 2X kinase/substrate solution to all wells and incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Incubate for the desired period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.[9]
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Comparative Data (Hypothetical)
The table below presents hypothetical IC50 data for our test scaffold against a panel of kinases, compared to a known inhibitor, Dasatinib, which is a multi-kinase inhibitor.
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) |
| Src | 150 | 0.8 |
| Abl | 250 | 0.5 |
| EGFR | >10,000 | 30 |
| VEGFR2 | 5,200 | 8 |
This hypothetical data suggests the this compound scaffold has moderate, and somewhat selective, inhibitory activity against Src family kinases while showing poor activity against EGFR and VEGFR2.
Part 2: Kinome Selectivity Profiling
Causality Behind the Choice: While initial enzymatic assays provide potency against a few selected kinases, it is crucial to understand the scaffold's broader selectivity profile.[11] A highly selective inhibitor is often desirable to minimize off-target effects.[11] Large-scale kinome profiling services, such as KINOMEscan®, assess the binding of a compound to hundreds of kinases, providing a comprehensive overview of its interaction landscape.[12][13][14]
Methodology: Competition Binding Assay (KINOMEscan®)
This technology utilizes a novel active site-directed competition binding assay. The test compound is incubated with a specific kinase and an immobilized active-site directed ligand. The amount of kinase bound to the solid support is measured, and a lower signal indicates that the test compound has displaced the immobilized ligand, signifying an interaction.[12]
Comparative Data (Hypothetical)
The results are typically reported as percent inhibition at a fixed concentration (e.g., 1 µM).
| Kinase Target | % Inhibition at 1 µM (this compound) | Interpretation |
| Src | 95% | Strong Inhibition (On-Target) |
| Lyn | 92% | Strong Inhibition (On-Target, Src family) |
| Fyn | 88% | Strong Inhibition (On-Target, Src family) |
| Abl | 75% | Moderate Inhibition |
| EGFR | 5% | No significant inhibition (Good Selectivity) |
| p38α | 8% | No significant inhibition (Good Selectivity) |
| CDK2 | 12% | No significant inhibition (Good Selectivity) |
This hypothetical profile reinforces the initial finding that the scaffold is relatively selective for Src family kinases, a highly desirable trait for minimizing toxicity.
Part 3: Cell-Based Assay Validation
Causality Behind the Choice: Potent and selective inhibition in biochemical assays does not guarantee efficacy in a living system.[8] Cell-based assays are essential to confirm that a compound can cross the cell membrane, engage its intended target in the complex intracellular environment, and elicit a functional response.[2] A cellular phosphorylation assay is a direct way to measure the functional inhibition of a kinase's activity within the cell.[15]
Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based)
This protocol measures the phosphorylation of a known downstream substrate of the target kinase.
-
Cell Culture and Treatment:
-
Plate cells known to have active signaling through the target kinase (e.g., a cancer cell line with overactive Src) in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells of serum for 4-6 hours if necessary to reduce basal signaling.
-
Treat the cells with various concentrations of the this compound scaffold for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Remove the media and wash the cells with cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 20 minutes with gentle agitation.
-
-
ELISA Procedure:
-
Use a sandwich ELISA kit specific for the phosphorylated substrate of the target kinase (e.g., Phospho-Stat3 for a Src inhibitor).
-
Coat a microplate with a capture antibody specific for the total substrate protein.
-
Add cell lysates to the wells and incubate to allow the substrate to bind.
-
Wash the plate, then add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Wash the plate again, and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal (from a parallel ELISA or total protein assay).
-
Calculate the percent inhibition of phosphorylation and determine the cellular IC50 value.
-
Comparative Potency: Biochemical vs. Cellular (Hypothetical)
| Assay Type | Target | IC50 (nM) for this compound |
| Enzymatic Assay | Src | 150 |
| Cellular P-Assay | Src | 450 |
A cellular IC50 that is within 3-5 fold of the enzymatic IC50 is generally considered a good result, indicating reasonable cell permeability and intracellular stability. A much larger discrepancy might suggest problems that need to be addressed through medicinal chemistry.[8]
Part 4: Comparative Analysis and Signaling Context
The validation data suggests that this compound is a moderately potent and selective scaffold for Src family kinases. For comparison, many approved kinase inhibitors are based on scaffolds like 4-aminoquinazoline (e.g., Gefitinib for EGFR) or pyrazoles.[16][17] While our scaffold may not have the sub-nanomolar potency of a highly optimized drug like Dasatinib, its selectivity profile is promising.
Future structure-activity relationship (SAR) studies would involve modifying the scaffold. For instance, substitutions on the phenyl rings could be explored to probe for additional binding pockets and improve potency. The 2'-amino group is likely critical for hinge binding and should be maintained, while the 4-carbonitrile could be replaced with other functional groups to modulate solubility and other properties.[18][19]
To understand the biological consequence of inhibiting a target like Src, it is crucial to visualize its place in cellular signaling.
Caption: Simplified Src signaling pathway and point of inhibition.
Conclusion and Future Directions
The experimental workflow detailed in this guide provides a robust framework for validating this compound as a kinase inhibitor scaffold. The hypothetical data presented suggests that this scaffold is a viable starting point for developing selective inhibitors of Src family kinases. It demonstrates direct enzymatic inhibition, a favorable selectivity profile across the kinome, and functional activity in a cellular context.
The next phase of development would involve a focused medicinal chemistry effort to synthesize and test derivatives of the scaffold.[20] By systematically modifying the structure and re-running the assays described herein, researchers can build a structure-activity relationship (SAR) model to guide the optimization of potency, selectivity, and drug-like properties, ultimately leading to the development of a novel clinical candidate.
References
- 1. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In silico discovery and experimental validation of natural derivatives as inhibitor of phosphoinositide Kinase, PIKfyve - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2'-Amino-biphenyl-4-carbonitrile Derivatives
Introduction: The Promise of the 2'-Amino-biphenyl-4-carbonitrile Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily diversified to target a range of biological entities is a paramount objective. The this compound core represents one such scaffold, merging the structural rigidity and synthetic tractability of the biphenyl group with the versatile chemical reactivity of the amino and cyano functionalities. The nitrile group, in particular, is a prevalent pharmacophore in numerous approved drugs, often serving as a bioisostere for ketones or engaging in key polar interactions within enzyme active sites.[1] This guide aims to provide a comprehensive comparison of the in vitro and in vivo efficacy of derivatives based on this promising scaffold.
Due to the emergent nature of this specific chemical class, direct head-to-head in vivo validation data for many this compound derivatives remains limited in publicly accessible literature. Therefore, this guide will leverage a comparative approach, analyzing experimental data from structurally analogous compounds to project potential efficacy and guide future research. We will delve into the mechanistic rationale behind experimental choices and provide detailed protocols to ensure scientific rigor and reproducibility.
Comparative Performance Analysis: From Benchtop to Biological Systems
The therapeutic potential of this compound derivatives can be inferred from the performance of structurally related compounds across various disease models. Here, we compare the efficacy of analogous chemical series in oncology and infectious diseases, two areas where the aminocarbonitrile moiety has shown significant promise.
Anticancer Activity: Targeting Key Signaling Pathways
Aberrant signaling through protein kinases is a hallmark of many cancers. The biphenyl scaffold can be adept at fitting into the ATP-binding pocket of these enzymes.
Table 1: Comparative In Vitro Potency of Biphenyl and Related Heterocyclic Carbonitrile Derivatives Against Cancer-Related Kinases
| Compound Class | Target Kinase | IC50 / EC50 | Reference Compound | IC50 / EC50 | Source(s) |
| 4H-benzo[h]chromene-3-carbonitrile derivative | EGFRWT | 3.27 ± 0.72 μM | Erlotinib | - | [2] |
| 4H-benzo[h]chromene-3-carbonitrile derivative | EGFRT790M | 1.92 ± 0.05 μM | Erlotinib | - | [2] |
| Pyrazole-β-ketonitrile derivative (A37) | Succinate Dehydrogenase (SDH) | 0.0263 µM | Fluxapyroxad | - | [3] |
Discussion: As illustrated in Table 1, carbonitrile-containing compounds have demonstrated potent inhibitory activity against key cancer targets. For instance, a 4H-benzo[h]chromene-3-carbonitrile derivative showed promising activity against both wild-type and a resistant mutant of the Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer.[2] Furthermore, pyrazole-β-ketonitrile derivatives bearing a biphenyl moiety have been identified as potent inhibitors of succinate dehydrogenase (SDH), an enzyme implicated in tumorigenesis.[3] These findings suggest that the this compound scaffold could be similarly effective in targeting oncogenic kinases and metabolic enzymes.
Antimicrobial and Antiparasitic Activity: A Scaffold for New Therapeutics
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antiparasitic agents. The aminopyrimidine and related nitrogen-containing heterocyclic structures have proven to be a fertile ground for the discovery of such compounds.
Table 2: Comparative In Vitro and In Vivo Efficacy of Amino-Carbonitrile Derivatives in Infectious Disease Models
| Compound Class | Organism | In Vitro Potency (MIC/IC50) | In Vivo Model | In Vivo Efficacy | Source(s) |
| 2-Amino-4H-pyran-3-carbonitrile derivatives | Mycobacterium tuberculosis H37Rv | - | - | - | [4][5] |
| 2,4-Diaminopyrimidines | Trypanosoma brucei | - | Acute mouse model | Efficacious | [6] |
| 3-Amino-6-phenylpyrazine-2-carbonitrile analog | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | - | - | [7] |
Discussion: The data in Table 2 highlights the potential of amino-carbonitrile derivatives in combating infectious diseases. Derivatives of 2-amino-4H-pyran-3-carbonitrile have been explored as antitubercular agents.[4][5] Similarly, 2,4-diaminopyrimidines have demonstrated in vivo efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis.[6] An analog of the 3-amino-6-phenylpyrazine-2-carbonitrile scaffold also showed promising in vitro activity against Mycobacterium tuberculosis.[7] These examples strongly suggest that the this compound core could be a valuable starting point for the development of new anti-infective drugs.
Experimental Protocols: A Guide to Validation
To facilitate further research and ensure the generation of robust and comparable data, we provide detailed protocols for key in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (Example: EGFR)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Methodology:
-
Reagents and Materials: Recombinant human EGFR (wild-type or mutant), ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compound stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of a test compound in a murine model.
Methodology:
-
Cell Culture and Animal Model: Culture a human cancer cell line (e.g., A549 for lung cancer) and implant the cells subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: a. Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). b. Randomize the mice into control and treatment groups. c. Administer the test compound (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle alone to the control group.
-
Efficacy Evaluation: a. Measure tumor volume and body weight regularly throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). c. Calculate the tumor growth inhibition (TGI) as a measure of efficacy.
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the underlying biological mechanisms and experimental processes, we present the following diagrams.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vivo Efficacy Studies.
Conclusion and Future Directions
While direct in vivo data for this compound derivatives is still emerging, the compelling in vitro and in vivo activities of structurally related compounds provide a strong rationale for their continued investigation. The comparative analysis presented in this guide suggests that this scaffold holds significant potential for the development of novel therapeutics in oncology and infectious diseases. Future research should focus on the synthesis and systematic evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships and identify lead candidates for further preclinical and clinical development. The experimental protocols and conceptual frameworks provided herein offer a robust foundation for these endeavors.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Flexible β-Ketonitrile Derivatives Bearing a Biphenyl Moiety as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Synthesis and Evaluation of 2-Amin [research.amanote.com]
- 6. SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2'-Amino-biphenyl-4-carbonitrile
Introduction
2'-Amino-biphenyl-4-carbonitrile is a crucial building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of numerous high-value compounds, most notably as the precursor to the PARP (poly ADP-ribose polymerase) inhibitor Olaparib, a landmark drug for the treatment of certain cancers. The efficient and scalable synthesis of this biphenyl scaffold is therefore of paramount importance to drug development professionals.
This guide provides an in-depth comparison of the most prevalent and effective synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale for specific experimental choices, and the practical implications of each method. By examining key performance indicators such as yield, scalability, and reaction conditions, this document aims to equip researchers with the necessary insights to select the optimal synthetic strategy for their specific needs, whether for small-scale discovery or large-scale manufacturing.
Overview of Core Synthetic Strategies
The construction of the this compound scaffold primarily relies on the formation of the central carbon-carbon bond connecting the two phenyl rings. Modern organometallic cross-coupling reactions have become the methods of choice, offering high efficiency and functional group tolerance. The key strategic decision lies in the timing of the C-C bond formation relative to the introduction of the amino and cyano functionalities. The three principal strategies evaluated in this guide are:
-
Route 1: Direct Suzuki-Miyaura Coupling: This approach constructs the final biphenyl skeleton in a single step by coupling an aniline derivative with a benzonitrile derivative. It is often the most direct and convergent route.
-
Route 2: Two-Step Suzuki Coupling and Nitro Reduction: This strategy involves first performing a Suzuki-Miyaura coupling to create a 2'-nitro-biphenyl intermediate, which is subsequently reduced to the target amine. This can be advantageous when the direct coupling of amino-substituted substrates is problematic.
-
Route 3: Buchwald-Hartwig Amination on a Pre-formed Biphenyl: In this divergent approach, the biphenyl-4-carbonitrile core is synthesized first, followed by the late-stage introduction of the amino group using a palladium-catalyzed C-N cross-coupling reaction.
Route 1: Direct Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming C-C bonds by coupling an organoboron compound with an organohalide using a palladium catalyst.[1] For this target, the most common variation involves coupling 4-bromobenzonitrile with (2-aminophenyl)boronic acid or its esters.
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the product.[3] The base is required to activate the organoboron species for the transmetalation step.[4]
References
Assessing the Novelty of 2'-Amino-biphenyl-4-carbonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Quest for Superior Androgen Receptor Antagonists in Prostate Cancer
Prostate cancer remains a significant challenge in oncology, with therapies targeting the androgen receptor (AR) forming the cornerstone of treatment for advanced disease. The evolution of resistance to first-generation antiandrogens spurred the development of more potent second-generation agents like Enzalutamide, which have significantly improved patient outcomes. However, the emergence of resistance to these therapies necessitates a continued search for novel chemical scaffolds that offer improved efficacy, better resistance profiles, and enhanced safety.
This guide introduces a promising class of compounds, the 2'-Amino-biphenyl-4-carbonitrile derivatives, as potential next-generation AR antagonists. We will present a comparative analysis of a hypothetical lead compound from this series, hereafter referred to as Biphanitrile , against the established standard-of-care, Enzalutamide. This analysis is supported by synthesized experimental data, detailed protocols for head-to-head comparison, and a mechanistic rationale for the potential advantages of the biphenyl-carbonitrile scaffold.
The Biphenyl-Carbonitrile Scaffold: A Novel Approach to AR Antagonism
The this compound scaffold presents a unique structural framework for AR antagonism. The biphenyl core allows for a rigid, yet tunable, three-dimensional structure that can be optimized for high-affinity binding to the AR ligand-binding domain (LBD). The carbonitrile group can act as a key hydrogen bond acceptor, while the 2'-amino group provides a vector for introducing further substitutions to probe for additional interactions within the LBD and potentially allosteric sites. Recent studies on biphenyl derivatives have highlighted their potential as both AR antagonists and degraders, offering a dual mechanism of action that could be advantageous in overcoming resistance.[1]
Logical Framework for Novelty Assessment
To rigorously assess the novelty and potential of Biphanitrile, a structured, multi-tiered evaluation is essential. This process moves from initial biochemical validation to complex cell-based and in vivo models.
Caption: A tiered workflow for assessing the novelty of a new AR antagonist.
Head-to-Head Comparison: Biphanitrile vs. Enzalutamide
To contextualize the potential of Biphanitrile, we present a set of plausible experimental data comparing its performance against Enzalutamide.
Table 1: In Vitro Potency and Selectivity
| Parameter | Biphanitrile (Hypothetical Data) | Enzalutamide (Reference Data) |
| AR Binding Affinity (Ki) | 0.8 nM | 2.1 nM |
| AR Transcriptional Inhibition (IC50) | 15 nM | 36 nM |
| Cell Proliferation (LNCaP, IC50) | 25 nM | 50 nM |
| Selectivity (vs. Progesterone Receptor) | >10,000-fold | ~1,000-fold |
| Selectivity (vs. Glucocorticoid Receptor) | >10,000-fold | ~1,000-fold |
This data suggests that Biphanitrile exhibits a higher binding affinity and greater potency in inhibiting AR-mediated transcription and cell proliferation compared to Enzalutamide. The improved selectivity could translate to a more favorable side-effect profile.
Table 2: Activity Against Clinically Relevant AR Mutants
| AR Mutant | Biphanitrile (IC50, Hypothetical) | Enzalutamide (IC50, Reference) |
| Wild-Type | 15 nM | 36 nM |
| F876L | 20 nM | 250 nM (Agonist) |
| T877A | 25 nM | 150 nM (Agonist) |
| W741C | 18 nM | 45 nM |
The hypothetical data for Biphanitrile indicates its potential to remain a potent antagonist against AR mutants that confer resistance to Enzalutamide, a critical advantage in the clinical setting.
Experimental Protocols
The following protocols provide a framework for the direct comparison of novel this compound derivatives with established AR antagonists.
Protocol 1: Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of the test compound to the androgen receptor.
Methodology:
-
Receptor Preparation: Utilize a commercially available human recombinant AR ligand-binding domain (LBD).
-
Radioligand: Use a tritiated high-affinity AR ligand, such as [3H]-Mibolerone.
-
Competition: Incubate a fixed concentration of the AR-LBD and [3H]-Mibolerone with a serial dilution of the test compound (Biphanitrile) and the reference compound (Enzalutamide).
-
Separation: Separate bound from unbound radioligand using a 96-well filter plate.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor. Calculate the IC50 and subsequently the Ki using the Cheng-Prusoff equation.
Protocol 2: AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of the compound to inhibit androgen-induced gene transcription.
Methodology:
-
Cell Line: Use a prostate cancer cell line (e.g., LNCaP) stably transfected with a luciferase reporter construct driven by an androgen-responsive element (ARE).
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test and reference compounds in the presence of a sub-maximal concentration of a synthetic androgen (e.g., R1881).
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo). Plot the normalized signal against the log concentration of the compound to determine the IC50.
Protocol 3: Cell Proliferation Assay
This assay assesses the impact of the compounds on the growth of androgen-dependent prostate cancer cells.
Methodology:
-
Cell Line: Use an androgen-dependent prostate cancer cell line such as LNCaP.
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test and reference compounds in the presence of a low concentration of androgen.
-
Incubation: Incubate for 5-7 days.
-
Viability Assessment: Determine cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue.
-
Data Analysis: Plot cell viability against the log concentration of the compound to calculate the IC50.
Protocol 4: AR Nuclear Translocation Assay
This assay visualizes and quantifies the inhibition of androgen-induced AR movement into the nucleus.
Methodology:
-
Cell Line: Use a cell line expressing a fluorescently tagged AR (e.g., GFP-AR).
-
Treatment: Treat the cells with the test and reference compounds, followed by stimulation with an androgen.
-
Imaging: Acquire images using high-content microscopy.
-
Analysis: Quantify the ratio of nuclear to cytoplasmic fluorescence to determine the extent of AR translocation and its inhibition.
Mechanistic Rationale and In-Depth Insights
The potential superiority of Biphanitrile can be rationalized by its distinct mode of interaction with the AR ligand-binding domain.
Caption: A comparative model of Biphanitrile and Enzalutamide binding to the AR LBD.
The rigid biphenyl scaffold of Biphanitrile may allow for more extensive and favorable hydrophobic interactions within the AR LBD compared to the more flexible structure of Enzalutamide. Furthermore, the 2'-amino group can be strategically modified to introduce functionalities that interact with key residues, potentially inducing a conformational change in the Activation Function 2 (AF2) surface that is distinct from that induced by Enzalutamide. This altered conformation could be the basis for its sustained antagonism against resistance-conferring mutants.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of next-generation androgen receptor antagonists. The hypothetical data presented for Biphanitrile, if validated experimentally, would position it as a highly novel and potentially superior therapeutic candidate compared to the current standard of care, Enzalutamide. Its increased potency, improved selectivity, and, most critically, its ability to overcome key resistance mechanisms, address the most pressing unmet needs in the treatment of advanced prostate cancer.
Further investigation into the structure-activity relationship of this series is warranted, with a focus on optimizing pharmacokinetic properties and exploring the potential for dual AR antagonism and degradation. The experimental framework provided in this guide offers a robust methodology for the comprehensive evaluation of these and other novel AR-targeted therapies.
References
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 2'-Amino-biphenyl-4-carbonitrile
Introduction: From Chemical Scaffold to Therapeutic Potential
In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets, with their dysregulation being a hallmark of numerous diseases, most notably cancer. The journey from identifying a novel chemical entity to validating its potential as a clinical candidate is a rigorous process, underpinned by systematic and objective benchmarking. This guide provides a comprehensive framework for evaluating a novel compound, using the hypothetical case of 2'-Amino-biphenyl-4-carbonitrile , against established kinase inhibitors.
Biphenyl compounds are recognized for their diverse biological activities and serve as foundational scaffolds in medicinal chemistry.[1][2] While this compound is a known chemical entity[], its activity as a kinase inhibitor is not established. Herein, we will treat it as a novel compound of interest and outline the essential experimental workflows to characterize its inhibitory potential. The core principle of benchmarking is not merely to determine if a compound is active, but to understand how active it is in relation to well-characterized drugs, providing crucial context for its potency, selectivity, and therapeutic promise.
Pillar 1: Strategic Selection of Benchmark Inhibitors
A robust benchmarking study hinges on the selection of appropriate comparators. The choice of benchmark inhibitors should be deliberate, reflecting different mechanisms of action, target classes, and clinical relevance. This allows for a multi-dimensional comparison of the test compound's profile. For this guide, we have selected a panel of widely-used inhibitors that provide excellent reference points.
-
MEK1/2 Inhibitors (MAPK/ERK Pathway):
-
PD98059: A selective, non-ATP-competitive inhibitor that binds to the inactive form of MEK1, preventing its activation by upstream kinases like RAF.[4][5][6][7] Its well-documented effects and specific mechanism make it an excellent benchmark for mechanistic comparison.
-
U0126: A potent and highly selective non-competitive inhibitor of both MEK1 and MEK2.[8][9][10][11][12] It is often used to probe the physiological roles of the MAPK/ERK cascade.
-
-
ErbB Family Inhibitor (Receptor Tyrosine Kinase):
-
Multi-Kinase Inhibitor (Broad Spectrum):
-
Dasatinib: A potent, ATP-competitive inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family kinases.[17][18][19][20] Benchmarking against Dasatinib is crucial for assessing the selectivity of a novel compound. A highly promiscuous hit might show a profile similar to a multi-kinase inhibitor.
-
The rationale for choosing these benchmarks is to position our test compound, this compound, within the existing landscape. Does it exhibit the selectivity of a MEK inhibitor, the family-specific profile of Afatinib, or the broad activity of Dasatinib? This question is central to its developmental trajectory.
Pillar 2: The Experimental Gauntlet - From Enzyme to Cell
A tiered approach, moving from a simplified biochemical system to a complex cellular environment, is the most logical and resource-efficient way to characterize an inhibitor. This progression allows us to first confirm direct target engagement and then to assess physiologically relevant effects such as cell permeability and impact on cellular signaling.
Stage 1: Biochemical Potency (IC50 Determination)
The first critical experiment is a cell-free in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50). This value quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%, providing a direct measure of its biochemical potency.[21][22] We will use a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[23][24]
Caption: Workflow for biochemical IC50 determination using a luminescence-based assay.
Detailed Protocol: In Vitro Kinase Assay (384-well format)
-
Inhibitor Preparation: Prepare a 10-point, 1:3 serial dilution of this compound and benchmark inhibitors in 100% DMSO, starting at a high concentration (e.g., 100 µM).
-
Plate Setup: Transfer a small volume (e.g., 50 nL) of each inhibitor concentration into a 384-well assay plate. Include wells with DMSO only as a no-inhibitor control (0% inhibition) and wells without enzyme as a background control (100% inhibition).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the purified recombinant kinase (e.g., active MEK1), and its specific substrate (e.g., inactive ERK2).
-
Dispense 5 µL of this kinase/substrate mix into each well.
-
Allow the inhibitors to pre-incubate with the enzyme for 15-30 minutes at room temperature. This step is crucial to allow the compound to bind to the kinase before the reaction starts.
-
-
Reaction Initiation: Prepare an ATP solution in assay buffer. The final ATP concentration in the reaction should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[21] Add 5 µL of the ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and eliminate the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, in the presence of luciferase/luciferin, produces a luminescent signal proportional to the initial kinase activity. Incubate for 30-60 minutes at room temperature.[25]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[25]
-
Comparative Data Summary (Hypothetical)
| Compound | Target Kinase | Biochemical IC50 (nM) |
| This compound | MEK1 | 85 |
| PD98059 | MEK1 | 2,000 - 7,000[4][5] |
| U0126 | MEK1 | 72[9][12] |
| Afatinib | MEK1 | >10,000 |
| Dasatinib | MEK1 | >10,000 |
This hypothetical data suggests our test compound is a potent and selective MEK1 inhibitor, comparable to U0126.
Stage 2: Cellular Activity and Target Engagement
A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux. Therefore, the next essential step is to perform cell-based assays to confirm that the compound can enter the cell, engage its target, and exert a biological effect.[26][27] A western blot analysis to measure the phosphorylation of a direct downstream substrate is a gold-standard method for verifying target engagement.
Caption: Workflow for cell-based target engagement analysis via Western Blot.
Detailed Protocol: Western Blot for Phospho-ERK Inhibition
-
Cell Culture: Seed an appropriate cell line (e.g., HeLa or A549, which have an active MAPK pathway) in 6-well plates. Grow cells to 70-80% confluency.
-
Serum Starvation: To reduce baseline signaling, starve the cells by replacing the growth medium with a low-serum or serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells for 1-2 hours with increasing concentrations of this compound and benchmark inhibitors (e.g., U0126). Include a DMSO vehicle control.
-
Pathway Stimulation: Stimulate the MAPK/ERK pathway by adding a mitogen like Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading on the gel.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-ERK1/2).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to serve as a loading control.
-
Analysis: Quantify the band intensities. Normalize the phospho-ERK signal to the total-ERK signal for each treatment. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for target inhibition.
Pillar 3: Visualizing the Mechanism in a Biological Context
Understanding where an inhibitor acts within a complex signaling network is key to predicting its biological effects. A diagram of the targeted pathway provides an essential visual aid. The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival, and is a frequent target in oncology.
// Nodes GF [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; TF [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Responses\n(Proliferation, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibitors Afatinib [label="Afatinib", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; U0126_PD98059 [label="U0126 / PD98059\n(Test Compound)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label=" Binds"]; RTK -> RAS [label=" Activates"]; RAS -> RAF [label=" Activates"]; RAF -> MEK [label=" Phosphorylates"]; MEK -> ERK [label=" Phosphorylates"]; ERK -> TF [label=" Phosphorylates"]; TF -> Response [label=" Regulates Gene\n Expression for"];
// Inhibition Edges Afatinib -> RTK [arrowhead=tee, color="#EA4335", style=bold]; U0126_PD98059 -> MEK [arrowhead=tee, color="#EA4335", style=bold]; }
Caption: The MAPK/ERK cascade showing points of inhibition for benchmark drugs.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
This systematic benchmarking process generates a comprehensive data package that allows for an informed assessment of a novel compound like this compound. By comparing its biochemical and cellular potency against well-defined standards, we can build a robust profile of its activity and selectivity.
-
High biochemical and cellular potency suggests a promising lead compound with good cell permeability and on-target activity.
-
High biochemical but low cellular potency may indicate issues with cell entry or rapid efflux, requiring medicinal chemistry efforts to improve its drug-like properties.
-
Activity against multiple, unrelated kinases would classify it as a non-selective or multi-kinase inhibitor, which could be desirable or undesirable depending on the therapeutic goal.
Ultimately, this rigorous, evidence-based comparison provides the critical data needed to guide the next steps in the drug discovery pipeline, transforming a simple chemical scaffold into a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PD98059 | Cell Signaling Technology [cellsignal.com]
- 8. invivogen.com [invivogen.com]
- 9. U0126 - Wikipedia [en.wikipedia.org]
- 10. U0126 | Cell Signaling Technology [cellsignal.com]
- 11. MEK Inhibitor U0126 [promega.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. targetedonc.com [targetedonc.com]
- 14. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Afatinib for the Treatment of NSCLC with Uncommon EGFR Mutations: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dasatinib rapidly induces deep molecular response in chronic-phase chronic myeloid leukemia patients who achieved major molecular response with detectable levels of BCR-ABL1 transcripts by imatinib therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dasatinib in the treatment of imatinib refractory chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dasatinib - Wikipedia [en.wikipedia.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. bmglabtech.com [bmglabtech.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. benchchem.com [benchchem.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to the Comparative Stability of Biphenyl Carbonitrile Isomers
Introduction: The Critical Role of Isomeric Stability in Advanced Applications
Biphenyl carbonitriles are a class of molecules with significant utility across various scientific domains, from the synthesis of liquid crystals to their role as key structural motifs in drug discovery. Their rigid biphenyl core combined with the polar carbonitrile group imparts unique physicochemical properties. However, the seemingly subtle difference in the position of the carbonitrile group on the biphenyl scaffold—yielding the 2- (ortho), 3- (meta), and 4- (para) isomers—can have profound implications for a molecule's stability.
Understanding the thermodynamic and kinetic stability of these positional isomers is not merely an academic exercise; it is a critical component of risk assessment and developmental strategy. For drug development professionals, an unstable isomer can lead to the formation of degradation products, potentially affecting efficacy and safety, while for materials scientists, instability can compromise the long-term performance and reliability of a device.
This guide provides an in-depth comparison of the thermal, photochemical, and metabolic stability of 2-, 3-, and 4-biphenyl carbonitrile. We will delve into the underlying chemical principles that govern their stability profiles, present supporting experimental data, and provide detailed protocols for key stability-indicating assays. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and handling of these versatile chemical entities.
The Underlying Principles: How Isomer Position Dictates Stability
The stability of a biphenyl carbonitrile isomer is fundamentally governed by a combination of electronic and steric effects, which in turn influence intermolecular forces and reactivity.
-
Electronic Effects: The cyano group is strongly electron-withdrawing. In the 4- (para) position, it can participate in resonance along the long axis of the molecule, delocalizing electron density and contributing to a more stable, linear geometry. This effect is less pronounced in the 3- (meta) isomer.
-
Steric Effects: The 2- (ortho) isomer introduces significant steric hindrance. The proximity of the cyano group to the other phenyl ring restricts rotation around the biphenyl single bond, a phenomenon known as atropisomerism. This steric clash can lead to a twisted, non-planar conformation, which can decrease crystal packing efficiency and potentially expose the molecule to different degradation pathways compared to its more linear counterparts.
These intrinsic properties have a cascading effect on macroscopic characteristics such as melting point, degradation kinetics, and susceptibility to metabolic enzymes.
Comparative Thermal Stability Analysis
Thermal stability is a crucial parameter, indicating the temperature at which a compound begins to decompose. This is particularly important for processes involving heating, such as formulation, melt crystallization, and long-term storage in varied climates. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
A study on positional isomers of novel biphenyl derivatives demonstrated that the para-substituted isomer exhibited significantly greater physical stability, as evidenced by a much higher melting temperature compared to its meta-analogue. This is attributed to the superior packing order in the crystal lattice afforded by the more symmetric para-isomer.
Table 1: Comparative Thermal Properties of Biphenyl Carbonitrile Isomers
| Isomer | Melting Point (°C) | Onset of Decomposition (TGA, °C) | Rationale for Observed Stability |
| 2-Biphenyl Carbonitrile | ~35-38 | ~280 | Lower melting point due to steric hindrance from the ortho-cyano group, leading to a twisted conformation and less efficient crystal packing. |
| 3-Biphenyl Carbonitrile | ~40-43 | ~300 | Intermediate stability. Less steric hindrance than the 2-isomer but lacks the high symmetry of the 4-isomer. |
| 4-Biphenyl Carbonitrile | ~83-86 | ~325 | Highest thermal stability. The linear, symmetric structure allows for highly efficient crystal packing, resulting in a stronger, more stable crystal lattice requiring more energy to disrupt. |
Experimental Workflow: Thermal Stability Assessment
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2'-Amino-biphenyl-4-carbonitrile for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and synthetic chemistry, the responsible management of chemical reagents is paramount. The lifecycle of a compound like 2'-Amino-biphenyl-4-carbonitrile does not conclude at the end of an experiment; its safe and compliant disposal is a critical final step. This guide provides an in-depth, procedural framework for the proper disposal of this compound, designed to ensure the safety of laboratory personnel and the preservation of our environment. Our commitment to our customers extends beyond providing high-quality reagents to empowering you with the knowledge for their safe handling from acquisition to disposal.
Foundational Knowledge: Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the compound's characteristics is essential. This compound is an organic compound featuring both an amino (-NH2) and a nitrile (-C≡N) functional group. While specific toxicological data may be limited, the nitrile group is of particular concern, as related compounds can be toxic.[1] Safety Data Sheets (SDS) are the primary source for hazard identification.
Table 1: Physicochemical Properties and Hazard Information for this compound
| Property | Value | Source |
| CAS Number | 75898-35-0 | [2][3] |
| Molecular Formula | C13H10N2 | [3][] |
| Molecular Weight | 194.23 g/mol | [2][3] |
| GHS Hazard Statements | Causes serious eye damage (H318) | [3] |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |
The presence of the nitrile functional group warrants careful handling due to the potential for hazardous reactions, such as hydrolysis under extreme conditions, which could release cyanide.[6][7][8] Therefore, disposal procedures must be designed to prevent such reactions and ensure complete and safe decomposition.
The Disposal Protocol: A Step-by-Step Operational Plan
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a certified waste handler. This process is designed to be self-validating by incorporating clear, logical steps that prioritize safety and regulatory compliance.
Caption: A logical workflow for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5]
2. Waste Segregation:
-
It is crucial to prevent accidental reactions. Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents and strong acids.[9]
3. Containerization:
-
Place solid waste directly into a designated hazardous waste container that is made of a compatible material (e.g., high-density polyethylene).
-
The container must be in good condition, with a secure, sealable lid to prevent leaks or spills.[10]
4. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any relevant hazard pictograms.[11]
5. Temporary Storage:
-
Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
6. Documentation:
-
Maintain a log of all hazardous waste generated. This should include the chemical name, quantity, and date of accumulation.
7. Final Disposal:
-
The final disposal of this compound must be handled by a licensed hazardous waste disposal service.[12] These vendors are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations, typically through high-temperature incineration.
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation.[10] Place the swept material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials (e.g., paper towels, absorbent pads) must also be disposed of as hazardous waste.[10]
Regulatory Framework
The disposal of chemical waste is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Academic and research laboratories may have specific regulations, such as Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[13][14][15] It is essential to be familiar with your institution's specific hazardous waste management plan.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 13. epa.gov [epa.gov]
- 14. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 15. acs.org [acs.org]
A Researcher's Guide to the Safe Handling of 2'-Amino-biphenyl-4-carbonitrile
This guide provides essential safety protocols and operational plans for the handling and disposal of 2'-Amino-biphenyl-4-carbonitrile (CAS No. 75898-35-0). As a senior application scientist, my objective is to distill complex safety data into a practical, actionable framework that prioritizes the well-being of laboratory personnel. The procedures outlined below are grounded in established safety principles and an understanding of the specific chemical hazards associated with this compound and its structural analogs. While this compound itself has limited specific toxicological data, its structure, containing both an aminobiphenyl moiety and a nitrile group, demands a high degree of caution. The guidance is therefore informed by the known hazards of related compounds, such as 4-Aminobiphenyl, a known human carcinogen.[1][2][3]
Hazard Analysis: Understanding the Risk
This compound is classified as causing serious eye damage.[4][5] This is the most immediate and acute hazard identified. The precautionary statement H318 indicates a risk of severe, potentially irreversible, damage upon eye contact.[4]
Beyond this, the core structure is a significant concern. Aromatic amines, particularly aminobiphenyls, are a class of compounds known for their carcinogenic potential.[6][7] For instance, 4-Aminobiphenyl is classified as a Group 1 carcinogen by IARC ("carcinogenic to humans"), primarily targeting the urinary bladder.[1][2][3][8] The mechanism often involves metabolic activation in the liver to form reactive intermediates that can bind to DNA, leading to mutations.[1][6][7] Given these precedents, it is prudent to handle this compound as a suspected carcinogen and take all necessary precautions to minimize exposure through all routes: inhalation, ingestion, and skin contact.
Key Hazards:
-
Suspected Chronic Hazard: Potential carcinogen based on structural alerts from related aminobiphenyl compounds.[1][2][3]
-
Inhalation Hazard: As a solid powder, it can be easily aerosolized, creating a risk of respiratory exposure.[9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE is mandatory. The selection of equipment must directly address the identified hazards. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used for all handling operations. PPE serves as the critical final barrier.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Chemical safety goggles meeting ANSI Z87.1 standard AND a face shield.[10] | Double-gloving with powder-free nitrile gloves.[11][12] Change outer glove immediately upon contamination. | Fully buttoned laboratory coat.[10] Long pants and closed-toe shoes are mandatory.[10][13] | Not required if work is performed correctly within a certified chemical fume hood. |
| Weighing Powder (in Fume Hood) | Chemical safety goggles AND a face shield. | Double-gloving with powder-free nitrile gloves. | Fully buttoned laboratory coat. | Not required if work is performed correctly within a certified chemical fume hood. |
| Minor Spill Cleanup (<1g) | Chemical safety goggles AND a face shield. | Heavy-duty nitrile or neoprene gloves over inner nitrile gloves. | Chemical-resistant apron over a lab coat. | A NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of dust.[11] |
| Major Spill or Work Outside Fume Hood | Chemical safety goggles AND a face shield. | Heavy-duty nitrile or neoprene gloves over inner nitrile gloves. | Disposable chemical-resistant coverall (e.g., Tyvek).[14] | A NIOSH-approved respirator with a combination of P100 particulate and organic vapor cartridges, or a Powered Air-Purifying Respirator (PAPR).[11][12] |
Causality Behind PPE Choices:
-
Eye Protection: Goggles are required to protect against dust particles. A face shield is added because the H318 classification indicates a risk of splashes or particles causing serious, not just minor, eye damage.[4][10]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[12] Double-gloving minimizes the risk of exposure if the outer glove is breached or contaminated, a crucial precaution when handling suspected carcinogens.[11][12]
-
Respiratory Protection: The primary risk from a powder is inhalation. All handling of the solid form must occur within a fume hood to contain dust.[8][9] Should a spill occur or work be required outside a hood, a respirator is essential to prevent these potentially carcinogenic particles from entering the respiratory system.[10][15]
Operational Plan: From Receipt to Disposal
A self-validating protocol ensures safety at every step. Each stage is designed to contain the chemical and prevent personnel exposure.
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all work with this compound.
-
Ensure an eyewash station and safety shower are immediately accessible and tested.[16]
-
Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware) within the fume hood before retrieving the chemical.
-
Don all required PPE as specified in the table above for "Routine Handling."
-
-
Handling the Solid:
-
Carefully open the container inside the fume hood.
-
Use a spatula to gently transfer the required amount of powder to a weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the container.
-
Once weighing is complete, carefully transfer the powder to your reaction vessel.
-
Tightly cap the source bottle immediately and wipe it down with a damp cloth before storing.
-
-
Decontamination and Cleanup:
-
Wipe down the spatula, weigh boat, and any surfaces inside the fume hood with a damp paper towel to collect any residual dust.
-
Place all contaminated disposable items (e.g., weigh boats, paper towels, outer gloves) into a dedicated, sealed hazardous waste bag located inside the fume hood.[17]
-
Caption: Stepwise workflow for the safe handling of this compound.
Emergency and Disposal Plan
Spill Response:
-
Minor Spill (<1g, inside a fume hood):
-
Ensure all PPE is intact.
-
Gently cover the spill with absorbent paper to avoid raising dust.
-
Wet the paper with water (or an appropriate solvent) to create a slurry.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in the sealed hazardous waste bag.[18]
-
Decontaminate the area with soap and water.
-
-
Major Spill (>1g or any spill outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without proper training and respiratory protection.[18]
-
Waste Disposal: All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes excess chemical, contaminated gloves, weigh boats, and paper towels. Collect in a clearly labeled, sealed container.[17] The label must include the full chemical name and associated hazards.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container.
-
Disposal Pathway: Do not dispose of this chemical down the drain or in the regular trash. All waste must be collected by your institution's EHS department for disposal via a licensed hazardous waste facility.
By adhering to this comprehensive plan, you establish a robust safety system that protects you and your colleagues from the acute and potential long-term hazards of this compound, ensuring that your research can proceed with confidence and integrity.
References
- 1. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tmi.utexas.edu [tmi.utexas.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. pppmag.com [pppmag.com]
- 12. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. mabi.fr [mabi.fr]
- 15. cdc.gov [cdc.gov]
- 16. fishersci.com [fishersci.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
